Sodium ferric oxalate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4FeNaO8 |
|---|---|
Molecular Weight |
254.87 g/mol |
IUPAC Name |
sodium;iron(3+);oxalate |
InChI |
InChI=1S/2C2H2O4.Fe.Na/c2*3-1(4)2(5)6;;/h2*(H,3,4)(H,5,6);;/q;;+3;+1/p-4 |
InChI Key |
MKBNNYRMBCFUSH-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sodium Ferric Oxalate: Formula, Structure, and Experimental Protocols
For Immediate Release
This technical guide provides a comprehensive overview of sodium ferric oxalate (B1200264), a coordination compound of significant interest in photochemistry and chemical synthesis. Targeted towards researchers, scientists, and professionals in drug development, this document details its chemical formula, molecular structure, quantitative physicochemical properties, and detailed experimental protocols for its synthesis and characterization.
Chemical Formula and Nomenclature
Sodium ferric oxalate, also known as sodium tris(oxalato)ferrate(III), is a salt consisting of sodium cations (Na⁺) and ferrioxalate (B100866) anions ([Fe(C₂O₄)₃]³⁻). Its chemical formula is conventionally written as Na₃[Fe(C₂O₄)₃] . The compound typically crystallizes from aqueous solutions as a hydrate, with the pentahydrate, Na₃[Fe(C₂O₄)₃]·5H₂O , being a common form that has been characterized by X-ray crystallography.[1][2] Other hydrated forms, such as the trihydrate, have also been reported.[3]
Synonyms:
-
Sodium iron(III) oxalate
-
Sodium oxalatoferrate
-
Sodium trisoxalatoferrate(III)
-
Ferric sodium oxalate
Molecular Structure and Coordination Chemistry
The core of sodium ferric oxalate's structure is the tris(oxalato)ferrate(III) anion. In this complex, a central iron(III) ion is coordinated to three bidentate oxalate ligands (C₂O₄²⁻).[2] The oxalate ions each bind to the iron center through two oxygen atoms, resulting in a coordination number of six for the iron atom.
The geometry of the [Fe(C₂O₄)₃]³⁻ anion is octahedral .[2] This arrangement gives rise to a chiral, propeller-like structure, meaning the complex can exist as two non-superimposable mirror images (enantiomers), denoted as Λ (lambda) and Δ (delta) isomers.
Caption: Structure of the tris(oxalato)ferrate(III) anion.
Quantitative Data
The physicochemical properties of sodium ferric oxalate are summarized below. The crystallographic data is for the pentahydrate form, Na₃[Fe(C₂O₄)₃]·5H₂O.[1]
| Property | Value |
| Molecular Formula | Na₃[Fe(C₂O₄)₃] |
| Molar Mass (anhydrous) | 388.87 g/mol [4] |
| Appearance | Lime green crystals[2][5] |
| Density | 1.97 g/cm³ at 17 °C[2] |
| Solubility in Water | 32.5 g/100 mL (cold), 182 g/100 mL (boiling)[2] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Z (formula units/cell) | 8 |
Note: Detailed bond lengths and angles require access to the full crystallographic information file (CIF), which is not available in the search results. The provided data confirms the crystal system and space group from the study.
Key Chemical Properties: Photochemical Decomposition
A defining characteristic of the ferrioxalate anion is its sensitivity to light and higher-energy electromagnetic radiation.[2] Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This process involves the reduction of the iron(III) center to iron(II) and the oxidation of one oxalate ligand, which then decomposes into two molecules of carbon dioxide (CO₂).[2][6][7]
This photosensitivity forms the basis of its use in chemical actinometry for measuring photon flux.
Caption: Photochemical decomposition of the ferrioxalate anion.
Experimental Protocols
Synthesis of Sodium Tris(oxalato)ferrate(III)
This protocol describes a common method for synthesizing sodium ferric oxalate crystals from ferric chloride.
Caption: Workflow for the synthesis of sodium ferric oxalate.
Methodology:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10.0 g of ferric chloride (FeCl₃) in 50 mL of deionized water.
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water.
-
Slowly add the NaOH solution to the FeCl₃ solution with constant stirring. A brown precipitate of ferric hydroxide, Fe(OH)₃, will form.
-
Allow the precipitate to settle, then filter it using a Buchner funnel. Wash the precipitate thoroughly with hot deionized water to remove residual chloride and sodium ions.[8][9]
-
-
Formation of the Complex:
-
In a beaker, dissolve 12.0 g of oxalic acid (H₂C₂O₄·2H₂O) in approximately 50-100 mL of hot deionized water.
-
Carefully add 4.0 g of NaOH pellets to the hot oxalic acid solution to form sodium oxalate in situ.
-
Add the washed ferric hydroxide precipitate from step 1 to the hot sodium oxalate solution in small portions with continuous stirring. The brown Fe(OH)₃ will dissolve, and the solution will turn a vibrant green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.[8]
-
-
Crystallization and Isolation:
-
Filter the hot green solution to remove any unreacted solids.
-
Gently heat the filtrate to concentrate the solution until small crystals begin to form on the surface.
-
Cover the beaker and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Collect the lime green crystals by filtration.
-
Wash the crystals with a small amount of cold water, followed by a wash with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
Dry the crystals in a desiccator, protected from light.[8][9]
-
Characterization Protocol: Redox Titration for Oxalate Content
This protocol determines the percentage of oxalate in the synthesized complex via redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.
Methodology:
-
Preparation of Analyte:
-
Accurately weigh approximately 0.1 g of the synthesized sodium ferric oxalate crystals.
-
Dissolve the sample in a 250 mL Erlenmeyer flask containing approximately 75 mL of deionized water and 10 mL of 6 M sulfuric acid (H₂SO₄).[10]
-
-
Titration:
-
Gently heat the acidic solution to about 80 °C. Do not boil.[10]
-
Titrate the hot solution with a standardized ~0.02 M KMnO₄ solution. The purple permanganate solution will be decolorized as it reacts with the oxalate.
-
The endpoint is reached upon the first appearance of a faint, persistent pink color, indicating a slight excess of MnO₄⁻.[10]
-
Record the volume of KMnO₄ solution used.
-
-
Calculation:
-
The reaction stoichiometry is: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
-
Using the volume and molarity of the KMnO₄ solution, and the stoichiometry of the reaction, calculate the moles of oxalate in the sample. From this, determine the mass percentage of oxalate in the synthesized compound.
-
Characterization Protocol: Spectrophotometric Determination of Iron
This protocol is adapted from the ferrioxalate actinometry procedure, where the complex is first photochemically reduced to Fe²⁺, which is then complexed with 1,10-phenanthroline (B135089) to form a colored species that can be quantified using a spectrophotometer.
Methodology:
-
Photoreduction of the Sample:
-
Prepare a dilute aqueous solution of the synthesized sodium ferric oxalate of a known concentration.
-
Expose this solution to a UV light source for a sufficient time to ensure the complete conversion of Fe³⁺ to Fe²⁺.
-
-
Complexation with Phenanthroline:
-
Take a precise aliquot (e.g., 5.0 mL) of the irradiated solution.
-
Add a sodium acetate (B1210297) buffer solution to adjust the pH to the optimal range for complexation (typically pH 3-5).
-
Add an excess of a 0.1% 1,10-phenanthroline solution. A stable, intensely colored orange-red complex, [Fe(phen)₃]²⁺, will form.
-
Dilute the solution to a known final volume (e.g., in a 50 mL volumetric flask) with deionized water.[9]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the orange-red solution at its absorption maximum (λ_max), which is approximately 510 nm.[9]
-
Determine the concentration of the Fe²⁺ complex using a calibration curve prepared from standard solutions of a known iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate) treated with phenanthroline in the same manner.
-
From the concentration, calculate the mass percentage of iron in the original sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. Spontaneous enantiomorphism in poly-phased alkaline salts of tris(oxalato)ferrate(III): crystal structure of cubic NaRb5[Fe(C2O4)3]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
synthesis of sodium trisoxalatoferrate(III)
An In-depth Technical Guide to the Synthesis of Sodium Trisoxalatoferrate(III)
This guide provides a comprehensive overview of the , a coordination compound with the formula Na₃[Fe(C₂O₄)₃]·nH₂O. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the preparation of this light-sensitive, green crystalline compound.
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the final product is presented below. This data is crucial for laboratory safety, procedural design, and interpretation of results.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |
| Ferric Chloride | FeCl₃ | 162.20 | Yellow to brown solid | Corrosive, skin and eye irritant |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | White solid | Corrosive, causes severe skin burns and eye damage |
| Oxalic Acid | H₂C₂O₄ | 90.03 (anhydrous) | White crystalline solid | Harmful if swallowed or in contact with skin, causes serious eye damage |
Table 2: Properties of Sodium Trisoxalatoferrate(III)
| Property | Value |
| Chemical Formula | Na₃[Fe(C₂O₄)₃]·nH₂O |
| Molar Mass | 388.87 g/mol (anhydrous) |
| Appearance | Bright green monoclinic crystals |
| Solubility in Water | Highly soluble in hot water (182 g/100 mL), less soluble in cold water (32 g/100 mL)[1] |
| Solubility in Ethanol (B145695) | Not appreciably soluble in ethanol or ethanol/water mixtures (>50% ethanol)[1] |
| Stability | Dehydrates in dry air; sensitive to light, which can cause decomposition[2][3] |
| Hazards | Oxalates can be poisonous in significant amounts[2][3] |
Experimental Protocol
The is typically a two-step process. The first step involves the preparation of a ferric hydroxide precipitate, which is then reacted with oxalic acid and a sodium salt to form the desired complex.
Step 1: Preparation of Ferric Hydroxide (Fe(OH)₃)
-
Dissolve 10.0 g of ferric chloride (FeCl₃) in 50 mL of deionized water in a 250 mL beaker.[4]
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide (NaOH) in 50 mL of deionized water.[4]
-
Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions while stirring continuously. A brown precipitate of ferric hydroxide will form.[4]
-
Allow the precipitate to settle.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with hot deionized water to remove any unreacted salts.[4]
Step 2: Synthesis of Sodium Trisoxalatoferrate(III)
-
In a 250 mL beaker, dissolve 12.0 g of oxalic acid (H₂C₂O₄) in 50 mL of hot deionized water.[4]
-
To the hot oxalic acid solution, add 4.0 g of sodium hydroxide pellets to form a solution of sodium oxalate (B1200264).[4]
-
Add the prepared ferric hydroxide precipitate from Step 1 to the hot sodium oxalate solution with constant stirring. The solution will turn from a rusty-brown to a bright, emerald green, indicating the formation of the trisoxalatoferrate(III) complex ion, [Fe(C₂O₄)₃]³⁻.[2][3][5]
-
Filter the resulting bright green solution to remove any unreacted ferric hydroxide.[2][3]
-
Gently heat the filtrate to its crystallization point and then allow it to cool slowly to room temperature.[4] For larger crystals, a slow evaporation method over several days can be employed.[2][3]
-
Collect the resulting green crystals by filtration.
-
Wash the crystals with a small amount of cold water, followed by a wash with ethanol.[4]
-
Dry the crystals in a desiccator, protected from light. Weigh the final product and calculate the percentage yield.
Reaction Stoichiometry and Pathways
The overall chemical reaction for the can be represented as follows:
Fe(OH)₃ + 3 H₂C₂O₄ + 3 NaOH → Na₃[Fe(C₂O₄)₃] + 6 H₂O
The following diagram illustrates the experimental workflow for this synthesis.
Caption: Experimental workflow for the .
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling the chemicals involved in this synthesis.
-
Ferric chloride and sodium hydroxide are corrosive and should be handled with care.
-
Oxalic acid is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The final product, sodium trisoxalatoferrate(III), is light-sensitive and should be stored in a dark, cool, and dry place.[2][3]
-
Dispose of all chemical waste according to institutional and local regulations.
References
A Technical Guide to the Photochemical Properties of Sodium Ferrioxalate
Abstract
Sodium ferrioxalate (B100866), Na₃[Fe(C₂O₄)₃], is a coordination complex highly regarded for its pronounced photochemical sensitivity. This technical guide offers a comprehensive examination of its core photochemical properties, focusing on the mechanisms underlying its photoreactivity and its principal application as a chemical actinometer. This document provides detailed experimental methodologies for its synthesis and use in quantifying photon flux. All quantitative data are systematically presented in tabular format for clarity and comparative analysis. Key chemical pathways and experimental workflows are illustrated with diagrams to provide an intuitive understanding of the processes involved.
Core Photochemical Properties
The photochemical behavior of sodium ferrioxalate is governed by the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻. This complex is characterized by its lime green crystalline structure and its remarkable sensitivity to light, which induces a highly efficient redox reaction.[1][2] While stable in the dark, the complex readily decomposes upon exposure to ultraviolet and visible light, a property that establishes it as a primary standard for chemical actinometry.[3][4]
Molecular Structure and Absorption Spectrum
The central iron atom in the [Fe(C₂O₄)₃]³⁻ anion is in the +3 oxidation state and is coordinated to three bidentate oxalate (B1200264) ions, resulting in a distorted octahedral geometry.[1][3] The complex's vibrant green color and strong absorption in the UV-visible region are due to ligand-to-metal charge transfer (LMCT) bands.[5] Upon absorbing a photon, an electron is transferred from a ligand-based orbital (on the oxalate) to a metal-based d-orbital on the iron center. This process is responsible for initiating the photochemical reaction.
The molar absorptivity (ε) of the ferrioxalate complex is dependent on the wavelength. The primary absorption band is centered in the UV region, though absorption extends into the visible spectrum up to approximately 550 nm.[5]
Table 1: Molar Absorptivity of the Ferrioxalate Anion
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|
| 260 | ~6000 |
| 300 | ~4500 |
| 350 | ~2000 |
| 400 | ~500 |
| 450 | ~100 |
| 490 | ~10 |
Note: Values are approximate and extracted from graphical data for the tris(oxalato)ferrate(III) anion.[5][6]
Photodecomposition Mechanism
The photodecomposition of ferrioxalate is a rapid and efficient process initiated by the absorption of a photon (hν). The overall reaction is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 [Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2 CO₂
The primary photochemical event is an intramolecular ligand-to-metal charge transfer (LMCT), which reduces the Fe(III) center to Fe(II) and oxidizes one of the oxalate ligands to an oxalate radical anion (C₂O₄•⁻).[1][3] This radical is unstable and rapidly decomposes, ultimately yielding two molecules of carbon dioxide (CO₂).[2] The key steps of this process are visualized below.
References
A Technical Guide to the Light Sensitivity and Decomposition of Sodium Ferrioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrioxalate (B100866), Na₃[Fe(C₂O₄)₃], is an inorganic compound notable for its pronounced sensitivity to light and higher-energy electromagnetic radiation. This property underpins its historical and ongoing use in chemical actinometry, a technique for measuring photon flux. For researchers in drug development and related fields, understanding the photodecomposition of iron-containing compounds is critical, as light exposure can impact the stability and efficacy of photosensitive drug formulations. This technical guide provides an in-depth analysis of the light sensitivity and decomposition mechanism of sodium ferrioxalate, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core photochemical processes.
The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is a transition metal complex with an iron atom in the +3 oxidation state coordinated to three bidentate oxalate (B1200264) ligands.[1] Upon absorption of a photon, the complex undergoes a ligand-to-metal charge transfer (LMCT), initiating a series of reactions that lead to the reduction of iron(III) to iron(II) and the decomposition of an oxalate ligand to carbon dioxide.[1][2][3]
Photochemical Decomposition Mechanism
The photolysis of the ferrioxalate complex is a well-studied process, though the precise sequence of initial events has been a subject of scientific discussion. The overall reaction can be summarized as follows:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[4]
The primary photochemical process is the absorption of a photon by the ferrioxalate ion, leading to an excited state. This is followed by an intramolecular electron transfer from an oxalate ligand to the iron(III) center, occurring on a sub-picosecond timescale.[5][6][7] This rapid event results in the formation of an iron(II) complex and an oxalate radical anion.
The key steps in the decomposition mechanism are:
-
Photoexcitation: The [Fe(C₂O₄)₃]³⁻ complex absorbs a photon, leading to a ligand-to-metal charge transfer (LMCT) excited state.
-
Intramolecular Electron Transfer: An electron is transferred from an oxalate ligand to the Fe(III) center, forming Fe(II) and an oxalate radical anion, C₂O₄⁻.[2][5]
-
Dissociation of the Oxalate Radical: The unstable oxalate radical anion rapidly dissociates, primarily into a carbon dioxide molecule and a carbon dioxide radical anion, CO₂⁻.[2] This dissociation occurs within approximately 40 picoseconds following the initial electron transfer.[5][6][7]
-
Further Reactions of the CO₂⁻ Radical: The highly reducing carbon dioxide radical anion can then react with another ferrioxalate complex, reducing the Fe(III) to Fe(II) and producing more carbon dioxide. This secondary reaction contributes to a quantum yield that can be greater than one.[3]
The intermediate and stable products of the photolysis of ferrioxalate are well-established and include Fe(II), carbon dioxide, and various radical species such as the carbon dioxide anion radical (CO₂⁻) and superoxide (B77818) radical anions (O₂⁻) in the presence of oxygen.[8]
Quantitative Data: Quantum Yield of Ferrioxalate Photolysis
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a specific product formed per mole of photons absorbed. The quantum yield for the formation of Fe(II) in the photolysis of ferrioxalate is known to be high and varies with the wavelength of the incident light.[3][8] It is also largely insensitive to temperature, concentration, and light intensity, which makes the ferrioxalate system an excellent chemical actinometer.[3][8]
| Wavelength (nm) | Quantum Yield (Φ) of Fe(II) formation | Reference |
| 253.7 | 1.39 | [9] |
| 270 | 1.24 | [10] |
| 313 | ~1.59 | [11] |
| 365/366 | 1.26 ± 0.03 | [12][13][14] |
| 405 | ~0.91 | [11] |
| 436 | ~0.89 | [11] |
| 250-500 | 0.9 - 1.25 | [3] |
Experimental Protocols
Synthesis of Sodium Ferrioxalate
Sodium ferrioxalate can be synthesized by reacting sodium oxalate with ferric oxalate.[1] An alternative method involves the initial preparation of ferric hydroxide (B78521).
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Oxalic acid (H₂C₂O₄)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
Procedure:
-
Preparation of Ferric Hydroxide: An aqueous solution of ferric chloride is treated with an excess of sodium bicarbonate to precipitate ferric hydroxide, Fe(OH)₃. The precipitate is then filtered and washed.[15]
-
Formation of Ferric Oxalate: The freshly prepared ferric hydroxide is dissolved in an excess of oxalic acid solution, forming a rusty-brown solution of ferric oxalate, Fe₂(C₂O₄)₃.[15]
-
Formation of Sodium Ferrioxalate: A solution of sodium oxalate is added to the ferric oxalate solution. The color of the solution will change from brown to a bright emerald green, indicating the formation of the sodium ferrioxalate complex, Na₃[Fe(C₂O₄)₃].[15]
-
Crystallization: The solution is then carefully evaporated in a light-tight container to obtain crystals of sodium ferrioxalate. The crystals can also be precipitated by the addition of methanol (B129727) or ethanol.[1][15]
Ferrioxalate Actinometry for Quantum Yield Determination
This protocol outlines the use of ferrioxalate actinometry to measure the photon flux of a light source, which is a prerequisite for determining the quantum yield of a photochemical reaction. The principle lies in the photoreduction of Fe(III) to Fe(II), followed by the quantification of the produced Fe(II) via spectrophotometry after complexation with 1,10-phenanthroline (B135089).[16][17][18]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) (often used as a standard, but the principle is the same for the sodium salt)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Sodium acetate (B1210297) buffer solution
-
Ferrous ammonium (B1175870) sulfate (B86663) (for calibration curve)
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Light source to be calibrated
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate (e.g., 0.006 M) in 0.05 M sulfuric acid. This solution is highly light-sensitive and must be prepared and handled in a darkroom under red light.[16]
-
Irradiation: A known volume of the actinometer solution is placed in a quartz cuvette and irradiated with the light source for a precisely measured time. A non-irradiated sample should be kept in the dark as a control.[17]
-
Development: After irradiation, an aliquot of the irradiated solution is mixed with a solution of 1,10-phenanthroline and a sodium acetate buffer. This forms a stable, intensely colored red-orange complex with the Fe(II) ions produced during photolysis. The solution is left in the dark for a specified time to allow for full color development.[16][17]
-
Spectrophotometric Measurement: The absorbance of the colored complex is measured at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.[16]
-
Calibration and Calculation: A calibration curve of absorbance versus Fe(II) concentration is prepared using standard solutions of ferrous ammonium sulfate. The concentration of Fe(II) produced in the irradiated sample is determined from this curve. The number of moles of Fe(II) formed is then calculated. The photon flux can be determined using the known quantum yield of the ferrioxalate actinometer at the specific wavelength of irradiation.[17]
Visualizations
Caption: Photodecomposition pathway of the ferrioxalate complex.
Caption: Experimental workflow for ferrioxalate actinometry.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 4. mikeware.co.uk [mikeware.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]
- 9. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. CXCVII.—The photolysis of potassium ferrioxalate solutions. Part II. Discussion - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. hepatochem.com [hepatochem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Tris(oxalato)ferrate(III)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tris(oxalato)ferrate(III), with the chemical formula Na₃[Fe(C₂O₄)₃], is a coordination complex featuring a central iron(III) ion coordinated to three bidentate oxalate (B1200264) ligands.[1][2] This compound, typically isolated as a hydrated salt (e.g., trihydrate or pentahydrate), presents as bright green monoclinic crystals.[3][4][5] The ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is known for its light sensitivity, a property that has been harnessed in chemical actinometry.[6][7] This guide provides a comprehensive overview of the physical and chemical properties of sodium tris(oxalato)ferrate(III), detailing its synthesis, structure, and reactivity for researchers in chemistry and drug development.
Physical Properties
The physical characteristics of sodium tris(oxalato)ferrate(III) are summarized in the table below, providing key data for its handling and characterization.
| Property | Value | Reference |
| Chemical Formula | Na₃[Fe(C₂O₄)₃] | [6] |
| Hydrated Forms | Na₃[Fe(C₂O₄)₃]·3H₂O, Na₃[Fe(C₂O₄)₃]·5H₂O | [3][4][5] |
| Molar Mass (anhydrous) | 388.87 g/mol | [8] |
| Molar Mass (trihydrate) | 443.02 g/mol | |
| Appearance | Bright green monoclinic crystals | [3][5] |
| Solubility in cold water | 32.5 parts per 100 parts solvent | [6] |
| Solubility in hot water | 182 parts per 100 parts solvent | [6][8] |
| Solubility in ethanol | Not appreciably soluble | [8] |
| Density | 1.937 g/cm³ (hydrate form unspecified) | [3] |
| Crystal System | Monoclinic | [3][4] |
| Space Group | C2/c (for the pentahydrate) | [4] |
Chemical Properties
Synthesis
Sodium tris(oxalato)ferrate(III) can be synthesized through the reaction of an iron(III) salt with sodium oxalate. A common laboratory preparation involves the initial formation of ferric hydroxide (B78521), which is then reacted with oxalic acid and sodium hydroxide.
Reaction Scheme:
-
FeCl₃ + 3NaOH → Fe(OH)₃ + 3NaCl
-
Fe(OH)₃ + 3H₂C₂O₄ + 3NaOH → Na₃[Fe(C₂O₄)₃] + 6H₂O
An alternative method involves the direct reaction between ferric chloride and sodium oxalate in an aqueous solution.[9]
Structure and Coordination
The [Fe(C₂O₄)₃]³⁻ anion exhibits a distorted octahedral geometry, with the central Fe(III) ion coordinated to six oxygen atoms from the three bidentate oxalate ligands.[4][10] The iron is in a +3 oxidation state, and the coordination number is 6.[2][11][12] X-ray crystallography of the pentahydrate reveals a monoclinic crystal system with the space group C2/c.[4]
Stability and Decomposition
Sodium tris(oxalato)ferrate(III) is stable in the dark but is sensitive to light, particularly in the ultraviolet region.[5][6] Upon exposure to light, the complex undergoes photoreduction of the Fe(III) center to Fe(II), with concomitant oxidation of an oxalate ligand to carbon dioxide.[6][7][9]
Thermally, the hydrated salt loses water molecules upon heating. For instance, it begins to lose one molecule of water when heated to 100-120°C.[3] Further heating leads to the decomposition of the oxalate ligands.
Spectroscopic Properties
-
UV-Vis Spectroscopy: The UV-Vis spectrum of an aqueous solution of [Fe(C₂O₄)₃]³⁻ shows two prominent absorption peaks at approximately 280 nm and 335 nm.[13][14] The band at 280 nm is attributed to a π→π* transition within the oxalate ligand, while the more intense band at 335 nm is assigned to a ligand-to-metal charge transfer (LMCT) transition.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum of Na₃[Fe(C₂O₄)₃]·5H₂O shows characteristic bands for the oxalate ligand and water molecules.[4][15]
-
Mössbauer Spectroscopy: ⁵⁷Fe-Mössbauer spectroscopy is a valuable tool for probing the electronic environment of the iron nucleus in this complex and its decomposition products.[4][15]
Electrochemical Properties
The ferrioxalate/ferrooxalate redox couple is a key aspect of its chemistry. The standard reduction potential for the Fe³⁺/Fe²⁺ couple in an oxalate medium is +0.15 V versus the Standard Hydrogen Electrode.[9] This value is significantly lower than the +0.77 V for the aqueous Fe³⁺/Fe²⁺ couple, indicating that the oxalate ligand stabilizes the Fe(III) oxidation state.[9]
Magnetic Properties
Experimental Protocols
Synthesis of Sodium Tris(oxalato)ferrate(III) Trihydrate
This protocol is based on the reaction of ferric hydroxide with oxalic acid and sodium hydroxide.[1][17][18]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers, filter funnel, and filter paper
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 5 g of ferric chloride in a minimal amount of distilled water.
-
In a separate beaker, dissolve 5.75 g of sodium hydroxide in distilled water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide as a brown slurry.
-
Filter the ferric hydroxide precipitate and wash it with hot water.
-
-
Formation of the Complex:
-
In a separate beaker, dissolve 6 g of oxalic acid in approximately 25 mL of hot distilled water.
-
To the oxalic acid solution, add 2 g of sodium hydroxide pellets and stir until dissolved to form a sodium oxalate solution.
-
Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring. The solution will turn a bright green color, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.
-
-
Crystallization:
-
Heat the green solution to concentrate it.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the green crystals of Na₃[Fe(C₂O₄)₃]·3H₂O by filtration.
-
Wash the crystals with a small amount of cold water and then with ethanol.
-
Dry the crystals in a desiccator away from direct light.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of sodium tris(oxalato)ferrate(III).
Caption: Workflow for the synthesis of Sodium Tris(oxalato)ferrate(III).
Photochemical Decomposition Pathway
The following diagram illustrates the light-induced decomposition of the ferrioxalate ion.
Caption: Simplified photochemical decomposition of the ferrioxalate ion.
References
- 1. scribd.com [scribd.com]
- 2. Draw the structure of the iron oxalate complex [Fe(C2O4)3]3-. - McMurry 8th Edition Ch 21 Problem 70 [pearson.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 6. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 7. atilim.edu.tr [atilim.edu.tr]
- 8. chembk.com [chembk.com]
- 9. webqc.org [webqc.org]
- 10. ijirset.com [ijirset.com]
- 11. The primary and secondary valency of [fe(c2o4)3]3- | Filo [askfilo.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Coordination Chemistry of the Ferrioxalate Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tris(oxalato)ferrate(III) anion, commonly known as the ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is a transition metal complex of significant interest in various scientific disciplines.[1] Its unique photochemical properties have established it as a primary standard in chemical actinometry for measuring light flux.[2][3] Beyond this classical application, the ferrioxalate system is the subject of ongoing research in fields such as environmental chemistry, materials science, and catalysis due to its role in photo-Fenton-like processes and the generation of reactive oxygen species (ROS).[2][4][5] This guide provides an in-depth overview of the coordination chemistry of the ferrioxalate anion, including its structure, synthesis, properties, and reactivity, with a focus on quantitative data and detailed experimental protocols.
Molecular Structure and Properties
The ferrioxalate anion consists of a central iron(III) ion coordinated to three bidentate oxalate (B1200264) ligands, forming a distorted octahedral geometry.[1][6] The complex exhibits helical chirality, existing as two non-superimposable enantiomers, designated as Δ (delta) and Λ (lambda).[1] In the solid state, it is commonly isolated as the potassium salt trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, which forms emerald-green monoclinic crystals.[7][8] In aqueous solution, it dissociates to yield the fluorescent green [Fe(C₂O₄)₃]³⁻ anion.[1][7]
Structural Parameters
The structural integrity of the ferrioxalate complex is maintained by the coordination of the oxalate ligands to the iron center. The Fe-O bond distances are all close to 2.0 Å, which is indicative of a high-spin Fe(III) center.[1][6]
Table 1: Key Structural and Physical Properties of the Ferrioxalate Anion
| Property | Value | Reference |
| Chemical Formula | [Fe(C₂O₄)₃]³⁻ | [1] |
| Molar Mass (anion) | 319.901 g·mol⁻¹ | [1] |
| Molar Mass (K₃[Fe(C₂O₄)₃]·3H₂O) | 491.25 g·mol⁻¹ | [9] |
| Appearance (K₃[Fe(C₂O₄)₃]·3H₂O) | Lime green crystalline solid | [7][9] |
| Symmetry | D₃ | [1] |
| Fe-O Bond Length | ~2.0 Å | [1][6] |
| Magnetic Moment (K₃[Fe(C₂O₄)₃]) | 5.16 B.M. | [10] |
Synthesis of Potassium Ferrioxalate Trihydrate
The synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a common laboratory procedure that involves the precipitation of ferric hydroxide (B78521) followed by its reaction with potassium oxalate and oxalic acid.[11][12]
Experimental Protocol: Synthesis of K₃[Fe(C₂O₄)₃]·3H₂O
Materials:
-
Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium hydroxide (KOH)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 3.5 g of ferric chloride in 10 mL of distilled water.[11]
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.[11]
-
Slowly add the potassium hydroxide solution to the ferric chloride solution with constant stirring to precipitate reddish-brown ferric hydroxide, Fe(OH)₃.[11][12]
-
Filter the ferric hydroxide precipitate and wash it thoroughly with hot water to remove any soluble impurities.[11]
-
-
Formation of the Ferrioxalate Complex:
-
Prepare a solution by dissolving 5.5 g of potassium oxalate monohydrate and 4.0 g of oxalic acid in 100 mL of warm distilled water.[11]
-
Gradually add the freshly prepared ferric hydroxide precipitate to the warm potassium oxalate/oxalic acid solution while stirring continuously.[11][12] The precipitate will dissolve to form a clear, green solution.
-
Filter the solution to remove any undissolved impurities.[11]
-
-
Crystallization:
-
Transfer the green solution to a crystallizing dish and allow it to cool slowly to room temperature, away from direct sunlight.[13]
-
To promote crystallization, the solution can be placed in an ice bath.[13]
-
Collect the resulting green crystals by filtration.[11]
-
Wash the crystals with a small amount of ethanol and allow them to air dry.[11]
-
Diagram 1: Experimental Workflow for the Synthesis of Potassium Ferrioxalate
Caption: Workflow for the synthesis of potassium ferrioxalate.
Photochemical Decomposition
The ferrioxalate anion is highly sensitive to light and ultraviolet radiation.[1] Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of an oxalate ligand.[4][14] This photoreduction is the basis for its use in actinometry. The overall reaction is:
2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂[15]
The process involves the formation of several reactive intermediates, including the oxalate radical anion (C₂O₄⁻) and the carbon dioxide radical anion (CO₂⁻).[2][5] In the presence of oxygen, these radicals can lead to the formation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), hydroperoxyl radical (HO₂), and hydroxyl radical (•OH).[2][4]
Quantum Yields
The quantum yield (Φ) for the formation of Fe(II) is a critical parameter in actinometry. It is known to be relatively insensitive to temperature, concentration, and light intensity.[2][5]
Table 2: Quantum Yields for Fe(II) Formation in Ferrioxalate Actinometry
| Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 250-500 | 1.25 - 0.9 | [2][5] |
| 254 | 1.18 (for Fe(Ox)₂⁻) | [14] |
| 254 | 1.60 (for Fe(Ox)₃³⁻) | [14] |
| 270-365 | 1.24 | [15] |
Diagram 2: Photochemical Decomposition Pathway of the Ferrioxalate Anion
Caption: Photochemical decomposition of the ferrioxalate anion.
Thermal Decomposition
The thermal decomposition of potassium ferrioxalate trihydrate occurs in distinct stages. The three water molecules of hydration are lost at approximately 113°C.[7][9] At around 296°C, the anhydrous salt decomposes into potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide (CO₂).[7] The final decomposition products are dependent on the atmosphere, with Fe₂O₃ and K₂CO₃ being formed in air.[16]
Table 3: Thermal Decomposition Stages of K₃[Fe(C₂O₄)₃]·3H₂O
| Temperature Range (°C) | Process | Products | Reference |
| ~113 | Dehydration | K₃[Fe(C₂O₄)₃] + 3H₂O | [7][9] |
| ~296 | Decomposition of Anhydrous Salt | 2K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2CO₂ | [7] |
| 260-315 (in air) | Further Decomposition | Fe₂O₃ + K₂C₂O₄ | [17] |
| >315 (in air) | Oxalate Decomposition | K₂CO₃ | [17] |
Analytical Techniques and Protocols
The characterization of the ferrioxalate anion and its reaction products involves several analytical techniques.
Experimental Protocol: Ferrioxalate Actinometry
This protocol outlines the determination of the photon flux of a light source.
Materials:
-
Potassium ferrioxalate actinometer solution (typically 0.006 M in 0.05 M H₂SO₄)
-
1,10-Phenanthroline (B135089) solution
-
Buffer solution (e.g., sodium acetate)
-
Standard Fe(II) solution for calibration
-
Spectrophotometer
Procedure:
-
Irradiation:
-
Complexation and Measurement:
-
After irradiation, take an aliquot of the irradiated solution and the dark solution.
-
To each aliquot, add the 1,10-phenanthroline solution and the buffer solution to form the intensely colored [Fe(phen)₃]²⁺ complex.[18]
-
Allow time for the color to fully develop.[18]
-
Measure the absorbance of the irradiated sample at 510 nm using the dark sample as a blank.[18]
-
-
Calculation of Photon Flux:
-
Determine the concentration of Fe(II) formed using a calibration curve prepared with the standard Fe(II) solution.[18]
-
The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the specific wavelength of irradiation.
-
Diagram 3: Logical Flow for Ferrioxalate Actinometry
Caption: Logical workflow for ferrioxalate actinometry.
Applications in Drug Development and Research
The principles of ferrioxalate chemistry have potential applications in drug development and related research areas.
-
Photodynamic Therapy (PDT): The light-induced generation of ROS by ferrioxalate complexes can be explored for photosensitizers in PDT, where localized cell death is induced by light activation of a drug.
-
Drug Delivery: The photochemical properties of ferrioxalate could be harnessed for light-triggered drug release from carrier systems.
-
Pro-oxidant Cancer Therapies: The ability of the ferrioxalate system to generate oxidative stress through Fenton-like reactions could be investigated as a strategy to selectively kill cancer cells, which are often more susceptible to ROS damage.
-
Environmental Remediation: The photo-Fenton process, driven by the photolysis of ferrioxalate, is effective in degrading organic pollutants in water, a field with parallels to the metabolic degradation of xenobiotics.[4][14]
Conclusion
The ferrioxalate anion is a versatile coordination complex with a rich and well-studied chemistry. Its structural features, straightforward synthesis, and, most notably, its photochemical reactivity make it an invaluable tool in quantitative photochemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of the coordination chemistry of the ferrioxalate anion provides not only a fundamental tool for quantifying light but also a conceptual framework for designing novel light-activated therapeutic strategies and understanding oxidative processes in biological and environmental systems.
References
- 1. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 3. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 4. Diverse redox chemistry of photo/ferrioxalate system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]
- 6. Ferrioxalate - Wikiwand [wikiwand.com]
- 7. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 8. Potassium tris(oxalato) ferrate (III) [dmishin.github.io]
- 9. benchchem.com [benchchem.com]
- 10. University Chemistry Comprehensive Experiment: Preparation and Structural Characterization of Potassium Ferrioxalate [hxjy.chemsoc.org.cn]
- 11. byjus.com [byjus.com]
- 12. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 13. atilim.edu.tr [atilim.edu.tr]
- 14. Diverse redox chemistry of photo/ferrioxalate system - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07153K [pubs.rsc.org]
- 15. analogyou.wordpress.com [analogyou.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Ferrioxalate Complexes: History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ferrioxalate (B100866) complexes, with a particular focus on potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O). It covers the historical milestones of their discovery, detailed experimental protocols for their synthesis and application in actinometry, and delves into their emerging roles in biomedical research and drug development.
Historical Overview and Key Discoveries
The journey into the photochemical activity of ferrioxalate complexes began in the early 20th century, with detailed studies emerging around 1929. A significant leap in understanding came in 1953 when C.A. Parker proposed that the primary process following photoexcitation is an intramolecular electron transfer. This foundational work set the stage for what would become the most significant application of these complexes.
A landmark in the history of photochemistry was the 1956 paper by C.G. Hatchard and C.A. Parker, which meticulously detailed the use of potassium ferrioxalate as a chemical actinometer.[1][2][3] They demonstrated its high sensitivity, which is over 1000 times greater than that of uranyl oxalate (B1200264), the previously used standard.[4][5] This discovery established potassium ferrioxalate as the preeminent chemical actinometer for measuring light intensity, a status it retains to this day.[6]
Early research into the photolysis mechanism proposed a simple intramolecular electron transfer from an oxalate ligand to the Fe(III) center. However, subsequent, more sophisticated studies using techniques like flash photolysis have revealed a more complex process, with evidence suggesting that the dissociation of an Fe-O bond or a C-C bond on the oxalate ligand may be the initial step.[7] The exact primary photochemical process remains a subject of active research.
Physicochemical Properties
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a coordination complex with a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate ligands.[5] This arrangement results in a distorted octahedral geometry.[5] The complex exhibits helical chirality, existing as two non-superimposable enantiomers, designated as Λ (lambda) and Δ (delta).[8]
Salts of the ferrioxalate anion, such as potassium ferrioxalate, are typically lime-green crystalline solids.[8] They are stable in the dark but are highly sensitive to light and higher-energy electromagnetic radiation, which induces the decomposition of an oxalate ligand to carbon dioxide and the reduction of the iron(III) atom to iron(II).[5]
Experimental Protocols
Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes a common method for the synthesis of potassium ferrioxalate from ferric chloride.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Solutions:
-
Dissolve a specific amount of ferric chloride hexahydrate in a minimal amount of warm distilled water in a beaker.
-
In a separate beaker, dissolve a 3:1 molar excess of potassium oxalate monohydrate in warm distilled water.[5]
-
-
Formation of the Complex:
-
Slowly, and with constant stirring, add the ferric chloride solution to the potassium oxalate solution. A green solution containing the ferrioxalate complex will form.[4]
-
-
Crystallization:
-
Cool the resulting solution in an ice bath for approximately 30-60 minutes to induce crystallization.[5]
-
-
Isolation and Purification:
-
Drying and Storage:
-
Dry the crystals in a desiccator in the dark.
-
Store the final product in a light-protected container to prevent photochemical decomposition.
-
Ferrioxalate Actinometry for Photon Flux Determination
This protocol outlines the use of potassium ferrioxalate to determine the photon flux of a light source.
Materials:
-
Potassium ferrioxalate solution (typically 0.006 M in 0.1 N H₂SO₄)
-
1,10-phenanthroline (B135089) solution (0.1% w/v in water)
-
Buffer solution (e.g., sodium acetate/sulfuric acid buffer, pH ~4-5)
-
Standard Fe(II) solution (prepared from ferrous ammonium (B1175870) sulfate)
-
Quartz cuvettes
-
Light source to be calibrated
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Dark room or light-proof enclosure
Procedure:
-
Irradiation:
-
Work in a darkroom or under red light to prevent premature photoreaction.[9]
-
Pipette a known volume of the ferrioxalate actinometer solution into a quartz cuvette.
-
Prepare a "dark" sample by keeping an identical cuvette with the actinometer solution in complete darkness.
-
Expose the sample cuvette to the light source for a precisely measured time. The irradiation time should be controlled to ensure that the conversion of Fe(III) to Fe(II) is kept low (typically <10%) to maintain a linear response.[9]
-
-
Development:
-
After irradiation, pipette a known aliquot of both the irradiated and the dark solutions into separate volumetric flasks.
-
To each flask, add a known volume of the 1,10-phenanthroline solution and the buffer solution.[9]
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 30 minutes to ensure complete formation of the red-orange [Fe(phen)₃]²⁺ complex.[5]
-
-
Measurement:
-
Measure the absorbance of the irradiated and dark samples at 510 nm using a UV-Vis spectrophotometer. The absorbance of the dark sample serves as the blank.[5]
-
-
Calculation of Photon Flux:
-
The number of Fe(II) ions formed is calculated using the Beer-Lambert law and a calibration curve constructed from the standard Fe(II) solutions.
-
The photon flux is then determined using the known quantum yield of Fe(II) formation at the irradiation wavelength.
-
Quantitative Data
The quantum yield of Fe(II) formation (ΦFe(II)) upon photolysis of the ferrioxalate complex is wavelength-dependent. The values established by Hatchard and Parker are widely accepted standards.
| Wavelength (nm) | Quantum Yield (ΦFe(II)) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 365 | 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | < 0.01 |
Data sourced from Hatchard and Parker (1956).[3]
Applications in Drug Development and Biological Research
While renowned for its role in photochemistry, the unique properties of ferrioxalate complexes are being increasingly explored in biomedical fields.
Photodynamic Therapy (PDT)
The light-induced generation of reactive oxygen species (ROS) by ferrioxalate complexes makes them potential agents for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells.[10][11][12] Upon irradiation, the ferrioxalate complex can generate species such as superoxide (B77818) and hydroxyl radicals, which are highly cytotoxic.[7]
The proposed mechanism involves the photo-induced reduction of Fe(III) to Fe(II) and the subsequent reaction with molecular oxygen to produce ROS. These ROS can then induce apoptosis or necrosis in targeted cancer cells.
ROS-Responsive Drug Delivery
The generation of ROS can also be harnessed for controlled drug release.[13][14] Nanocarriers incorporating ferrioxalate could be designed to release a therapeutic payload in response to light. This approach offers the potential for spatiotemporally controlled drug delivery, minimizing off-target effects.
Other Biomedical Applications
Ferric oxalate has been investigated as a treatment for dentin hypersensitivity, although its efficacy is still under debate.[1] Additionally, the fundamental chemistry of iron-oxalate interactions is relevant to understanding certain biological processes and the environmental fate of iron.
Conclusion
Ferrioxalate complexes, particularly potassium ferrioxalate, have a rich history rooted in fundamental photochemistry. Their well-characterized and highly efficient photochemical properties have made them indispensable tools for actinometry. Looking forward, the ability of these complexes to generate reactive oxygen species under illumination opens up exciting new avenues for their application in targeted cancer therapy and advanced drug delivery systems. Further research into the biological interactions and optimization of the photophysical properties of ferrioxalate complexes will be crucial in translating their potential from the laboratory to clinical applications.
References
- 1. Ferric oxalate - Wikipedia [en.wikipedia.org]
- 2. Targeted iron-oxide nanoparticle for photodynamic therapy and imaging of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferrioxalate|Iron(III) Oxalate Complex|Research Chemical [benchchem.com]
- 5. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 6. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]
- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 8. On the Clinical Pharmacology of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferrioxalate | C6FeO12-3 | CID 167279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]
- 11. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 12. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 13. Reactive‐Oxygen‐Species‐Responsive Drug Delivery Systems: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Integration of Reactive Oxygen Species Generation and Prodrug Activation for Cancer Therapy – Bio Integration [bio-integration.org]
sodium ferrioxalate molar mass and solubility in water
An In-depth Technical Guide to Sodium Ferrioxalate (B100866): Molar Mass and Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of sodium ferrioxalate, with a specific focus on its molar mass and solubility in water. Detailed experimental protocols for its synthesis and the determination of its aqueous solubility are presented, alongside visualizations of key chemical processes.
Physicochemical Properties of Sodium Ferrioxalate
Sodium ferrioxalate, also known as sodium tris(oxalato)ferrate(III), is a coordination compound with the chemical formula Na₃[Fe(C₂O₄)₃]. It typically exists in a hydrated form, most commonly as the trihydrate, Na₃[Fe(C₂O₄)₃]·3H₂O. The compound is notable for its vibrant green color and its sensitivity to light.
Molar Mass
The molar mass of sodium ferrioxalate varies depending on its state of hydration. The table below summarizes the molar mass for the anhydrous and common hydrated forms.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Anhydrous Sodium Ferrioxalate | Na₃[Fe(C₂O₄)₃] | 388.87 |
| Sodium Ferrioxalate Trihydrate | Na₃[Fe(C₂O₄)₃]·3H₂O | 442.92 |
Aqueous Solubility
Sodium ferrioxalate is highly soluble in water, and its solubility is strongly dependent on temperature. It is significantly more soluble in hot water than in cold water. The compound is not appreciably soluble in ethanol (B145695) or ethanol-water mixtures that contain more than 50% ethanol by mass[1][2].
| Solvent | Temperature | Solubility |
| Cold Water | Room Temperature (approx. 20-25°C) | 32 g / 100 mL[1][2] |
| Hot Water | Near boiling | 182 g / 100 mL[1][2] |
| Water | Room Temperature (estimate) | ~60 g / 100 mL[2][3] |
Experimental Protocols
Synthesis of Sodium Ferrioxalate (Trihydrate)
This protocol outlines the synthesis of sodium ferrioxalate from ferric chloride and oxalic acid.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel)
-
Heating plate
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve a known amount of ferric chloride in distilled water.
-
In a separate beaker, dissolve a stoichiometric amount of sodium hydroxide in distilled water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution while stirring continuously to precipitate ferric hydroxide (Fe(OH)₃) as a brownish solid.
-
Allow the precipitate to settle, then filter it using a Büchner funnel and wash it with hot water to remove any unreacted salts[1].
-
-
Preparation of Sodium Oxalate (B1200264) Solution:
-
In a beaker, dissolve a stoichiometric amount of oxalic acid in distilled water.
-
Carefully add a stoichiometric amount of sodium hydroxide to the oxalic acid solution to form sodium oxalate (Na₂C₂O₄)[1].
-
-
Formation of Sodium Ferrioxalate:
-
Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution while stirring. The brownish precipitate will dissolve, and the solution will turn a vibrant green, indicating the formation of the ferrioxalate complex ion, [Fe(C₂O₄)₃]³⁻[2][3].
-
The overall reaction is: Fe(OH)₃ + 3Na₂C₂O₄ + 3H₂C₂O₄ → 2Na₃[Fe(C₂O₄)₃] + 3H₂O
-
-
Crystallization:
-
Gently heat the green solution to concentrate it.
-
Allow the solution to cool slowly to room temperature. Bright green crystals of sodium ferrioxalate trihydrate will form.
-
The crystals can be collected by filtration, washed with a small amount of cold water, and then with ethanol.
-
Dry the crystals in a desiccator, protected from light[1].
-
Determination of Aqueous Solubility
This protocol describes a method to determine the solubility of sodium ferrioxalate in water at various temperatures.
Materials:
-
Sodium ferrioxalate crystals
-
Distilled water
-
Test tubes or small beakers
-
Thermometer
-
Water bath
-
Stirring apparatus
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Prepare a series of test tubes, each containing a known mass of sodium ferrioxalate.
-
Add a known volume of distilled water to each test tube. The amounts should be chosen to create a range of concentrations.
-
-
Equilibration and Measurement:
-
Heat each solution in a water bath until all the sodium ferrioxalate has dissolved.
-
Allow the solutions to cool slowly while stirring gently.
-
For each solution, carefully observe the temperature at which the first crystals of sodium ferrioxalate begin to appear. This is the saturation temperature for that specific concentration.
-
-
Data Analysis:
-
Calculate the solubility for each sample in grams of solute per 100 mL of water ( g/100 mL).
-
Plot the solubility (y-axis) against the saturation temperature (x-axis) to generate a solubility curve for sodium ferrioxalate.
-
Key Chemical Processes and Visualizations
Synthesis Workflow
The synthesis of sodium ferrioxalate is a multi-step process involving the preparation of an iron precursor and its subsequent reaction with an oxalate source.
Caption: Workflow for the synthesis of sodium ferrioxalate.
Photodecomposition of the Ferrioxalate Anion
The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is sensitive to light. Upon absorption of a photon, an intramolecular electron transfer occurs, leading to the reduction of iron(III) to iron(II) and the oxidation of an oxalate ligand.
Caption: Photodecomposition pathway of the ferrioxalate anion.
References
Spectroscopic and Photochemical Analysis of Sodium Ferrioxalate: A Technical Guide
Introduction
Sodium ferrioxalate (B100866), with the chemical formula Na₃[Fe(C₂O₄)₃], is an inorganic compound featuring a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate (B1200264) ligands.[1][2] This transition metal complex is notable for its vibrant green color and, more significantly, its pronounced sensitivity to light and higher-energy electromagnetic radiation.[2][3] Upon absorption of a photon, the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, undergoes a photoreduction process where the iron(III) center is reduced to iron(II), and an oxalate ligand decomposes to carbon dioxide.[1][2] This high photoactivity makes sodium and potassium ferrioxalate crucial components in chemical actinometry, a technique used to measure photon flux.[2][4]
This technical guide provides an in-depth exploration of the synthesis, photochemistry, and spectroscopic analysis of sodium ferrioxalate. It is intended for researchers, chemists, and professionals in drug development who utilize photochemical processes and require precise analytical methodologies. The document details experimental protocols for synthesis and analysis, presents quantitative data in structured tables, and visualizes complex workflows and pathways using logical diagrams.
Synthesis of Sodium Ferrioxalate
The synthesis of sodium ferrioxalate can be achieved by the reaction of a soluble iron(III) salt with a source of oxalate ions in an aqueous solution. Several procedures exist, generally involving the precipitation of ferric hydroxide (B78521) followed by its reaction with oxalic acid and subsequent complexation with sodium oxalate, or by directly mixing solutions of ferric oxalate and sodium oxalate.[1][3][5]
Experimental Protocol: Synthesis
This protocol is a synthesized method based on common laboratory procedures.[3][5][6]
-
Preparation of Ferric Hydroxide:
-
Dissolve 6.0 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 10 mL of distilled water in a 50-mL beaker.
-
In a separate beaker, dissolve 4.0 g of sodium hydroxide (NaOH) in 50 mL of distilled water.
-
Slowly add the NaOH solution to the FeCl₃ solution while stirring continuously. A reddish-brown precipitate of ferric hydroxide, Fe(OH)₃, will form.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with hot distilled water to remove chloride ions.[6]
-
-
Formation of the Ferrioxalate Complex:
-
Prepare a sodium oxalate solution by dissolving an appropriate amount in hot water.
-
Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with constant stirring.[6] The brown precipitate will dissolve, and the solution will turn a brilliant emerald green, indicating the formation of the sodium ferrioxalate complex, Na₃[Fe(C₂O₄)₃].[5]
-
-
Crystallization and Isolation:
-
Heat the green solution gently to concentrate it until the point of crystallization begins.[6]
-
Allow the solution to cool down slowly. Large, transparent green crystals of sodium ferrioxalate will form.[3]
-
Alternatively, the product can be precipitated by adding methanol (B129727) or ethanol (B145695) to the solution.[1]
-
Collect the crystals by filtration, wash them with a small amount of cold water, followed by a wash with ethyl alcohol.[6]
-
Dry the crystals in a dark place to prevent photochemical decomposition and record the yield. The entire process should be performed in low-light conditions.
-
Caption: Workflow for the synthesis of sodium ferrioxalate crystals.
Core Photochemistry and Reaction Mechanism
The defining characteristic of the ferrioxalate anion is its photochemical reactivity. The process is initiated by the absorption of a photon, leading to a ligand-to-metal charge transfer (LMCT).[7] This event excites an electron from a ligand-based orbital to a metal-based orbital, effectively reducing the iron center from Fe(III) to Fe(II) and oxidizing an oxalate ligand. The oxidized oxalate radical is unstable and rapidly decomposes into two molecules of carbon dioxide.
The overall photochemical reaction can be summarized as: 2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 2C₂O₄²⁻ + 2CO₂
This photoreduction is the basis for its use in actinometry, where the amount of Fe²⁺ produced is directly proportional to the number of photons absorbed.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. analogyou.wordpress.com [analogyou.wordpress.com]
- 5. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]
An In-depth Technical Guide to the Electron Transfer Mechanism in Ferrioxalate Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photolysis of the ferrioxalate (B100866) complex, specifically potassium tris(oxalato)ferrate(III), is a cornerstone of photochemistry, renowned for its application in chemical actinometry due to its high and well-characterized quantum yield.[1][2] Beyond its use in measuring light intensity, the ferrioxalate system serves as a critical model for understanding ligand-to-metal charge transfer (LMCT) processes, which are fundamental to various fields, including atmospheric chemistry, environmental remediation, and the light-induced mechanisms of certain drugs.[3] Upon absorption of a photon, the ferrioxalate anion undergoes a rapid intramolecular redox reaction, leading to the reduction of the iron center from Fe(III) to Fe(II) and the oxidation and subsequent decomposition of an oxalate (B1200264) ligand.[4] This guide provides a comprehensive overview of the core electron transfer mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex sequence of events.
Core Electron Transfer Mechanism
The primary photochemical process in ferrioxalate photolysis has been a subject of extensive research, with two predominant, and at times conflicting, proposed mechanisms.[3] Both pathways ultimately lead to the formation of Fe(II) and the release of carbon dioxide. The key distinction lies in the initial step following photoexcitation.
1. Intramolecular Electron Transfer (Ligand-to-Metal Charge Transfer - LMCT) Mechanism: This is the more widely supported mechanism. Upon absorption of a photon, an electron is transferred from a π-orbital of an oxalate ligand to a d-orbital of the Fe(III) center.[3] This LMCT event occurs on an ultrafast timescale, within femtoseconds to picoseconds, creating a transient Fe(II) species with a bound oxalate radical anion.[5] This intermediate subsequently undergoes dissociation of the C-C and Fe-O bonds, leading to the formation of Fe(II), carbon dioxide, and another oxalate ligand.
2. Dissociation-First Mechanism: An alternative mechanism proposes that the initial event following photoexcitation is the dissociation of an Fe-O bond or the cleavage of a C-C bond within an oxalate ligand, prior to the electron transfer. This would form a transient radical pair that subsequently undergoes electron transfer to produce the Fe(II) center.
Current evidence from ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved X-ray absorption spectroscopy, strongly favors the LMCT mechanism as the primary pathway.[5][6]
The overall, simplified net reaction for the photolysis of ferrioxalate is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe(C₂O₄) + 2 CO₂ + 3 C₂O₄²⁻[3]
It is important to note that the quantum yield of Fe(II) formation can be greater than one, indicating that the initially formed radical species can react with another ferrioxalate complex in a "dark" reaction to produce a second Fe(II) ion.
Quantitative Data
The photolysis of ferrioxalate has been extensively characterized, yielding a wealth of quantitative data that is crucial for its use as a chemical actinometer and for understanding its reaction dynamics.
Table 1: Quantum Yield of Fe(II) Formation (ΦFe(II)) at Various Wavelengths
| Wavelength (nm) | Quantum Yield (ΦFe(II)) | Ferrioxalate Concentration (M) | Reference |
| 254 | 1.25 | 0.006 | [1] |
| 364 | 1.283 ± 0.023 | 0.006 | [7] |
| 365/366 | 1.26 ± 0.03 | Not Specified | [8] |
| 407 | 1.188 ± 0.012 | 0.006 | [7] |
| 458 | 0.845 ± 0.011 | 0.15 | [7] |
| 480 | 0.94 | Not Specified | [3] |
| 510 | 0.15 | 0.15 | [1] |
| 546 | 0.013 | 0.15 | [1] |
Table 2: Lifetimes and Rate Constants of Key Transient Species
| Species/Process | Lifetime/Rate Constant | Experimental Technique | Reference |
| Intramolecular Electron Transfer | < 30 fs | Ultrafast Liquid Phase PES | [9] |
| Initial Fe(II) species decay | ~2 ps | Ultrafast Liquid Phase PES | [9] |
| Dissociation of photo-oxidized oxalate | Fast: 0.4 ± 0.1 ps, Slow: 3.8 ± 0.2 ps | Pump-probe IR Transient Absorption | [5] |
| Transient Fe(ox)₃³⁻* | Short: ~30 µs, Long: ~1 ms | Laser Flash Photolysis | [9] |
| Reaction of CO₂⁻/C₂O₄⁻ with [Fe(C₂O₄)₃]³⁻ | k ≥ 5 x 10⁷ M⁻¹s⁻¹ | Flash Photolysis | [10] |
Table 3: Structural Dynamics from Time-Resolved X-ray Absorption Spectroscopy (EXAFS)
| Time after Excitation | Fe-O Bond Distance (Å) | Interpretation | Reference |
| 0 - 2 ps | 2.16 (elongated from ground state) | Excited state of ferrioxalate | |
| 4 - 9 ps | 1.87 - 1.93 | Pentacoordinate intermediate | [11] |
| Ground State Fe(III)-O | ~2.02 | Ground state | |
| Ground State Fe(II)-O | ~2.1 - 2.2 | Ground state of product |
Experimental Protocols
A variety of experimental techniques are employed to study the intricate details of ferrioxalate photolysis. Below are detailed protocols for key experiments.
Potassium Ferrioxalate Actinometry
This protocol is used to determine the photon flux of a light source, a prerequisite for measuring the quantum yield of any photochemical reaction.
Materials:
-
Potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium acetate (B1210297) (CH₃COONa)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) for calibration
-
Distilled or deionized water
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis spectrophotometer
-
Light source to be calibrated
-
Dark room or light-proof enclosure with a red safelight
Procedure:
Part A: Preparation of Solutions (in a dark room under red light)
-
Actinometer Solution (e.g., 0.006 M): Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. This solution is light-sensitive and should be stored in a dark bottle wrapped in aluminum foil.[12]
-
Developer Solution: Prepare a solution containing 0.1% (w/v) 1,10-phenanthroline and 10% (w/v) sodium acetate in distilled water.[11]
-
Fe(II) Standard Solutions for Calibration: Prepare a stock solution of ~0.4 mM FeSO₄·7H₂O in 0.1 N H₂SO₄. From this stock, prepare a series of standard solutions of known Fe(II) concentrations by serial dilution.[13]
Part B: Irradiation
-
Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette).
-
Place the vessel in the light path of the source to be calibrated.
-
Irradiate the solution for a precisely measured time interval. The irradiation time should be short enough to ensure that the conversion of Fe(III) to Fe(II) is less than 10%.[1]
-
Simultaneously, keep an identical cuvette with the actinometer solution in complete darkness as a control.
Part C: Development and Measurement
-
After irradiation, pipette a known aliquot of the irradiated solution and the dark control solution into separate volumetric flasks.
-
Add a known volume of the developer solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color of the [Fe(phen)₃]²⁺ complex to fully develop.[1]
-
Measure the absorbance of the irradiated and control samples at 510 nm using the UV-Vis spectrophotometer.[13]
Part D: Calibration and Calculation
-
Treat the Fe(II) standard solutions with the developer solution in the same manner as the actinometer samples and measure their absorbance at 510 nm to construct a calibration curve of absorbance versus Fe(II) concentration.
-
From the calibration curve, determine the concentration of Fe(II) formed in the irradiated sample.
-
The photon flux (in moles of photons per unit time) can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see Table 1).
Flash Photolysis
Flash photolysis is used to generate transient species and study their subsequent reactions on microsecond to millisecond timescales.
Experimental Setup:
-
Flash Lamp/Laser: A high-intensity light source (e.g., Nd:YAG laser) to provide a short, intense pulse of light (the "flash" or "pump") to initiate the photolysis.[11]
-
Reaction Cell: A quartz cell containing the deoxygenated ferrioxalate solution.
-
Monitoring Lamp/Laser: A continuous or pulsed light source with a broad spectral output that passes through the reaction cell.
-
Monochromator: To select a specific wavelength from the monitoring beam to probe the absorbance of transient species.
-
Detector: A photomultiplier tube (PMT) or a CCD camera to measure the intensity of the monitoring light after it passes through the sample.[4]
-
Oscilloscope/Data Acquisition System: To record the change in absorbance as a function of time after the flash.
Methodology:
-
A solution of potassium ferrioxalate is placed in the reaction cell and deoxygenated by bubbling with an inert gas (e.g., argon).
-
The solution is irradiated with a short, intense pulse of light from the flash lamp or laser.
-
The change in absorbance of the solution at a specific wavelength is monitored over time using the monitoring lamp, monochromator, and detector.
-
The decay kinetics of the transient species can be analyzed to determine their lifetimes and reaction rate constants.[11]
Pump-Probe Transient Absorption Spectroscopy
This technique allows for the study of ultrafast processes occurring on femtosecond to picosecond timescales, such as the initial electron transfer event.
Experimental Setup:
-
Ultrafast Laser System: Typically a Ti:Sapphire laser system that generates femtosecond laser pulses.[14]
-
Beam Splitter: To split the laser output into a high-intensity "pump" beam and a lower-intensity "probe" beam.
-
Optical Delay Line: A motorized stage that changes the path length of the probe beam, allowing for precise control of the time delay between the pump and probe pulses.[15]
-
Frequency Conversion: Nonlinear crystals (e.g., BBO) are often used to generate the desired pump wavelength (e.g., in the UV to excite the ferrioxalate).[16]
-
White-Light Generation: The probe beam is often focused into a nonlinear medium (e.g., a sapphire plate) to generate a broad continuum of wavelengths (a "white-light" probe).[15]
-
Sample Cell: A quartz cell containing the ferrioxalate solution.
-
Spectrometer/Detector: A spectrometer coupled with a CCD or photodiode array to measure the entire absorption spectrum of the probe light after it passes through the sample.
Methodology:
-
The intense pump pulse excites the ferrioxalate sample.
-
The weaker probe pulse, delayed by a specific time, passes through the excited sample.
-
The absorption spectrum of the probe pulse is recorded.
-
By systematically varying the delay time between the pump and probe pulses, a series of transient absorption spectra are collected.
-
These spectra provide a "movie" of the photochemical events, allowing for the direct observation of the formation and decay of transient species on ultrafast timescales.[17]
Visualizations
Signaling Pathways in Ferrioxalate Photolysis
Caption: Proposed photochemical pathways for ferrioxalate photolysis.
Experimental Workflow for Ferrioxalate Actinometry
References
- 1. benchchem.com [benchchem.com]
- 2. analogyou.wordpress.com [analogyou.wordpress.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. edinst.com [edinst.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. nathan.instras.com [nathan.instras.com]
- 15. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
An In-depth Technical Guide to Sodium Ferrioxalate: Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards, safety protocols, and toxicological profile of sodium ferrioxalate (B100866) (Na₃Fe(C₂O₄)₃). The information is intended to ensure its safe handling in research and development environments.
Chemical and Physical Properties
Sodium ferrioxalate, also known as sodium trisoxalatoferrate(III), is a complex salt consisting of a central iron(III) atom coordinated to three bidentate oxalate (B1200264) ligands.[1] It typically exists as lime green hydrated crystals.[1][2] The compound is known for its sensitivity to light, which can induce photoreduction of the Fe(III) center.[1][3] It is stable under normal storage conditions but is hygroscopic and should be protected from moisture.[3]
Hazard Identification and Classification
Sodium ferrioxalate is classified as a hazardous substance. The primary hazards are associated with the oxalate ligand, which is moderately toxic.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification.[3]
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3]
-
Eye Damage/Irritation (Category 2A) , H319: Causes serious eye irritation.[3]
It is also generally described as corrosive and an irritant to the respiratory system.[1]
The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety controls when working with sodium ferrioxalate.
Caption: Workflow from identifying chemical hazards to implementing controls.
Toxicology and Quantitative Data
The table below summarizes the available quantitative toxicity data for sodium oxalate and related compounds to provide a reference for risk assessment.
| Substance | Parameter | Value | Species | Route | Reference |
| Sodium Oxalate | LD₅₀ | 11,160 mg/kg | Rat | Oral | [5][6] |
| Oxalates (general) | Mean Lethal Dose | 10-15 g/kg | Human (est.) | Ingestion | [7] |
| Oxalic Acid | Lethal Dose | 5-15 g | Human (est.) | Ingestion | [4] |
| Oxalic Acid | TLV-TWA | 1 mg/m³ | Human | Inhalation | [4] |
| Oxalic Acid | STEL | 2 mg/m³ | Human | Inhalation | [4] |
-
LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.[8]
-
TLV-TWA (Threshold Limit Value - Time-Weighted Average): The average concentration for a conventional 8-hour workday and a 40-hour workweek to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect.[9][10]
-
STEL (Short-Term Exposure Limit): A 15-minute TWA exposure that should not be exceeded at any time during a workday.[9]
The primary mechanism of systemic oxalate toxicity is the chelation of divalent cations, most significantly calcium (Ca²⁺). This disruption of calcium homeostasis leads to a cascade of cellular and organ-level dysfunction.
Caption: Pathway from oxalate absorption to cellular and organ toxicity.
Safety Precautions and Handling
Strict adherence to safety protocols is mandatory when handling sodium ferrioxalate.
-
Engineering Controls: Always handle sodium ferrioxalate powder in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure safety showers and eyewash stations are readily accessible.[1][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI Z87.1-rated chemical splash goggles.[12]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[6]
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled by a fume hood, use a NIOSH-approved respirator with a particulate filter.[12]
-
-
Handling Procedures: Avoid breathing dust.[11] Prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Protect from light and moisture, as the compound is light-sensitive and hygroscopic.[3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Spill Management: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12] For large spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3]
First Aid Measures
Immediate first aid is critical in the event of exposure.
Caption: Decision-making workflow for first aid response by exposure route.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[6] Wash the affected area with soap and plenty of water for at least 15 minutes.[13] Get medical attention if irritation develops or persists.[13]
-
Ingestion: If swallowed, rinse mouth thoroughly with water.[3] Do NOT induce vomiting.[12] If the person is conscious, give them water or milk to drink.[14] Call a poison control center or seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air at once.[3] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3] Seek immediate medical attention.
Experimental Protocols: In Vitro Skin Irritation
To assess the skin irritation potential (GHS Category 2) of a chemical like sodium ferrioxalate without animal testing, the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method is a standard protocol.[15][16]
Objective: To determine if a test chemical causes reversible skin damage by measuring its effect on the viability of a Reconstructed Human Epidermis (RhE) model.[15][17]
Methodology:
-
Tissue Preparation: Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured to form a multilayered, differentiated model of the human epidermis.[18] The tissues are equilibrated in a defined culture medium in 6-well plates for approximately 18-24 hours in a CO₂ incubator.[18]
-
Application of Test Chemical:
-
For a solid chemical like sodium ferrioxalate, a precise amount (e.g., 25 mg) is applied uniformly to the apical surface of triplicate tissue models.[18] The solid is wetted with ultrapure water to ensure contact.
-
A negative control (e.g., ultrapure water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.[18]
-
-
Exposure and Rinsing: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.[18] Following exposure, the chemical is thoroughly rinsed from the tissue surface with a buffered saline solution.[18]
-
Post-Incubation Recovery: The rinsed tissues are transferred to fresh culture medium and incubated for a recovery period of approximately 42 hours.[18]
-
Viability Assessment (MTT Assay):
-
After recovery, the tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.[18]
-
Viable cells in the tissue metabolize the yellow MTT into a blue formazan (B1609692) salt.[18]
-
The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).[18]
-
-
Data Analysis and Classification:
-
The absorbance of the extracted formazan solution is measured using a spectrophotometer.
-
The percentage viability of the chemical-treated tissues is calculated relative to the negative control tissues.
-
Classification: If the mean tissue viability is ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[18] If the viability is > 50%, it is classified as a non-irritant.[18]
-
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Ferric sodium oxalate Manufacturers, with SDS [mubychem.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. riccachemical.com [riccachemical.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Sodium oxalate - Wikipedia [en.wikipedia.org]
- 8. whs.rocklinusd.org [whs.rocklinusd.org]
- 9. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 10. Understanding PEL, TLV & REL: Exposure Limits — MSC Industrial Supply [mscdirect.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. harrellindustries.com [harrellindustries.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. siesascs.edu.in [siesascs.edu.in]
- 16. ceuaics.ufba.br [ceuaics.ufba.br]
- 17. mbresearch.com [mbresearch.com]
- 18. x-cellr8.com [x-cellr8.com]
Methodological & Application
Application Notes and Protocols for the Use of Sodium Ferrioxalate in Chemical Actinometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical actinometry is a critical technique for the precise measurement of photon flux, an essential parameter in photochemical and photobiological research and development. The ferrioxalate (B100866) actinometer, typically utilizing potassium ferrioxalate, is a widely adopted standard due to its high sensitivity, broad spectral range (UV to visible), and well-defined quantum yields. This document provides detailed application notes and protocols for the use of sodium ferrioxalate as a chemical actinometer.
While potassium ferrioxalate is more commonly cited in the literature, sodium ferrioxalate can also be used, as the photochemistry is dependent on the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻. These protocols have been adapted for the use of sodium ferrioxalate. The fundamental principle of this actinometer is the photoreduction of iron(III) to iron(II) upon absorption of light. The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a stable and intensely colored complex with 1,10-phenanthroline (B135089).[1][2]
Principle of Ferrioxalate Actinometry
The overall photochemical reaction for the ferrioxalate actinometer is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The quantum yield (Φ) of Fe²⁺ formation is dependent on the wavelength of the incident light. By measuring the amount of Fe²⁺ produced in the actinometer solution after irradiation for a known duration, the photon flux of the light source can be accurately calculated.
Data Presentation
Table 1: Molar Masses of Ferrioxalate Salts
| Compound | Formula | Molar Mass ( g/mol ) |
| Sodium Ferrioxalate (anhydrous) | Na₃[Fe(C₂O₄)₃] | 388.87[3][4] |
| Potassium Ferrioxalate Trihydrate | K₃[Fe(C₂O₄)₃]·3H₂O | 491.25 |
Note: Sodium ferrioxalate can exist in various hydrated forms. It is crucial to know the hydration state of the salt being used for accurate solution preparation. If the hydration state is unknown, it is recommended to synthesize and dry the anhydrous form.
Table 2: Quantum Yield (Φ) of Fe²⁺ Formation
The quantum yield of the ferrioxalate anion is assumed to be independent of the counter-ion (Na⁺ or K⁺).
| Wavelength (nm) | Quantum Yield (Φ) for 0.006 M Solution |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.26[3][5][6] |
| 405 | 1.14 |
| 436 | 1.01 |
| 480 | 0.94 |
| 510 | 0.15 |
| 546 | 0.013 |
For precise work, it is advisable to consult the primary literature for quantum yields at the specific wavelength and concentration being used.
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Oxalic acid and its salts are toxic. Ferrioxalate solutions are light-sensitive and should be handled in the dark or under red light to prevent premature decomposition.
Protocol 1: Synthesis of Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃])
This protocol describes a method for synthesizing sodium ferrioxalate crystals.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (B1200264) (Na₂C₂O₄)
-
Distilled or deionized water
-
Beakers, graduated cylinders, and stirring rods
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 1.5 M solution of ferric chloride in distilled water.
-
Prepare a 4.5 M solution of sodium oxalate in distilled water. Gentle heating may be required to fully dissolve the sodium oxalate.
-
-
Synthesis:
-
Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring. A green precipitate of sodium ferrioxalate will form.
-
The reaction is: FeCl₃ + 3 Na₂C₂O₄ → Na₃[Fe(C₂O₄)₃] + 3 NaCl
-
-
Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the green crystals by vacuum filtration.
-
Wash the crystals with cold distilled water to remove unreacted starting materials and sodium chloride.
-
Finally, wash the crystals with ethanol to aid in drying.
-
-
Drying:
-
Dry the purified crystals in a desiccator in the dark. The resulting emerald-green crystals should be stored in a dark, tightly sealed container.
-
Protocol 2: Preparation of Stock Solutions (in a darkroom or under red light)
1. Actinometer Solution (0.006 M Sodium Ferrioxalate):
-
Accurately weigh 0.2333 g of anhydrous sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]).
-
Dissolve the solid in 80 mL of 0.05 M sulfuric acid in a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with 0.05 M sulfuric acid.
-
Store this solution in a light-tight bottle (e.g., a flask wrapped in aluminum foil). This solution should be prepared fresh.
2. 1,10-Phenanthroline Solution (0.1% w/v):
-
Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary.
3. Buffer Solution (Sodium Acetate):
-
Dissolve 8.2 g of sodium acetate (B1210297) in 100 mL of distilled water.
4. Standard Fe²⁺ Solution for Calibration (e.g., 1 x 10⁻⁴ M):
-
Prepare a stock solution by accurately weighing approximately 0.0392 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Mohr's salt, (NH₄)₂Fe(SO₄)₂·6H₂O, FW = 392.14 g/mol ) and dissolving it in 100 mL of 0.1 M sulfuric acid in a 1 L volumetric flask. This will give a 1 x 10⁻³ M stock solution.
-
Prepare the working standard by diluting 10 mL of the stock solution to 100 mL with 0.1 M sulfuric acid in a volumetric flask.
Protocol 3: Irradiation and Measurement
-
Sample Preparation: Pipette a known volume (e.g., 5 mL) of the 0.006 M sodium ferrioxalate actinometer solution into the photochemical reactor or a quartz cuvette.
-
Dark Reaction Control: Prepare an identical sample and keep it in complete darkness to serve as a control.
-
Irradiation: Irradiate the sample solution for a precisely measured period. The irradiation time should be controlled so that the conversion of Fe³⁺ to Fe²⁺ is less than 10% to avoid inner filter effects from the product.
-
Complexation:
-
After irradiation, pipette a known aliquot (e.g., 2 mL) of the irradiated solution into a 10 mL volumetric flask.
-
To the same flask, add 2 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer solution.
-
Dilute to the 10 mL mark with distilled water.
-
Repeat this process for the dark reaction control sample.
-
-
Color Development: Allow the solutions to stand in the dark for at least 30 minutes for the red color of the ferroin (B110374) complex ([Fe(phen)₃]²⁺) to fully develop.
-
Spectrophotometric Measurement: Measure the absorbance of the irradiated sample at 510 nm using a UV-Vis spectrophotometer, with the dark reaction control sample as the blank.
Protocol 4: Calibration Curve
-
Prepare a series of calibration standards by pipetting varying volumes (e.g., 0, 1, 2, 3, 4, 5 mL) of the 1 x 10⁻⁴ M standard Fe²⁺ solution into 10 mL volumetric flasks.
-
To each flask, add 2 mL of the 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer solution.
-
Dilute each flask to the 10 mL mark with distilled water.
-
Allow the solutions to stand in the dark for at least 30 minutes.
-
Measure the absorbance of each standard at 510 nm against a blank containing all reagents except the Fe²⁺ solution.
-
Plot a graph of absorbance versus the concentration of Fe²⁺. The slope of this line is the molar absorptivity (ε).
Calculations
-
Concentration of Fe²⁺ formed: [Fe²⁺] = Absorbance / (ε * l) where:
-
Absorbance is the value measured at 510 nm.
-
ε is the molar absorptivity determined from the calibration curve (typically ~11,100 L mol⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Moles of Fe²⁺ formed: Moles of Fe²⁺ = [Fe²⁺] * V where V is the total volume of the irradiated solution.
-
Photon Flux (quanta per second): Photon Flux = (Moles of Fe²⁺) / (Φ * t * f) where:
-
Φ is the quantum yield at the irradiation wavelength (from Table 2).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the solution. For optically dense solutions (absorbance > 2), f can be assumed to be 1.
-
Mandatory Visualization
Caption: Experimental workflow for chemical actinometry using sodium ferrioxalate.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium ferrioxalate [aromalake.com]
- 4. FERRIC SODIUM OXALATE | 5936-14-1 [chemicalbook.com]
- 5. Ferric Sodium Oxalate; FSO Supplier and Distributor [amsyn.com]
- 6. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
Determining Light Intensity: A Detailed Protocol for Ferrioxalate Actinometry
Application Note: Accurately quantifying photon flux is a cornerstone of successful photochemical and photobiological research, underpinning the determination of quantum yields and reaction efficiencies. Potassium ferrioxalate (B100866) actinometry stands as a robust and widely adopted chemical method for this purpose. This application note provides a comprehensive protocol for the preparation and use of a ferrioxalate actinometer solution, tailored for researchers, scientists, and professionals in drug development.
The methodology leverages the light-sensitive decomposition of the ferrioxalate complex. Upon exposure to light, particularly in the UV and visible regions (250-580 nm), the iron(III) in the complex is reduced to iron(II).[1] The amount of Fe²⁺ produced is then quantified spectrophotometrically after complexing with 1,10-phenanthroline (B135089) to form a deeply colored ferroin (B110374) complex.[2] By correlating the amount of photochemically generated Fe²⁺ with the well-established quantum yield of the reaction, the incident photon flux can be precisely calculated.
Quantitative Data Summary
For reproducible and accurate results, precise concentrations and volumes of reagents are critical. The following tables summarize the key quantitative parameters for the preparation and analysis of the ferrioxalate actinometer.
Table 1: Reagent and Solution Preparation
| Reagent/Solution | Component | Concentration / Amount | Solvent / Diluent | Notes |
| Potassium Ferrioxalate Crystals | Ferric Chloride (FeCl₃) | 1.5 M (12.16 g in 50 mL) | Water | Used for synthesis of the ferrioxalate salt.[3] |
| Potassium Oxalate (B1200264) Monohydrate (K₂C₂O₄·H₂O) | 1.5 M (41.45 g in 150 mL) | Water | Used for synthesis of the ferrioxalate salt.[3] | |
| Actinometer Solution (0.006 M) | Potassium Ferrioxalate Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) | 0.2947 g | 100 mL of 0.05 M H₂SO₄ | Prepare fresh and store in the dark.[2] |
| Actinometer Solution (0.15 M) | Potassium Ferrioxalate Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) | ~0.75 g | 1 mL of 1.0 M H₂SO₄ + 9 mL H₂O | A higher concentration actinometer solution.[4] |
| 1,10-Phenanthroline Solution (0.1% w/v) | 1,10-Phenanthroline | 0.1 g | 100 mL Water | Used for colorimetric determination of Fe²⁺.[3] |
| Buffer Solution | Sodium Acetate (CH₃COONa) | 1.64 M | 0.5 M Sulfuric Acid | Used to maintain pH for ferroin complex formation.[2] |
| Standard Fe²⁺ Solution (for calibration) | Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt) | ~0.111 g | 100 mL of 0.1 M H₂SO₄ in a 250 mL flask | For creating a calibration curve.[1] |
Table 2: Quantum Yields of Fe²⁺ Formation and Molar Absorptivity of the Ferroin Complex
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation | Molar Absorptivity (ε) of Ferroin Complex (M⁻¹cm⁻¹) at 510 nm |
| 253.7 | 1.39 | 11,100[2] |
| 365/366 | 1.21 - 1.26 | 11,100[2] |
| 436 | Not specified | 11,100[2] |
Note: Quantum yields can be dependent on temperature and concentration. It is crucial to use the appropriate value for the experimental conditions.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of potassium ferrioxalate and the preparation and use of the actinometer solution. All procedures involving the ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreaction.[1][3]
Part 1: Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes a common method for synthesizing the light-sensitive potassium ferrioxalate crystals.
Materials:
-
Ferric chloride (FeCl₃)[3]
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)[3]
-
Distilled or deionized water
-
Ethanol
-
Beakers, conical flasks, graduated cylinders
-
Glass stirring rod
-
Funnel and filter paper
-
Ice bath
Procedure:
-
In a dark or dimly lit room, prepare a 1.5 M aqueous solution of ferric chloride by dissolving 12.16 g of FeCl₃ in 50 mL of water.[3]
-
In a separate beaker, prepare a 1.5 M aqueous solution of potassium oxalate monohydrate by dissolving 41.45 g of K₂C₂O₄·H₂O in 150 mL of water.[3]
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green precipitate of potassium ferrioxalate will form.[4]
-
Allow the mixture to stand for approximately 30 minutes.[3]
-
Filter the solid product using a funnel and filter paper.[3]
-
Recrystallize the solid by dissolving it in a minimal amount of warm water and then cooling the solution in an ice bath to obtain pure, light green crystals.[3][5]
-
Collect the crystals by filtration and wash them with cold water and then ethanol.
-
Dry the crystals in a desiccator in the dark. The resulting solid can be stored for months in an amber vial.[3]
Part 2: Preparation of the Ferrioxalate Actinometer Solution (0.006 M)
Materials:
-
Potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
Volumetric flask (100 mL)
-
Analytical balance
-
Dark storage bottle (e.g., amber bottle wrapped in aluminum foil)
Procedure:
-
Accurately weigh 0.2947 g of potassium ferrioxalate trihydrate.[2]
-
Dissolve the weighed solid in approximately 80 mL of 0.05 M sulfuric acid in a 100 mL volumetric flask.
-
Once fully dissolved, dilute the solution to the 100 mL mark with 0.05 M sulfuric acid.
-
Transfer the solution to a dark storage bottle and store it in a light-proof container. This solution should be prepared fresh for accurate results.[2][4]
Part 3: Irradiation and Measurement
This part of the protocol involves exposing the actinometer solution to a light source and then quantifying the resulting Fe²⁺.
Materials:
-
Ferrioxalate actinometer solution (0.006 M)
-
1,10-Phenanthroline solution (0.1% w/v)[3]
-
Buffer solution (Sodium Acetate/Sulfuric Acid)[2]
-
Quartz cuvettes
-
Light source (e.g., photoreactor, UV lamp)
-
UV-Vis spectrophotometer
-
Pipettes and volumetric flasks
-
Stopwatch
Procedure:
-
Irradiation:
-
Pipette a known volume of the ferrioxalate actinometer solution into a quartz cuvette.
-
Prepare a "dark" or "blank" sample by keeping an identical volume of the solution in a separate cuvette in complete darkness.[1]
-
Irradiate the sample cuvette with the light source for a precisely measured time interval (t). The irradiation time should be short enough to ensure that the conversion is less than 10%.[1][2]
-
-
Development of the Ferroin Complex:
-
After irradiation, take a known aliquot (e.g., 0.2 mL) from both the irradiated and the dark solutions and place them into separate volumetric flasks.[2]
-
To each flask, add a specific volume of the 1,10-phenanthroline solution (e.g., 0.4 mL) and the buffer solution.[2]
-
Dilute the solutions to a known final volume with distilled water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 10-30 minutes for the color to fully develop.[1][2]
-
-
Spectrophotometric Measurement:
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for ferrioxalate actinometry.
Caption: Key chemical transformations in ferrioxalate actinometry.
References
Application Notes and Protocols for Quantum Yield Determination using Ferrioxalate Actinometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of photochemistry, the quantum yield (Φ) is a cornerstone metric, quantifying the efficiency of a photon-induced process. It is defined as the ratio of the number of moles of a specific event (e.g., product formation, reactant degradation) to the number of moles of photons absorbed by the system.[1] Accurate determination of quantum yield is paramount for characterizing photosensitive compounds, optimizing photochemical reactions in drug development, and elucidating fundamental photochemical mechanisms.[1]
Potassium or sodium ferrioxalate (B100866) actinometry stands as a robust and widely accepted chemical method for measuring photon flux, a prerequisite for determining quantum yields.[2] This technique leverages the light-induced reduction of the ferrioxalate complex ([Fe(C₂O₄)₃]³⁻) to ferrous ions (Fe²⁺), a reaction with a well-established and wavelength-dependent quantum yield.[1] The subsequent quantification of the photogenerated Fe²⁺ is achieved spectrophotometrically by forming a intensely colored complex with 1,10-phenanthroline (B135089).[2] This application note provides a comprehensive overview, detailed protocols, and data presentation for the use of ferrioxalate actinometry in quantum yield determination.
Principle of the Method
The fundamental photochemical reaction for the ferrioxalate actinometer is the decomposition of the tris(oxalato)ferrate(III) ion upon absorption of a photon (hν):
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂ [1]
The quantum yield of Fe²⁺ formation (Φ_act) is known for a range of wavelengths. By irradiating the actinometer solution for a specific duration and measuring the amount of Fe²⁺ produced, the photon flux (I₀) of the light source can be precisely calculated.[1] Once the photon flux is known, the quantum yield of a sample of interest (Φ_sample) can be determined by irradiating the sample under identical conditions and quantifying the photochemical event of interest.[1]
Data Presentation
The following tables summarize the essential quantitative data for ferrioxalate actinometry.
Table 1: Quantum Yield of Fe²⁺ Formation (Φ_act) for the Ferrioxalate Actinometer [1]
| Wavelength (nm) | Quantum Yield (Φ_act) | Concentration (mol/L) |
|---|---|---|
| 254 | 1.25 | 0.006 |
| 297 | 1.24 | 0.006 |
| 313 | 1.24 | 0.006 |
| 334 | 1.24 | 0.006 |
| 361 | 1.21 | 0.006 |
| 405 | 1.14 | 0.006 |
| 436 | 1.11 | 0.006 |
| 460 | 0.92 | - |
Note: The quantum yields can be dependent on temperature and concentration. It is crucial to use the appropriate value for the experimental conditions.[1]
Table 2: Molar Absorptivity of the Ferroin (B110374) Complex ([Fe(phen)₃]²⁺) [1]
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|
| 510 | 11,100 |
Experimental Protocols
1. Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Materials: Ferric chloride (FeCl₃), Potassium oxalate (B1200264) monohydrate (K₂C₂O₄·H₂O), Distilled or deionized water.[2]
-
Procedure:
-
Prepare a 1.5 M aqueous solution of ferric chloride (e.g., dissolve 12.16 g of FeCl₃ in 50 mL of water).[3]
-
Prepare a 1.5 M aqueous solution of potassium oxalate (e.g., dissolve 41.45 g of K₂C₂O₄·H₂O in 150 mL of water).[3]
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously.[1][3]
-
A green precipitate of potassium ferrioxalate will form.[1]
-
Filter the solid and recrystallize it three times from hot water.[3]
-
Dry the crystals in a desiccator in the dark. The resulting solid can be stored for months.[3]
-
2. Preparation of Solutions
-
Actinometer Solution (e.g., 0.006 M): Dissolve the appropriate amount of potassium ferrioxalate trihydrate in 0.05 M sulfuric acid. For instance, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H₂SO₄.[1] This solution is light-sensitive and should be stored in a dark bottle wrapped in aluminum foil and prepared fresh.[1][3]
-
1,10-Phenanthroline Solution (0.1% or 0.2% w/v): Dissolve 0.1 g or 0.2 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary for dissolution.[1][3]
-
Buffer Solution: Mix a solution of sodium acetate (B1210297) with sulfuric acid. For example, dissolve 8.2 g of sodium acetate in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.[2]
3. Irradiation Procedure
-
Pipette a known volume of the ferrioxalate actinometer solution into a suitable reaction vessel (e.g., a quartz cuvette).[2]
-
Irradiate the solution for a precisely measured time interval (t). The irradiation time should be controlled to keep the conversion below 10% to prevent inner filter effects.[2]
-
Maintain a parallel "dark" sample of the actinometer solution under the same conditions but shielded from light to serve as a blank.[2]
4. Spectrophotometric Analysis
-
After irradiation, take a known aliquot of both the irradiated and the dark solutions.[2]
-
To each aliquot, add the 1,10-phenanthroline solution and the buffer solution.[2]
-
Dilute the solutions to a known final volume with distilled water and allow them to stand in the dark for at least 30 minutes for complete color development.[2]
-
Measure the absorbance of the irradiated sample at 510 nm using a UV-Vis spectrophotometer, using the dark sample as the blank.[2]
5. Determination of Photon Flux (I₀)
The number of moles of Fe²⁺ formed (n_Fe²⁺) can be calculated using the Beer-Lambert law:
n_Fe²⁺ = (A * V) / (ε * l)
where:
-
A is the absorbance of the ferroin complex at 510 nm.
-
V is the total volume of the solution after development.[1]
-
ε is the molar absorptivity of the ferroin complex (11,100 M⁻¹cm⁻¹).[1]
-
l is the path length of the cuvette (typically 1 cm).[1]
The photon flux (I₀) in Einstein/s (moles of photons per second) is then calculated as:
I₀ = n_Fe²⁺ / (Φ_act * t * f)
where:
-
Φ_act is the quantum yield of the actinometer at the irradiation wavelength (from Table 1).[1]
-
t is the irradiation time in seconds.[1]
-
f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.[1]
6. Determination of the Quantum Yield of a Sample (Φ_sample)
-
Prepare a solution of the sample of interest.
-
Irradiate the sample solution under the exact same experimental conditions (light source, geometry, volume, and irradiation time) as the actinometer.[1]
-
Quantify the number of moles of the photochemical event of interest (e.g., moles of product formed or reactant consumed) using a suitable analytical technique (e.g., chromatography, spectroscopy).
-
The quantum yield of the sample is then calculated as:
Φ_sample = (moles of event) / (I₀ * t * f_sample)
where:
-
moles of event is the number of moles of the photochemical event that occurred.[1]
-
I₀ is the photon flux determined using the actinometer.[1]
-
t is the irradiation time.[1]
-
f_sample is the fraction of light absorbed by the sample solution.[1]
Visualizations
Caption: Workflow for Quantum Yield Determination.
Caption: Photochemical Transformation of Ferrioxalate.
Caption: Logical Flow of Quantum Yield Calculation.
References
Application Notes and Protocols: Sodium Ferrioxalate in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium ferrioxalate (B100866) (Na₃[Fe(C₂O₄)₃]) as a potent photocatalyst in advanced oxidation processes (AOPs). Its high photosensitivity, particularly to visible and UV light, makes it an effective tool for the degradation of organic pollutants, chemical synthesis, and actinometry.
Principle and Mechanism of Action
Sodium ferrioxalate's photocatalytic activity stems from its ability to undergo a ligand-to-metal charge transfer (LMCT) upon absorption of photons. The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is the photoactive species.[1] When irradiated, an electron is transferred from an oxalate (B1200264) ligand to the iron(III) center, reducing it to iron(II).[2][3] This process generates highly reactive radical species, which are the primary drivers of photocatalytic degradation.[3][4]
The key steps in the photochemical process are:
-
Photoexcitation: The [Fe(C₂O₄)₃]³⁻ complex absorbs a photon (hν), leading to an excited state.
-
Intramolecular Electron Transfer: An electron is transferred from an oxalate ligand to the Fe(III) center, yielding Fe(II) and an oxalate radical anion (C₂O₄•⁻).[4][5]
-
Radical Formation: The unstable oxalate radical anion rapidly decomposes to form a carbon dioxide radical anion (CO₂•⁻) and a molecule of carbon dioxide (CO₂).[4]
-
Generation of Reactive Oxygen Species (ROS): In the presence of dissolved oxygen, the CO₂•⁻ radical anion transfers an electron to O₂, forming the superoxide (B77818) radical anion (O₂•⁻).[3][4] The superoxide radical can then lead to the formation of hydrogen peroxide (H₂O₂).
-
Fenton-like Reaction: The photogenerated Fe(II) reacts with H₂O₂ in a Fenton-like reaction to produce highly oxidizing hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing a wide range of organic pollutants.[3][4]
The overall quantum yield of Fe(II) production can be greater than one because the radical intermediates can further react with other ferrioxalate complexes, propagating the reduction of Fe(III).[3]
References
Application Notes and Protocols for Organic Dye Degradation using Sodium Ferrioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of organic dyes in industrial effluents poses a significant environmental challenge due to their persistence and potential toxicity. Advanced oxidation processes (AOPs) have emerged as a promising solution for the degradation of these recalcitrant pollutants. Among these, the photo-Fenton process utilizing sodium ferrioxalate (B100866) as a photocatalyst offers an efficient and cost-effective method for the degradation of a wide range of organic dyes.
This document provides detailed application notes and experimental protocols for the use of sodium ferrioxalate in organic dye degradation experiments. It is intended to guide researchers, scientists, and professionals in the fields of environmental science and drug development in the successful application of this technology.
Principle and Mechanism
The degradation of organic dyes using sodium ferrioxalate is based on the photo-Fenton reaction. Upon exposure to ultraviolet (UV) or visible light, the ferrioxalate complex ([Fe(C₂O₄)₃]³⁻) undergoes photoreduction, generating ferrous ions (Fe²⁺) and an oxalate (B1200264) radical anion (C₂O₄⁻). The ferrous ions then react with an oxidizing agent, typically hydrogen peroxide (H₂O₂), which can be added exogenously or generated in situ, to produce highly reactive hydroxyl radicals (•OH). These hydroxyl radicals are powerful, non-selective oxidizing agents that can effectively break down the complex chromophore structures of organic dyes, leading to their decolorization and eventual mineralization into simpler, less harmful compounds like CO₂ and H₂O.
The key reactions in the photo-Fenton process with ferrioxalate are:
-
Photoreduction of Ferrioxalate: [Fe(C₂O₄)₃]³⁻ + hν → Fe²⁺ + 2C₂O₄²⁻ + C₂O₄⁻•
-
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Dye Degradation: Dye + •OH → Degradation Products
The regeneration of Fe²⁺ through the photoreduction of the reformed Fe³⁺-oxalate complexes ensures the catalytic cycle continues, making this an efficient process.
Experimental Protocols
I. Synthesis of Sodium Ferrioxalate Crystals
A reliable method for synthesizing sodium ferrioxalate crystals is crucial for obtaining a pure and effective photocatalyst.[1]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (Buchner funnel and filter paper)
-
Heating plate
-
Crystallization dish
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10.0 g of ferric chloride hexahydrate in 50 mL of distilled water in a beaker.
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide in 50 mL of distilled water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution while stirring continuously to precipitate ferric hydroxide (Fe(OH)₃).
-
Allow the precipitate to settle, then filter it using a Buchner funnel and wash the precipitate thoroughly with hot distilled water to remove any unreacted salts.
-
-
Preparation of Sodium Oxalate Solution:
-
In a beaker, dissolve 12.0 g of oxalic acid dihydrate in 50 mL of hot distilled water.
-
Carefully add 4.0 g of sodium hydroxide pellets to the oxalic acid solution while stirring to form sodium oxalate.
-
-
Formation and Crystallization of Sodium Ferrioxalate:
-
Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with constant stirring. A deep green solution of sodium ferrioxalate will form.
-
Filter the solution to remove any impurities.
-
Transfer the filtrate to a crystallization dish and heat it gently on a heating plate to concentrate the solution until small crystals begin to appear.
-
Allow the solution to cool down slowly to room temperature. Bright green crystals of sodium ferrioxalate will form.
-
Collect the crystals by filtration, wash them with a small amount of cold water, followed by a wash with ethanol.
-
Dry the crystals in a desiccator away from light.
-
II. General Protocol for Organic Dye Degradation
This protocol outlines the general procedure for conducting a photocatalytic dye degradation experiment using the synthesized sodium ferrioxalate.
Materials:
-
Sodium ferrioxalate photocatalyst
-
Target organic dye (e.g., Methylene Blue, Rhodamine B, Methyl Orange)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Distilled water
-
Photoreactor equipped with a light source (UV or visible lamp)
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the desired organic dye in distilled water. From the stock solution, prepare a working solution of a specific concentration (e.g., 10 mg/L).
-
Experimental Setup:
-
Place a specific volume of the dye solution (e.g., 100 mL) into the photoreactor vessel.
-
Add a measured amount of sodium ferrioxalate to the solution to achieve the desired catalyst concentration (e.g., 0.1 g/L).
-
Adjust the pH of the solution to the optimal level for the specific dye using dilute H₂SO₄ or NaOH.
-
Place the photoreactor on a magnetic stirrer and stir the solution in the dark for a certain period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the catalyst and the dye molecules.
-
-
Photocatalytic Reaction:
-
Take an initial sample (t=0) from the reactor.
-
If required by the specific protocol, add a predetermined amount of H₂O₂ to the solution.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Collect aliquots of the solution at regular time intervals (e.g., every 15 or 30 minutes).
-
-
Analysis:
-
Centrifuge or filter the collected samples to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
-
Data Presentation
The efficiency of organic dye degradation using sodium ferrioxalate is influenced by several factors. The following tables summarize the quantitative data for the degradation of common organic dyes under various experimental conditions.
Table 1: Effect of pH on the Degradation of Toluidine Blue
| pH | Initial Degradation Rate (mg L⁻¹ min⁻¹) |
| 2 | ~0.04 |
| 3 | ~0.08 |
| 4 | ~0.10 |
| 5 | ~0.07 |
| Conditions: Initial Toluidine Blue concentration = 5 mg/L, [Fe(III)]₀ = 0.1 mM, [oxalate]₀ = 1 mM. Data suggests an optimal pH around 4 for this specific system. |
Table 2: Effect of Initial Dye Concentration on the Degradation of Toluidine Blue
| Initial Dye Concentration (mg/L) | t₁/₂ (min) | Initial Degradation Rate (mg L⁻¹ min⁻¹) |
| 1 | ~20 | ~0.03 |
| 5 | ~28 | ~0.10 |
| 10 | ~40 | ~0.15 |
| 20 | ~60 | ~0.20 |
| Conditions: pH = 4, [Fe(III)]₀ = 0.1 mM, [oxalate]₀ = 1 mM. |
Table 3: Comparative Degradation Efficiency for Different Organic Dyes
| Organic Dye | Catalyst Concentration | Initial Dye Concentration | pH | Light Source | Irradiation Time (min) | Degradation Efficiency (%) |
| Toluidine Blue | 0.1 mM Fe(III), 1 mM Oxalate | 5 mg/L | 4 | Visible Light | 120 | >85[2] |
| Methylene Blue | 0.8 g/L Mill Scale (as Fe source) + 1mM Oxalic Acid | 0.05 mM | Not specified | UV | Not specified | ~98[3] |
| Rhodamine B | 1 g/L Natural Iron Oxide + 5 mM Oxalic Acid | 4 x 10⁻⁵ mol/L | 2-4 | UV | Not specified | High degradation rate achieved |
| Methyl Orange | Not specified with ferrioxalate | Not specified | Not specified | Not specified | Not specified | Data not available for direct comparison |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for organic dye degradation.
Photochemical Reaction Mechanism
Caption: Photo-Fenton reaction mechanism with ferrioxalate.
References
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles using Sodium Ferrioxalate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron oxide nanoparticles (IONPs) are a class of nanomaterials that have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and potential for surface functionalization.[1][2] These characteristics make them ideal candidates for a variety of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia therapy.[1][3] The synthesis method and choice of precursor are critical factors that determine the physicochemical properties of the resulting IONPs, such as size, shape, crystallinity, and magnetic behavior.[4]
This document provides detailed application notes and a proposed experimental protocol for the synthesis of iron oxide nanoparticles using sodium ferrioxalate (B100866) as a precursor. While less common than other precursors like iron chlorides or oleates, sodium ferrioxalate, an iron(III) oxalate (B1200264) complex, offers a viable route to IONPs through thermal decomposition.[2][5] The thermal decomposition of metal-organic precursors is a well-established method for producing high-quality, monodisperse nanoparticles.[6][7]
Data Presentation
The following tables summarize typical quantitative data for iron oxide nanoparticles synthesized via thermal decomposition of iron-based precursors. It is important to note that this data is representative of IONPs and may vary depending on the specific synthesis parameters when using sodium ferrioxalate.
Table 1: Physicochemical Properties of Iron Oxide Nanoparticles
| Property | Typical Value Range | Characterization Technique |
| Particle Size (Core Diameter) | 5 - 30 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 20 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to +30 mV (surface coating dependent) | Zetasizer |
| Crystal Phase | Magnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃) | X-ray Diffraction (XRD) |
| Saturation Magnetization (Ms) | 40 - 80 emu/g | Vibrating Sample Magnetometer (VSM) |
Table 2: Drug Loading and Release Characteristics of Iron Oxide Nanoparticles
| Parameter | Typical Value Range | Measurement Method |
| Drug Loading Capacity (DLC) | 5 - 20% (w/w) | UV-Vis Spectroscopy, HPLC |
| Drug Encapsulation Efficiency (EE) | 50 - 95% | UV-Vis Spectroscopy, HPLC |
| In Vitro Drug Release (at 24h) | 20 - 80% (pH-dependent) | Dialysis Method, UV-Vis Spectroscopy |
Experimental Protocols
The following protocols are based on the principles of thermal decomposition of iron oxalate complexes and are adapted for the use of sodium ferrioxalate as the precursor.[5][8]
Protocol 1: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Sodium Ferrioxalate
Materials:
-
Sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]·3H₂O)
-
Oleic acid (surfactant)
-
Oleylamine (B85491) (surfactant)
-
1-Octadecene (B91540) (high-boiling point solvent)
-
Ethanol (B145695) (for washing)
-
Hexane (B92381) (for dispersion)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert gas supply
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Precursor Mixture Preparation: In a 100 mL three-neck flask, combine sodium ferrioxalate (e.g., 2 mmol), oleic acid (e.g., 6 mmol), oleylamine (e.g., 6 mmol), and 1-octadecene (e.g., 20 mL).
-
Inert Atmosphere: Equip the flask with a condenser and a thermocouple. Connect the flask to a Schlenk line and purge with nitrogen or argon gas for 30 minutes with vigorous stirring to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Heating and Decomposition:
-
Heat the mixture to 120°C and maintain for 30 minutes to ensure the precursor dissolves completely and to remove any residual water.
-
Increase the temperature to 200°C and hold for 2 hours.
-
Further ramp the temperature to 300-320°C at a rate of 3-5°C/minute and maintain at this temperature for 1-2 hours. The color of the solution will change from green to black, indicating the formation of iron oxide nanoparticles.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in hexane.
-
Repeat the washing process (precipitation with ethanol and redispersion in hexane) three times to remove excess surfactants and solvent.
-
-
Storage: After the final wash, disperse the purified iron oxide nanoparticles in a suitable solvent like hexane or chloroform (B151607) for storage.
Protocol 2: Characterization of Synthesized Iron Oxide Nanoparticles
1. Size and Morphology (TEM):
-
Disperse a small amount of the purified IONPs in hexane.
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.
-
Analyze the grid using a Transmission Electron Microscope to determine the size, shape, and size distribution of the nanoparticles.
2. Crystal Structure (XRD):
-
Dry a sample of the purified IONPs to obtain a powder.
-
Analyze the powder using an X-ray diffractometer.
-
Compare the resulting diffraction pattern with standard patterns for magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) to identify the crystal phase.
3. Magnetic Properties (VSM):
-
Place a known mass of the dried IONP powder in a sample holder.
-
Measure the magnetic hysteresis loop at room temperature using a Vibrating Sample Magnetometer.
-
Determine the saturation magnetization (Ms), coercivity, and remanence from the hysteresis loop.
4. Surface Charge (Zeta Potential):
-
For biomedical applications requiring aqueous dispersion, the hydrophobic nanoparticles need to be surface-modified (e.g., with a biocompatible polymer like PEG).
-
Disperse the surface-modified IONPs in deionized water.
-
Measure the zeta potential using a Zetasizer to assess the surface charge and colloidal stability.
Protocol 3: Drug Loading and In Vitro Release Study
1. Drug Loading (Example with Doxorubicin - DOX):
-
Disperse the surface-modified IONPs in a buffer solution (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the drug (e.g., Doxorubicin hydrochloride).
-
Add the drug solution to the nanoparticle dispersion and stir at room temperature for 24 hours in the dark.
-
Separate the drug-loaded IONPs by centrifugation or magnetic separation.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's characteristic wavelength.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
2. In Vitro Drug Release:
-
Disperse a known amount of drug-loaded IONPs in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and keep it under constant stirring at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of iron oxide nanoparticles.
Caption: Logical workflow for drug delivery applications of synthesized iron oxide nanoparticles.
References
- 1. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnetic Iron Oxide Nanoparticles: Advances in Synthesis, Mechanistic Understanding, and Magnetic Property Optimization for Improved Biomedical Performance [mdpi.com]
- 5. ijnnonline.net [ijnnonline.net]
- 6. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of magnetite nanoparticles by thermal decomposition of ferrous oxalate dihydrate (2008) | A. Angermann | 126 Citations [scispace.com]
Application Notes and Protocols for Ferrioxalate Photolysis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Potassium ferrioxalate (B100866) actinometry is a robust and widely used chemical method for determining the photon flux of a light source, a critical parameter in photochemical and photobiological studies.[1] This technique is predicated on the light-induced reduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, to ferrous ions (Fe²⁺), a reaction with a well-established and wavelength-dependent quantum yield.[2][3] The amount of Fe²⁺ produced is quantified spectrophotometrically after complexation with 1,10-phenanthroline (B135089) to form an intensely colored complex.[1][2] These application notes provide a detailed protocol for the synthesis of potassium ferrioxalate, its use in determining photon flux, and subsequently calculating the quantum yield of a photochemical reaction.
Data Presentation
For accurate and reproducible photolysis studies, precise quantitative data is paramount. The following tables summarize the essential data required for calculations in ferrioxalate actinometry.
Table 1: Quantum Yield of Fe²⁺ Formation (Φ_act) for the Potassium Ferrioxalate Actinometer at 25 °C.
| Wavelength (nm) | Φ_act (moles of Fe²⁺ / Einstein) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | < 0.01 |
Note: The quantum yields can be dependent on temperature and concentration. It is crucial to use the appropriate value for the experimental conditions.[2]
Table 2: Molar Absorptivity of the Ferroin (B110374) Complex.
| Parameter | Value |
| Molar Absorptivity (ε) of [Fe(phen)₃]²⁺ at 510 nm | 11,100 M⁻¹cm⁻¹ |
| Path Length (l) of standard cuvette | 1 cm |
Experimental Protocols
1. Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol outlines a common method for synthesizing the light-sensitive potassium ferrioxalate crystals.[1]
-
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate (B1200264) monohydrate (K₂C₂O₄·H₂O)
-
Distilled or deionized water
-
-
Procedure:
-
In the dark or under a red safety light, prepare a 1.5 M aqueous solution of ferric chloride (e.g., dissolve 12.16 g of FeCl₃ in 50 mL of water).[2]
-
Prepare a 1.5 M aqueous solution of potassium oxalate (e.g., dissolve 41.45 g of K₂C₂O₄·H₂O in 150 mL of water).[4]
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously.[2]
-
Beautiful, light green crystals of potassium ferrioxalate trihydrate will form.[1]
-
Allow the solution to stand for at least 30 minutes to ensure complete precipitation.[4]
-
Collect the crystals by vacuum filtration and wash them with cold distilled water, followed by cold ethanol to facilitate drying.[5]
-
Dry the crystals in a desiccator in the dark. Store the synthesized potassium ferrioxalate in a dark, tightly sealed container.[4]
-
2. Preparation of Solutions for Actinometry
-
Actinometer Solution (e.g., 0.006 M):
-
Dissolve an appropriate amount of potassium ferrioxalate trihydrate in 0.05 M sulfuric acid. For example, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H₂SO₄.[2]
-
This solution is highly light-sensitive and should be prepared fresh and stored in a dark bottle wrapped in aluminum foil.[2][4]
-
-
1,10-Phenanthroline Solution (0.2% w/v):
-
Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary for complete dissolution.[2]
-
-
Buffer Solution (Sodium Acetate):
-
Prepare a solution of sodium acetate (B1210297) (e.g., 0.3 M) to buffer the solution during the development of the colored complex.
-
3. Experimental Setup and Irradiation
The experimental setup for photolysis studies can vary, but a typical arrangement is depicted below. It is crucial to control factors like the light source, its distance from the sample, and the geometry of the reaction vessel to ensure reproducibility.[6]
Caption: A typical experimental setup for photolysis studies.
-
Irradiation Procedure:
-
Work in a darkroom or under red light to handle the actinometer solution.[5]
-
Pipette a known volume of the actinometer solution into a quartz cuvette or the reaction vessel.
-
Place the vessel in a thermostatted holder to maintain a constant temperature.
-
Irradiate the solution for a precisely measured time interval (t). The irradiation time should be kept short to ensure that the conversion is less than 10% to avoid inner filter effects from the product.[1][5]
-
Simultaneously, keep an identical sample in the dark to serve as a control.[5]
-
4. Analysis of Fe²⁺ and Calculation of Photon Flux
-
Procedure:
-
After irradiation, pipette a known aliquot of the irradiated solution and the dark control into separate volumetric flasks.
-
To each flask, add a known volume of the 1,10-phenanthroline solution and the sodium acetate buffer solution.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 30 minutes to ensure complete color development.[1]
-
Measure the absorbance (A) of the irradiated sample at 510 nm using the dark sample as a blank in the spectrophotometer.[1]
-
-
Calculations:
-
Moles of Fe²⁺ formed (n_Fe²⁺): n_Fe²⁺ = (A * V) / (ε * l) Where:
-
A = Absorbance of the complex
-
V = Total volume of the solution after development (in L)
-
ε = Molar absorptivity of the ferroin complex (11,100 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (in cm)
-
-
Photon Flux (I₀): I₀ = n_Fe²⁺ / (Φ_act * t * f) Where:
-
Φ_act = Quantum yield of the actinometer at the irradiation wavelength (from Table 1)
-
t = Irradiation time (in s)
-
f = Fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength).
-
-
5. Determination of the Quantum Yield of a Sample (Φ_sample)
Once the photon flux of the light source is determined, the quantum yield of a sample of interest can be calculated.
-
Procedure:
-
Irradiate the sample solution under identical conditions (same light source, geometry, and irradiation time) as the actinometer.
-
Measure the number of moles of the photochemical event that occurred (e.g., moles of product formed or reactant consumed). This will require a suitable analytical technique for your specific reaction.
-
-
Calculation: Φ_sample = (moles of event) / (I₀ * t * f_sample) Where:
-
moles of event = Number of moles of the photochemical event
-
I₀ = Photon flux determined using the actinometer
-
t = Irradiation time (in s)
-
f_sample = Fraction of light absorbed by the sample solution at the irradiation wavelength.
-
Mandatory Visualization
Photochemical Reaction Pathway of Ferrioxalate
The photolysis of the ferrioxalate ion involves a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate ligand.
Caption: The photochemical reaction pathway of ferrioxalate.
Experimental Workflow for Quantum Yield Determination
The overall workflow for determining the quantum yield of a photochemical reaction using ferrioxalate actinometry is a systematic process.
Caption: Workflow for quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
Application Notes and Protocols for Measuring Photon Flux in a Photoreactor with Ferrioxalate Actinometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the accurate determination of photon flux in photoreactors using ferrioxalate (B100866) actinometry. This chemical actinometry method is a robust and widely used technique for quantifying the number of photons entering a reaction vessel, a critical parameter for the characterization, optimization, and scale-up of photochemical reactions in research and drug development.
Introduction to Ferrioxalate Actinometry
Chemical actinometry is a technique used to measure the total number of photons that have been absorbed by a chemical system. The ferrioxalate actinometer, developed by Parker and Hatchard, is one of the most reliable and sensitive methods, applicable over a broad range of the UV and visible spectrum (approximately 250 nm to 580 nm).[1]
The underlying principle involves the photoreduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution.[2] The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed. This Fe²⁺ is then quantified spectrophotometrically by forming a stable and intensely colored complex with 1,10-phenanthroline (B135089), which has a maximum absorbance at 510 nm.[3] By knowing the quantum yield of this reaction (the number of Fe²⁺ ions formed per photon absorbed) at the specific wavelength of irradiation, the photon flux can be accurately calculated.
Experimental Protocols
Extreme care must be taken to perform all steps involving the actinometer solution in the dark or under red light to prevent premature photoreduction.[1]
2.1.1. Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
For optimal accuracy, it is recommended to synthesize and purify the potassium ferrioxalate.
-
In the dark, dissolve 12.16 g of FeCl₃ in 50 mL of 1.5 M aqueous solution.[3]
-
Separately, dissolve 41.45 g of K₂C₂O₄·H₂O in 150 mL of 1.5 M aqueous solution.[3]
-
Mix the two solutions at room temperature. After 30 minutes, a precipitate of potassium ferrioxalate will form.[3]
-
Filter the solid and recrystallize it three times from 50 mL of hot water.[3]
-
Dry the light-green crystals in a desiccator overnight and store them in a dark, amber vial.[3]
2.1.2. Actinometer Solution (0.006 M)
-
In a dark room, dissolve approximately 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of distilled water in a 100 mL volumetric flask.[1]
-
Add 10 mL of 1.0 M H₂SO₄ and dilute to the 100 mL mark with distilled water.[1]
-
Store this solution in a bottle wrapped in aluminum foil to protect it from light.[3]
2.1.3. 1,10-Phenanthroline Solution
-
Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle heating may be required.[3]
2.1.4. Buffer Solution (Sodium Acetate)
-
Dissolve 8.2 g of sodium acetate (B1210297) in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.[1]
2.1.5. Standard Fe²⁺ Solution for Calibration (e.g., 4 x 10⁻⁴ M)
-
Accurately weigh approximately 0.111 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Mohr's salt) and dissolve it in 100 mL of 0.1 M H₂SO₄ in a 250 mL volumetric flask to create a stock solution.[1]
-
Perform a serial dilution to obtain a working standard solution of 4 x 10⁻⁴ M Fe²⁺.[1]
-
Prepare a series of calibration standards by adding known volumes (e.g., 0, 1, 2, 5, 8, 10 mL) of the 4 x 10⁻⁴ M Fe²⁺ standard solution to separate 25 mL volumetric flasks.[1]
-
To each flask, add 2 mL of the 1,10-phenanthroline solution and 5 mL of the buffer solution.[1]
-
Dilute each solution to the 25 mL mark with distilled water and mix thoroughly.[1]
-
Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.[1]
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer, using the 0 mL Fe²⁺ solution as the blank.
-
Plot a graph of absorbance versus the moles of Fe²⁺ in each flask. The slope of the resulting line will be the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette.
-
In a dark room under red light, fill the photoreactor vessel or cuvette with a known volume (V₁) of the 0.006 M actinometer solution.[3]
-
Irradiate the solution with the light source intended for your photochemical reaction for a precisely measured time interval (t). Take samples at regular, short intervals (e.g., every 5 or 10 seconds).[4] It is crucial that the conversion is kept low (typically less than 10%) to ensure that the light absorption does not change significantly during the experiment.
-
For each time point, withdraw a known volume (V₂) of the irradiated solution and transfer it to a volumetric flask (V₃).[5]
-
To the volumetric flask containing the irradiated sample, add 2 mL of the 1,10-phenanthroline solution and 5 mL of the buffer solution.[1]
-
Dilute the solution to the mark (V₃) with distilled water and mix well.[1]
-
Keep the solution in the dark for at least 30 minutes to allow for complete complex formation.[1]
-
Measure the absorbance of the solution at 510 nm.
-
Prepare a "dark" sample by following the same procedure but without irradiating the actinometer solution to account for any thermal reactions.
-
Calculate the moles of Fe²⁺ formed:
-
Using the calibration curve, determine the concentration of Fe²⁺ in the measured sample.
-
Calculate the total moles of Fe²⁺ formed during irradiation using the following equation: Moles of Fe²⁺ = (Absorbance / (ε × l)) × V₃ × (V₁ / V₂)
-
-
Calculate the photon flux (qₙ,ₚ):
-
The photon flux is the number of moles of photons absorbed per unit time (einsteins per second).
-
The formula to calculate photon flux is: qₙ,ₚ (mol s⁻¹) = (Moles of Fe²⁺) / (t × Φ) where:
-
t = irradiation time in seconds
-
Φ = quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see Table 1).
-
-
Data Presentation
Table 1: Quantum Yields (Φ) for the Ferrioxalate Actinometer at Different Wavelengths.
| Wavelength (nm) | Quantum Yield (Φ) for 0.006 M K₃[Fe(C₂O₄)₃] |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.26[6][7] |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | < 0.01 |
Note: The quantum yield can be dependent on the concentration of the actinometer solution, especially at higher concentrations.[1]
Table 2: Example Experimental Data and Calculated Photon Flux.
| Irradiation Time (s) | Absorbance at 510 nm | Moles of Fe²⁺ formed | Photon Flux (mol s⁻¹) |
| 0 | 0.002 | 0 | - |
| 10 | 0.255 | 2.30 x 10⁻⁸ | 1.83 x 10⁻⁸ |
| 20 | 0.510 | 4.60 x 10⁻⁸ | 1.83 x 10⁻⁸ |
| 30 | 0.765 | 6.90 x 10⁻⁸ | 1.83 x 10⁻⁸ |
Assumptions for this example: Irradiation at 366 nm (Φ = 1.26), V₁ = 3 mL, V₂ = 0.1 mL, V₃ = 10 mL, and a molar extinction coefficient (ε) of 11,100 L mol⁻¹ cm⁻¹ with a 1 cm path length.
Mandatory Visualizations
Caption: Experimental workflow for ferrioxalate actinometry.
Caption: Chemical principle of ferrioxalate actinometry.
References
Application Notes and Protocols: Sodium Ferrioxalate in Advanced Oxidation Processes (AOPs) for Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies designed to degrade recalcitrant organic pollutants that are resistant to conventional treatment methods.[1][2][3] These processes rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are capable of non-selectively oxidizing a wide range of organic compounds, ideally leading to their complete mineralization to carbon dioxide, water, and inorganic ions.[1][2]
Among the various AOPs, the photo-Fenton process, which utilizes Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) in the presence of light, has garnered significant attention.[4][5] The use of sodium ferrioxalate (B100866) as a source of iron in the photo-Fenton process offers several distinct advantages. The ferrioxalate complex ([Fe(C₂O₄)₃]³⁻) is highly photoactive, absorbing light in both the UV and visible regions of the spectrum, which allows for the efficient use of solar radiation.[6][7] This enhanced photo-reactivity accelerates the regeneration of ferrous ions (Fe²⁺) from ferric ions (Fe³⁺), a critical step in the catalytic cycle of the Fenton reaction.[5] Furthermore, the use of ferrioxalate complexes can expand the operational pH range of the photo-Fenton process to near-neutral conditions, mitigating the need for significant pH adjustments and reducing the precipitation of iron hydroxides.[4][8][9]
These characteristics make the sodium ferrioxalate-mediated photo-Fenton process a promising and sustainable technology for the treatment of wastewater containing a variety of persistent organic pollutants, including phenols, dyes, herbicides, and pharmaceuticals.[8][10][11]
Signaling Pathways and Logical Relationships
The following diagram illustrates the core mechanism of the sodium ferrioxalate-mediated photo-Fenton process for the degradation of organic pollutants.
Caption: Mechanism of the Sodium Ferrioxalate-Mediated Photo-Fenton Process.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of the sodium ferrioxalate-mediated photo-Fenton process for water treatment.
Caption: Typical Experimental Workflow for AOP Studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the degradation of different pollutants using sodium ferrioxalate-based AOPs.
Table 1: Degradation of Phenolic Compounds
| Pollutant | Initial Conc. (mg/L) | [Fe³⁺] (mg/L) | Molar Ratio (Fe³⁺:Oxalate) | [H₂O₂] (mg/L) | pH | Light Source | Degradation Efficiency | Reaction Time (min) | Reference |
| Phenol | 180-733 | Varies | 1:15 (Oxalate:Fe³⁺) | >5.0 (H₂O₂:Phenol) | ~7 | Solar (CPC) | 100% Phenol removal, 85% COD reduction | 60 | [8] |
| 2,4-Dichlorophenol (2,4-DCP) | - | - | - | - | 5 | Solar | Complete | 120 | [10] |
Table 2: Degradation of Dyes
| Pollutant | Initial Conc. (mg/L) | Catalyst | [Catalyst] (g/L) | [Oxalic Acid] (mM) | pH | Light Source | Degradation Efficiency | Reaction Time (min) | Reference |
| Disperse Red 277 | 50 | Fe₃O₄ Nanoparticles | 1.0 | 60 | 7.0 | Visible Light | ~100% | 180 | [12] |
| Synthetic Cotton-Textile Dye | Varies | FeCl₃ | 40 (as Fe³⁺) | 1:3 (Fe³⁺:Oxalate) | 4.0 | Solar (CPC) | Significant mineralization | Varies | [9] |
Table 3: Degradation of Herbicides and Pharmaceuticals
| Pollutant | Initial Conc. | [Fe³⁺] (mM) | Molar Ratio (Fe³⁺:Oxalate) | [H₂O₂] (mg/L) | pH | Light Source | Degradation Efficiency | Reaction Time (min) | Reference |
| 2,4-D | 0.13 mM | - | - | Varies | 5 | Solar | Complete | 90 | [10] |
| Glyphosate (B1671968) | Varies | Varies | Varies | - | 3.5-5.0 | Metal Halide Lamp | up to 60.6% | - | [13] |
| Paracetamol (PCT) | - | - | - | 378 | ~7 | Artificial Sunlight | 98.80% | 180 | [11] |
| Diclofenac (DCF) | - | - | 1:3 & 1:9 | - | 5.0-6.0 | Solar | Complete degradation, 63% mineralization | 90 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Pollutant Degradation using Homogeneous Sodium Ferrioxalate Photo-Fenton
This protocol is a generalized procedure based on methodologies reported in the literature.[9][10][11]
1. Reagent Preparation:
-
Pollutant Stock Solution: Prepare a concentrated stock solution of the target pollutant in ultrapure water.
-
Sodium Ferrioxalate Solution:
-
In-situ formation (common method): Prepare stock solutions of an iron salt (e.g., FeCl₃ or Fe₂(SO₄)₃) and oxalic acid or sodium oxalate (B1200264). The desired molar ratio (commonly 1:3 Fe³⁺:Oxalate) is achieved by adding the appropriate volumes to the reaction vessel.[9]
-
Synthesis of Sodium Ferrioxalate Crystals (optional): For precise applications, sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]) can be synthesized. A general procedure involves reacting ferric chloride with sodium oxalate.[15]
-
-
Hydrogen Peroxide Solution: Prepare a stock solution of hydrogen peroxide (e.g., 30% w/w). The concentration should be verified by titration with potassium permanganate.
2. Experimental Setup:
-
Use a suitable photoreactor. Common choices include:
-
The reactor material should be inert (e.g., glass or quartz).
-
If temperature control is required, use a water jacket or place the reactor in a temperature-controlled bath.
3. Reaction Procedure:
-
Add the desired volume of the pollutant stock solution to the reactor and dilute with ultrapure water to the final volume.
-
Add the iron salt solution followed by the oxalic acid/sodium oxalate solution to form the ferrioxalate complex in-situ. Stir the solution in the dark for a period (e.g., 15 minutes) to ensure complete complexation.[9]
-
Adjust the pH of the solution to the desired value (e.g., 4.0-5.0) using dilute H₂SO₄ or NaOH.[9][10]
-
Take an initial sample (t=0) before initiating the reaction.
-
Add the required amount of hydrogen peroxide to the reactor to start the reaction. H₂O₂ can be added all at once at the beginning or dosed over time to maintain a certain concentration.[9][11]
-
Immediately start the irradiation.
-
Withdraw aliquots at regular time intervals throughout the experiment.
4. Sample Quenching and Analysis:
-
Immediately quench the reaction in the collected aliquots to stop the degradation process. This can be done by adding a substance that scavenges the remaining oxidants, such as sodium sulfite (B76179) or by adjusting the pH.[6]
-
Filter the samples if necessary (e.g., using a 0.45 µm syringe filter) to remove any precipitated iron species, although this is less of an issue at the optimal pH for ferrioxalate systems.[6]
-
Analyze the samples for the pollutant concentration using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Measure the Total Organic Carbon (TOC) to assess the degree of mineralization.
Protocol 2: Synthesis of Sodium Ferrioxalate (Na₃[Fe(C₂O₄)₃]·3H₂O)
This protocol provides a general method for the synthesis of sodium ferrioxalate crystals.[15]
1. Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethanol
2. Procedure:
-
Step 1: Dissolve 1 mole equivalent of ferric chloride hexahydrate in a minimal amount of warm distilled water.
-
Step 2: In a separate beaker, dissolve 3 mole equivalents of oxalic acid dihydrate in warm distilled water.
-
Step 3: Add the ferric chloride solution to the oxalic acid solution with constant stirring.
-
Step 4: Slowly neutralize the solution by adding a solution of 3 mole equivalents of sodium hydroxide or sodium bicarbonate with continuous stirring until the solution turns a clear, emerald green. Be cautious if using bicarbonate due to CO₂ evolution.
-
Step 5: Concentrate the resulting green solution by gentle heating or by leaving it in a dark place for slow evaporation.
-
Step 6: Green crystals of sodium ferrioxalate will form. Collect the crystals by filtration.
-
Step 7: Wash the crystals with a small amount of cold distilled water, followed by ethanol, and then air dry them in the dark.
-
Step 8: Store the synthesized crystals in a dark, dry place as they are photosensitive.
Conclusion
The use of sodium ferrioxalate in advanced oxidation processes, particularly the photo-Fenton process, presents a highly effective and versatile method for the degradation of a wide array of recalcitrant organic pollutants in water. Its ability to utilize visible light and operate at near-neutral pH enhances its applicability and sustainability, especially for solar-driven applications. The protocols and data presented herein provide a foundational guide for researchers and scientists to design, execute, and evaluate the efficacy of sodium ferrioxalate-based AOPs for various water treatment challenges. Further optimization of reaction parameters for specific wastewater matrices is crucial for transitioning this technology from laboratory-scale studies to real-world applications.
References
- 1. A critical analysis of sono-hybrid advanced oxidation process of ferrioxalate system for degradation of recalcitrant pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Ferrioxalate-assisted solar photo-Fenton degradation of a herbicide at pH conditions close to neutrality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of ferrioxalate assisted Fenton and photo-Fenton processes for paracetamol degradation by hydrogen peroxide dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photodegradation of glyphosate in the ferrioxalate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.blucher.com.br [pdf.blucher.com.br]
- 15. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Preparation and Use of Sodium Ferrioxalate Crystals in Photochemical Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and application of sodium ferrioxalate (B100866) (Na₃[Fe(C₂O₄)₃]) crystals for photochemical experiments. The protocols detailed herein are essential for accurate and reproducible studies in photochemistry, photocatalysis, and photosensitive drug development.
Introduction
Sodium ferrioxalate is a coordination compound highly sensitive to light.[1] This property makes it an excellent chemical actinometer for determining the photon flux of a light source, a critical parameter for quantitative photochemical studies.[2][3] Upon absorption of a photon, the ferrioxalate complex undergoes a photoreduction reaction, converting iron(III) to iron(II).[1][4] The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed and can be quantified spectrophotometrically.[3][5] This document outlines the necessary procedures for preparing high-purity sodium ferrioxalate crystals and their subsequent use in determining photochemical quantum yields.
Synthesis of Sodium Ferrioxalate Crystals
Several methods can be employed to synthesize sodium ferrioxalate. Below are two common and reliable protocols. All synthesis and handling of the ferrioxalate solution and crystals should be performed in a darkened room or under red light to prevent premature decomposition.[5][6]
Protocol 1: Synthesis from Ferric Chloride and Sodium Oxalate (B1200264)
This method involves the direct reaction between ferric chloride and sodium oxalate.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled or deionized water
-
Methanol (B129727) or ethanol (B145695) (for precipitation)
Procedure:
-
Prepare a solution of sodium oxalate by dissolving it in water.
-
Prepare a solution of ferric chloride in a separate container.
-
Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring.[7]
-
The solution will turn a deep apple green, indicating the formation of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻.[8]
-
Allow the reaction to proceed for a few hours at room temperature to ensure complete formation of the complex.[7]
-
To crystallize the product, evaporate the solution by gently heating it to just below boiling until small crystals begin to appear.[7][9]
-
Allow the solution to cool slowly to form larger crystals.[6][9]
-
Alternatively, the product can be precipitated by adding methanol or ethanol to the solution.[7]
-
Collect the lime green crystals by filtration.[7]
-
Wash the crystals with cold water and then with ethanol.[8]
-
Dry the crystals in a desiccator in the dark.[5]
Protocol 2: Synthesis from Ferric Chloride, Oxalic Acid, and a Base
This protocol involves the initial formation of ferric hydroxide (B78521), which then reacts with oxalic acid and is neutralized to form sodium ferrioxalate.[10][11]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)[10]
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)[10][11]
-
Oxalic acid (H₂C₂O₄)[10]
-
Distilled or deionized water
Procedure:
-
Dissolve ferric chloride in water.[8]
-
In a separate container, dissolve sodium hydroxide or sodium bicarbonate in water.[8]
-
Slowly add the base solution to the ferric chloride solution with stirring to precipitate ferric hydroxide (Fe(OH)₃), a brown solid.[12]
-
Filter the ferric hydroxide precipitate and wash it with hot water.[8][12]
-
Prepare a solution of sodium oxalate by dissolving oxalic acid in water and neutralizing it with sodium hydroxide or sodium bicarbonate.
-
Add the ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring. The solution will turn from a rusty brown to a bright emerald green.[10][11]
-
Filter the resulting solution to remove any unreacted ferric hydroxide.[12]
-
Concentrate the green filtrate by gentle heating on a water bath to the point of crystallization.[12]
-
Allow the solution to cool slowly to obtain well-formed green crystals.[8]
-
Collect the crystals by filtration, wash with cold water and ethanol, and dry in a desiccator in the dark.[8]
Purification of Sodium Ferrioxalate Crystals
For high-precision photochemical measurements, the synthesized crystals should be purified by recrystallization.
Protocol 3: Recrystallization
-
Dissolve the synthesized sodium ferrioxalate crystals in a minimum amount of hot water.
-
Once fully dissolved, allow the solution to cool down slowly. The slower the cooling process, the larger and purer the resulting crystals will be.[6]
-
Filter the purified crystals, wash with a small amount of cold water, and dry them in a desiccator in the dark.[5] The resulting solid can be stored for months in an amber vial.[5]
Application in Photochemical Experiments: Ferrioxalate Actinometry
Sodium ferrioxalate is used as a chemical actinometer to measure the photon flux of a light source. The procedure involves irradiating a solution of the complex and then determining the amount of Fe²⁺ produced. The following protocol is adapted from standard procedures for potassium ferrioxalate actinometry, which are directly applicable to the sodium salt.[3][5]
Protocol 4: Ferrioxalate Actinometry
Reagent Preparation (in a darkroom or under red light):
-
Actinometer Solution (0.006 M or 0.15 M):
-
For a 0.006 M solution, dissolve approximately 2.9 g of Na₃[Fe(C₂O₄)₃]·nH₂O in 800 mL of distilled water, add 100 mL of 1.0 M H₂SO₄, and dilute to 1 L. The exact weight will depend on the degree of hydration of the synthesized salt.
-
For a 0.15 M solution, use a proportionally larger amount of the ferrioxalate salt.
-
Store this solution in a dark bottle wrapped in aluminum foil.[5][13]
-
-
1,10-Phenanthroline (B135089) Solution (0.1% w/v):
-
Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.[3]
-
-
Buffer Solution:
-
Mix sodium acetate (B1210297) and sulfuric acid to create a buffered solution. For instance, dissolve 477.15 mg of sodium acetate and 10.99 mg of phenanthroline in 6 mL of H₂O, then add 3.6 mL of 1N H₂SO₄.[3]
-
Experimental Procedure:
-
Calibration Curve:
-
Prepare a standard solution of a known Fe²⁺ concentration (e.g., from ferrous sulfate, FeSO₄·7H₂O).[5]
-
Create a series of dilutions and add the 1,10-phenanthroline and buffer solutions to form the intensely colored [Fe(phen)₃]²⁺ complex.[3]
-
Measure the absorbance of these standards at 510 nm and plot a calibration curve of absorbance versus Fe²⁺ concentration.[5]
-
-
Irradiation:
-
Pipette a known volume of the ferrioxalate actinometer solution into the photoreactor or a quartz cuvette.[5]
-
Irradiate the solution for a precisely measured time. The duration should be chosen to ensure that the conversion of Fe³⁺ to Fe²⁺ is kept low (typically less than 10%) to avoid inner filter effects.[13]
-
Keep an identical, non-irradiated sample in the dark to serve as a blank.[14]
-
-
Analysis:
-
After irradiation, take a known aliquot of the irradiated solution and the blank.
-
Add the 1,10-phenanthroline solution and the buffer solution to both the irradiated sample and the blank to develop the colored complex.[14]
-
Allow the solutions to stand in the dark for at least 30 minutes for full color development.[14]
-
Measure the absorbance of the irradiated sample at 510 nm using the blank as a reference.[5][14]
-
Using the calibration curve, determine the concentration of Fe²⁺ formed during irradiation.
-
Calculation of Photon Flux:
The photon flux (quanta per second) can be calculated using the following equation:
Photon Flux = (moles of Fe²⁺ formed) / (Φ * t * f)
Where:
-
moles of Fe²⁺ formed is determined from the spectrophotometric measurement.
-
Φ is the quantum yield of Fe²⁺ formation at the irradiation wavelength (see Table 1).[2]
-
t is the irradiation time in seconds.[13]
-
f is the fraction of light absorbed by the solution. For optically dense solutions (Absorbance > 2), f is approximately 1.[13]
Quantitative Data
The following tables summarize key quantitative data for ferrioxalate actinometry.
Table 1: Quantum Yield (Φ) of Fe²⁺ Formation at Different Wavelengths
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
|---|---|
| 253.7 | 1.25[2] |
| 365/366 | 1.26[3] |
| 406.7 | 1.14 |
| 436 | 1.01 |
| 457.9 | 0.86[3] |
| 500 | 0.9[2] |
Note: Quantum yields can be influenced by factors such as temperature and solution concentration.[2][13]
Table 2: Molar Absorptivity of the [Fe(phen)₃]²⁺ Complex
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|
| 510 | ~11,100 |
Visualized Workflows
The following diagrams illustrate the key experimental processes.
Caption: Synthesis and purification of sodium ferrioxalate crystals.
Caption: Experimental workflow for ferrioxalate actinometry.
References
- 1. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. hepatochem.com [hepatochem.com]
- 6. reddit.com [reddit.com]
- 7. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Ferrioxalate in Environmental Chemistry and Atmospheric Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]·3H₂O) is a coordination compound that plays a significant role in environmental chemistry and atmospheric processes due to its high photoactivity.[1][2] Upon absorption of ultraviolet and visible light, the ferrioxalate complex undergoes a photochemical reaction, generating ferrous iron (Fe²⁺) and highly reactive oxygen species (ROS), including hydroxyl radicals (•OH).[1][2] This reactivity makes it a key player in the degradation of organic pollutants in water and a factor in atmospheric chemical cycles. These application notes provide detailed protocols for the synthesis of potassium ferrioxalate, its use in advanced oxidation processes for water treatment, and its application as a chemical actinometer for quantifying light intensity.
Environmental and Atmospheric Significance
Ferrioxalate's importance stems from its presence in natural systems and its potent photochemical properties. Oxalic acid, a precursor to ferrioxalate, is a common dicarboxylic acid found in the atmosphere, originating from sources like fossil fuel combustion and biomass burning.[1] In aqueous environments such as cloud and aerosol water, oxalic acid can chelate with iron to form photosensitive ferrioxalate complexes.[1][3]
The photolysis of ferrioxalate is a significant source of hydroxyl radicals in the atmosphere, which are powerful oxidizing agents that contribute to the transformation of various atmospheric constituents.[4] In environmental remediation, the ferrioxalate-mediated photo-Fenton process is an effective Advanced Oxidation Process (AOP) for the degradation of persistent organic pollutants in wastewater.[2][5] This process is often more advantageous than the traditional Fenton reaction as it can operate at near-neutral pH, avoiding the need for significant pH adjustment and reducing the formation of iron sludge.[2][6]
Quantitative Data
Quantum Yield of Ferrioxalate Photoreduction
The quantum yield (Φ) of a photochemical reaction is the number of moles of a substance produced per mole of photons absorbed. The quantum yield for the formation of Fe²⁺ from the photolysis of ferrioxalate is well-characterized and depends on the wavelength of irradiation. This property makes potassium ferrioxalate an excellent chemical actinometer.[7][8]
| Wavelength (nm) | Quantum Yield (Φ_Fe²⁺) | Reference |
| 254 | 1.25 | [7] |
| 364 | 1.283 ± 0.023 | [7] |
| 407 | 1.188 ± 0.012 | [7] |
| 458 | 0.845 ± 0.011 | [7] |
| 510 | 0.15 | [8] |
| 546 | 0.01 | [8] |
Degradation of Organic Pollutants using Ferrioxalate-assisted Photo-Fenton
The ferrioxalate-assisted photo-Fenton process has been shown to be effective in degrading a variety of organic pollutants. The efficiency of degradation can be influenced by factors such as pH, concentrations of ferrioxalate, hydrogen peroxide, and the pollutant itself.
| Pollutant | Initial Concentration | Conditions | Degradation Efficiency | Reference |
| Phenol | 100 mg/L | pH 5, solar light | >95% in 60 min | [5] |
| 4-Chlorophenol | 50 mg/L | pH 3, solar light | ~90% in 120 min | [4] |
| Malachite Green | 20 mg/L | pH 3, solar light | ~100% in 60 min | [4] |
| Diuron | 20 mg/L | pH 3, solar light | >95% in 60 min | [4] |
| Tebuthiuron | 20 mg/L | pH 3, solar light | >95% in 60 min | [4] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 50 mg/L | pH 5, solar light | 100% in 90 min | [9][10] |
| Paracetamol | 20 mg/L | near-neutral pH, artificial sunlight | 98.8% in 180 min | [11][12] |
| Orange II | 50 mg/L | pH 3.5, solar light | 100% decoloration in 16 Wh | [13] |
Rate Constants for Hydroxyl Radical Reactions
The degradation of organic pollutants in the photo-Fenton process is primarily driven by their reaction with hydroxyl radicals. The second-order rate constants for these reactions are crucial for modeling and predicting degradation kinetics.
| Compound | Rate Constant (k_•OH) (M⁻¹s⁻¹) | Reference |
| Benzene | 7.8 x 10⁹ | [2] |
| Toluene | 5.0 x 10⁹ | [2] |
| Trichloroethylene (TCE) | 4.0 x 10⁹ | [2] |
| Tetrachloroethylene (PCE) | 2.4 x 10⁹ | [2] |
| Atrazine | 2.4 x 10⁹ | [2] |
| Phenol | 6.6 x 10⁹ | [2] |
| 4-Chlorophenol | 5.0 x 10⁹ | [2] |
Experimental Protocols
Protocol for Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes the synthesis of potassium ferrioxalate crystals from ferric chloride and potassium oxalate (B1200264).[11][14]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ethanol (B145695) (for washing)
Procedure:
-
Prepare Ferric Chloride Solution: Dissolve 3.5 g of ferric chloride in 10 mL of distilled water in a beaker.
-
Prepare Potassium Oxalate Solution: In a separate beaker, dissolve 12.5 g of potassium oxalate monohydrate in 50 mL of warm distilled water.
-
Formation of the Complex: Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green solution of potassium ferrioxalate will form.
-
Crystallization: Cool the solution in an ice bath for 30-60 minutes to induce crystallization. Bright green crystals of potassium ferrioxalate trihydrate will precipitate.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals first with a small amount of cold distilled water and then with ethanol to aid in drying.
-
Drying: Dry the crystals in a desiccator or in a warm, dark place. The resulting solid can be stored for months in a dark container.[1]
Protocol for Ferrioxalate-Assisted Photo-Fenton Degradation of Organic Pollutants
This protocol provides a general procedure for the degradation of an organic pollutant in an aqueous solution using the ferrioxalate-assisted solar photo-Fenton process.[9][10]
Materials:
-
Potassium ferrioxalate (synthesized as per Protocol 3.1)
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
Organic pollutant stock solution
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor (e.g., a beaker with a magnetic stirrer for lab-scale experiments, exposed to a light source)
-
Light source (e.g., solar simulator or natural sunlight)
-
pH meter
-
Analytical instrument for pollutant quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)
Procedure:
-
Prepare Reaction Solution: In the photoreactor, add a known volume of the organic pollutant stock solution and dilute with distilled water to the desired initial concentration.
-
Add Ferrioxalate: Add the desired amount of potassium ferrioxalate to the solution. A typical concentration is in the range of 0.1 to 1.0 mM.
-
Adjust pH: Adjust the pH of the solution to the desired value (typically between 3 and 5 for optimal performance) using dilute H₂SO₄ or NaOH.[9][10]
-
Initiate Reaction: Place the reactor under the light source and begin stirring.
-
Add Hydrogen Peroxide: Add the required volume of H₂O₂ solution. The concentration of H₂O₂ will depend on the pollutant and its concentration, but a molar ratio of H₂O₂ to pollutant of 10:1 to 50:1 is a common starting point.
-
Monitor Degradation: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction in the aliquots (e.g., by adding a small amount of a radical scavenger like methanol (B129727) or by adjusting the pH to be highly alkaline).
-
Analyze Samples: Analyze the quenched samples to determine the concentration of the remaining pollutant using the appropriate analytical technique.
Protocol for Chemical Actinometry using Potassium Ferrioxalate
This protocol details the procedure for determining the photon flux of a light source using potassium ferrioxalate actinometry.[1][15]
Materials:
-
Potassium ferrioxalate solution (typically 0.006 M or 0.15 M in 0.05 M H₂SO₄)
-
1,10-Phenanthroline (B135089) solution (0.1% w/v)
-
Buffer solution (e.g., sodium acetate)
-
Standard ferrous iron (Fe²⁺) solution (e.g., from ferrous ammonium (B1175870) sulfate)
-
Volumetric flasks and pipettes
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Light source to be calibrated
-
Stopwatch
-
Dark room or light-proof enclosure
Procedure:
-
Prepare Actinometer Solution: Prepare the potassium ferrioxalate solution in a volumetric flask, ensuring it is protected from light by wrapping the flask in aluminum foil.
-
Irradiation: In a dark room, pipette a known volume of the actinometer solution into a quartz cuvette. Place the cuvette in the light path of the source to be measured and irradiate for a precisely measured time (t). A parallel "dark" sample should be kept in the dark for the same duration.
-
Develop Color: After irradiation, transfer a known aliquot of the irradiated solution and the dark solution to separate volumetric flasks. Add the 1,10-phenanthroline solution and buffer to each flask and dilute to the mark with distilled water. Allow the color to develop in the dark for at least 30 minutes.
-
Prepare Calibration Curve: Prepare a series of standard Fe²⁺ solutions of known concentrations. Develop the color of these standards using the same procedure as for the actinometer samples. Measure the absorbance of the standards at 510 nm and create a calibration curve of absorbance versus Fe²⁺ concentration.
-
Measure Absorbance: Measure the absorbance of the irradiated and dark samples at 510 nm.
-
Calculate Photon Flux:
-
From the calibration curve, determine the concentration of Fe²⁺ formed in the irradiated sample (after subtracting the absorbance of the dark sample).
-
Calculate the moles of Fe²⁺ formed in the irradiated volume.
-
The photon flux (in moles of photons per second, or Einsteins per second) can be calculated using the following equation: Photon Flux (Einsteins/s) = (moles of Fe²⁺ formed) / (Φ * t) where:
-
Φ is the quantum yield of Fe²⁺ formation at the irradiation wavelength (from Table 1).
-
t is the irradiation time in seconds.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Photochemical reaction pathway of ferrioxalate leading to the generation of reactive oxygen species and degradation of organic pollutants.
Caption: Experimental workflow for determining photon flux using potassium ferrioxalate actinometry.
Caption: Experimental workflow for the degradation of organic pollutants using the ferrioxalate-assisted photo-Fenton process.
References
- 1. hepatochem.com [hepatochem.com]
- 2. scispace.com [scispace.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. datapdf.com [datapdf.com]
- 8. benchchem.com [benchchem.com]
- 9. Ferrioxalate-assisted solar photo-Fenton degradation of a herbicide at pH conditions close to neutrality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. byjus.com [byjus.com]
- 12. Improvement of ferrioxalate assisted Fenton and photo-Fenton processes for paracetamol degradation by hydrogen peroxide dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sodium Ferrioxalate Crystallization
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the synthesis and crystallization of sodium ferrioxalate (B100866). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of sodium ferrioxalate, presented in a question-and-answer format.
Crystallization Issues
Question 1: Why are no crystals forming in my solution?
Answer: The absence of crystal formation is a common issue that can stem from several factors related to solution saturation, nucleation, and experimental conditions.
-
Unsaturated Solution: The most common reason is that the solution is not saturated with sodium ferrioxalate. For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature.
-
Lack of Nucleation Sites: Crystals require a starting point, or a nucleation site, to begin growing. If the solution is perfectly clear and the container is very smooth, spontaneous nucleation may be slow.[1]
-
Interference from Impurities: The presence of impurities can sometimes inhibit crystal growth.
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[1][2] A good indicator that the solution is nearing saturation is the formation of a thin crystalline film on the surface when a small sample is cooled.[1] Be cautious not to overheat or concentrate the solution too much, as this can lead to the formation of a glassy solid or small, impure crystals.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the beaker at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[1]
-
Seeding: Introduce a tiny, pre-existing crystal of sodium ferrioxalate into the solution. This "seed" crystal will provide a template for further crystal growth.[1]
-
-
Control the Cooling Process: Once the solution is saturated, allow it to cool down slowly and without disturbance.[2] Covering the beaker and leaving it in a location with a stable temperature is recommended. For slower crystallization, the beaker can be placed in an insulated container.[1]
Question 2: Why are my crystals very small and powdery?
Answer: The formation of small, poorly defined crystals is typically a result of rapid crystallization.[1] This can be caused by:
-
Over-concentration: If the solution is too concentrated, the high number of solute molecules will crystallize rapidly and simultaneously, leading to a large number of small crystals.[1]
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for larger, more ordered crystals to form.[1][2]
Troubleshooting Steps:
-
Recrystallization: This is the most effective method to obtain larger and purer crystals from a batch of small ones. The detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
Optimize Cooling: For future syntheses, ensure the saturated solution cools down as slowly as possible. Placing the beaker in a larger container of warm water (a water bath) and allowing it to cool to room temperature over several hours can promote the growth of larger crystals.[2]
Solution and Crystal Appearance
Question 3: My solution turned brown, and a brown precipitate formed instead of green crystals. What went wrong?
Answer: A brown solution and precipitate indicate the formation of ferric hydroxide (B78521) (Fe(OH)₃). This occurs when the solution is basic. Sodium ferrioxalate is stable in neutral or slightly acidic conditions.[1]
Causes:
-
Incorrect Stoichiometry: An excess of a basic reagent, such as sodium hydroxide or sodium bicarbonate, used during the synthesis can raise the pH of the solution.[1]
-
Incomplete Reaction: If the ferric hydroxide, which is an intermediate in some synthesis methods, does not fully react with oxalic acid, it will remain as a brown precipitate.[1]
Troubleshooting Steps:
-
Adjust the pH: Carefully add a dilute solution of oxalic acid dropwise to the brown solution while stirring. The brown precipitate of ferric hydroxide should dissolve, and the solution should turn back to the characteristic bright green color of the ferrioxalate complex.[1][3]
-
Ensure Complete Reaction: When preparing the complex, ensure that the ferric hydroxide is fully dissolved in the oxalic acid or sodium oxalate (B1200264) solution. Gentle heating can facilitate this process.[1][3]
Question 4: The green color of my crystals has faded or turned brown. Why is this happening?
Answer: Sodium ferrioxalate is sensitive to light (photosensitive).[4][5][6] Exposure to light, particularly UV rays, can cause the ferrioxalate complex to decompose.[5][6] The iron(III) is reduced to iron(II), and the oxalate is oxidized to carbon dioxide, leading to a color change from green to yellow or brown.[4][6] The compound is also not stable in air and can dehydrate.[3]
Preventative Measures:
-
Storage in the Dark: Store the crystals in a dark, cool, and dry place, such as in a desiccator inside a cabinet.[3][5]
-
Light-Protected Crystallization: Conduct the crystallization process in a container that is protected from light.[4]
-
Avoid Sunlight: Do not expose the crystals or the solution to direct sunlight.[4][5]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| pH of Solution | Neutral to slightly acidic | Prevents the precipitation of ferric hydroxide (brown precipitate).[1] |
| Cooling Rate | Slow and undisturbed | Promotes the growth of large, well-defined crystals.[1][2] |
| Storage | Dark, cool, and dry environment | Prevents photodegradation and dehydration of the crystals.[3][5] |
Experimental Protocols
Synthesis of Sodium Ferrioxalate
This protocol describes the synthesis of sodium ferrioxalate from ferric chloride.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve ferric chloride hexahydrate in distilled water.
-
Slowly add a solution of sodium bicarbonate to the ferric chloride solution while stirring continuously. A brown precipitate of ferric hydroxide (Fe(OH)₃) will form.[4]
-
Filter the ferric hydroxide precipitate and wash it with hot distilled water to remove impurities.[1]
-
-
Formation of the Ferrioxalate Complex:
-
In a separate beaker, prepare a solution of oxalic acid in distilled water.[4]
-
Gradually add the freshly prepared ferric hydroxide precipitate to the oxalic acid solution while stirring. The brown precipitate will dissolve, and the solution will turn a vibrant green.[3][4] Gentle heating may be necessary to ensure all the ferric hydroxide dissolves.[1]
-
-
Crystallization:
-
Filter the green solution to remove any remaining insoluble impurities.[1]
-
Gently heat the filtrate to concentrate the solution until the crystallization point is reached. You can test this by taking a drop of the solution on a glass rod and seeing if crystals form upon cooling.[1]
-
Cover the container and allow it to cool slowly and undisturbed to room temperature. For larger crystals, this process should be as slow as possible.[1][2]
-
-
Isolation and Drying:
-
Once a good crop of crystals has formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of cold distilled water and then with a suitable solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
Dry the crystals in a desiccator in the dark.
-
Recrystallization Protocol
This procedure is used to purify sodium ferrioxalate and to obtain larger, more well-defined crystals from a batch of small or impure crystals.[1]
Procedure:
-
Dissolution: Place the impure or small crystals in a beaker and add a minimum amount of hot distilled water to dissolve them completely. The solubility of sodium ferrioxalate is significantly higher in hot water than in cold water.[1]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. This prevents the product from crystallizing prematurely in the funnel.[1]
-
Slow Cooling: Cover the beaker containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Crystal Collection: Collect the purified crystals by filtration and dry them as described in the synthesis protocol.
Visualizations
Caption: Chemical synthesis pathway for sodium ferrioxalate.
Caption: Troubleshooting workflow for sodium ferrioxalate crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 4. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
Technical Support Center: Growing Large Single Crystals of Sodium Ferrioxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and growth of large, high-quality single crystals of sodium ferrioxalate (B100866).
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for growing large single crystals of sodium ferrioxalate?
A1: The most effective and commonly used method for growing large single crystals of sodium ferrioxalate is the slow evaporation method.[1][2] This technique involves preparing a saturated or near-saturated solution of the compound and allowing the solvent (typically water) to evaporate slowly in a controlled environment. This slow process allows for the gradual formation of large, well-defined crystals.[3]
Q2: How long does it typically take to grow large crystals?
A2: The time required to grow large crystals can vary significantly depending on factors such as solution concentration, temperature, and the desired crystal size. It can range from a few days to over a month.[2][3] Patience is key, as slower growth generally leads to larger and higher-quality crystals.[3]
Q3: My sodium ferrioxalate crystals are turning brown. What is happening and how can I prevent it?
A3: The ferrioxalate anion is sensitive to light (photosensitive), and exposure to light, especially direct sunlight or UV rays, will cause it to decompose.[4][5] This decomposition involves the reduction of iron(III) to iron(II), leading to a color change from green to brown. To prevent this, all crystallization and storage should be carried out in the dark or in a light-tight container.[1][5]
Q4: The crystals I grew are opaque and lose their structure when exposed to air. Why is this happening?
A4: Sodium ferrioxalate crystals are often hydrated, meaning they incorporate water molecules into their crystal lattice.[4][6] When exposed to dry air, these crystals can dehydrate, causing them to lose their transparency and structural integrity.[6] It is crucial to store the crystals in a sealed, airtight container to maintain their hydration and stability.[1][6]
Q5: Can I use a different solvent system to grow the crystals?
A5: While water is the most common solvent for growing sodium ferrioxalate crystals, some sources suggest that a mixed solvent system, such as ethanol (B145695) and water, can be used, particularly for recrystallization to purify the compound.[7] However, for growing large single crystals, a slow evaporation from an aqueous solution is the most documented method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals are forming in the solution. | The solution is not sufficiently saturated. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Test for saturation by taking a drop of the solution on a glass rod and observing if crystals form upon cooling.[1] |
| Spontaneous nucleation has not occurred. | Induce nucleation by gently scratching the inside of the container at the solution's surface with a glass rod. Alternatively, add a tiny "seed" crystal of sodium ferrioxalate to the solution to provide a template for growth.[1] | |
| The resulting crystals are very small and powdery. | The crystallization process was too rapid due to over-concentration or rapid cooling. | To obtain larger crystals, the cooling process must be as slow as possible. Place the crystallization dish in an insulated container to slow down the rate of cooling.[1] For future attempts, use a slightly less concentrated solution. |
| You can also perform recrystallization. Dissolve the small crystals in a minimal amount of hot water and allow the solution to cool slowly.[5] | ||
| The solution has a brownish tint or contains a brown precipitate. | Incomplete reaction or decomposition of the ferrioxalate complex. This can be due to the presence of unreacted ferric hydroxide (B78521). | Carefully adjust the pH of the solution by adding a dilute solution of oxalic acid dropwise until the brown precipitate dissolves and the solution turns a vibrant green.[1] |
| To prevent the reduction of Fe(III) to Fe(II) during synthesis, a small amount of hydrogen peroxide (H₂O₂) can be added.[4] | ||
| The crystal shape is not as expected (e.g., needles instead of blocks). | The pH of the crystallization solution can influence the crystal habit. | To obtain a specific crystal shape, you can try adjusting the final pH of the solution by adding a small amount of dilute oxalic acid or sodium hydroxide/bicarbonate before cooling.[1] |
| The presence of impurities can interfere with the crystal lattice formation. | Ensure high-purity reagents and clean glassware are used. If necessary, purify the starting materials before synthesis.[1] |
Experimental Protocols
Method 1: Synthesis from Ferric Chloride and Sodium Oxalate (B1200264)
This is a common and straightforward method for preparing sodium ferrioxalate.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
Procedure:
-
Prepare the Reactant Solutions:
-
Prepare a solution of ferric chloride in distilled water.
-
Prepare a solution of sodium oxalate in distilled water.
-
-
Reaction:
-
Slowly add the ferric chloride solution to the sodium oxalate solution while stirring continuously.
-
A bright emerald green solution of sodium ferrioxalate will form.[5]
-
-
Crystallization:
-
Gently heat the green solution to concentrate it until it is saturated.
-
Cover the container (e.g., with perforated aluminum foil) to allow for slow evaporation.[3]
-
Place the container in a dark, undisturbed location.
-
Allow the solvent to evaporate slowly over several days to weeks until large single crystals form.
-
-
Crystal Isolation:
-
Once the crystals have reached the desired size, carefully decant the remaining solution.
-
Gently wash the crystals with a small amount of cold water or ethanol.
-
Dry the crystals and immediately transfer them to an airtight container for storage.
-
Method 2: Synthesis via Ferric Hydroxide Intermediate
This method involves the initial precipitation of ferric hydroxide, which is then reacted with oxalic acid and a sodium salt.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve ferric chloride hexahydrate in distilled water.
-
In a separate container, prepare a solution of sodium bicarbonate or sodium hydroxide.
-
Slowly add the sodium bicarbonate/hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide (a reddish-brown solid).[5][8]
-
Filter the precipitate and wash it with hot distilled water to remove impurities.[8]
-
-
Formation of the Ferrioxalate Complex:
-
Prepare a solution of oxalic acid in distilled water.
-
Add the freshly prepared ferric hydroxide precipitate to the oxalic acid solution. The solution will turn a rusty-brown color.[5]
-
In a separate container, prepare a solution of sodium oxalate by neutralizing oxalic acid with sodium bicarbonate or sodium hydroxide.[5]
-
Mix the ferric oxalate solution with a slight molar excess of the sodium oxalate solution. The solution will turn a bright emerald green.[5]
-
-
Crystallization and Isolation:
-
Follow the crystallization and isolation steps outlined in Method 1.
-
Data Presentation
Solubility of Sodium Ferrioxalate in Water
| Temperature | Solubility (g per 100 g of water) |
| Cold Water | 32.5[4] |
| Boiling Water | 182[4] |
Key Factors Influencing Crystal Size and Quality
| Factor | Effect on Crystal Growth | Recommendations |
| Rate of Evaporation/Cooling | Slower rates promote the growth of larger, more ordered single crystals. Rapid rates lead to the formation of many small, often imperfect, crystals.[1][3] | Allow the solvent to evaporate slowly in a covered container. If cooling from a hot solution, use an insulated bath to slow down the cooling process. |
| Solution Purity | Impurities can disrupt the crystal lattice, leading to smaller or malformed crystals.[1] | Use high-purity reagents and deionized or distilled water. Ensure all glassware is thoroughly cleaned. |
| Nucleation Control | The number of initial nucleation sites determines the number and final size of the crystals. Fewer nuclei lead to larger crystals.[3] | Avoid agitating the solution during crystal growth. Consider using a single seed crystal to initiate growth. |
| pH of the Solution | The pH can influence the crystal habit (shape).[1] | For specific crystal morphologies, experiment with slight adjustments to the final solution pH before crystallization. |
| Light Exposure | Sodium ferrioxalate is photosensitive and decomposes in light.[4][5] | Conduct all steps of the synthesis, crystallization, and storage in the dark or in a light-proof container. |
| Air Exposure (Post-Growth) | The hydrated crystals can dehydrate in air, leading to a loss of transparency and structural integrity.[6] | Store the harvested crystals in a tightly sealed container. |
Visualizations
Experimental Workflow for Growing Large Single Crystals of Sodium Ferrioxalate
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium potassium tris(oxalato) ferrate [dmishin.github.io]
- 3. Growing Crystals [web.mit.edu]
- 4. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. lscollege.ac.in [lscollege.ac.in]
preventing ferric hydroxide precipitation during ferrioxalate synthesis
Technical Support Center: Ferrioxalate (B100866) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues during ferrioxalate synthesis, with a specific focus on preventing the unwanted precipitation of ferric hydroxide (B78521).
Troubleshooting Guide: Preventing Ferric Hydroxide Precipitation
This guide addresses the common issue of brown ferric hydroxide (Fe(OH)₃) precipitation during the synthesis of ferrioxalate complexes, such as potassium ferrioxalate.
Problem: A brown precipitate forms in my reaction solution instead of the expected green ferrioxalate crystals.
Cause: The formation of a brown precipitate is a clear indication of ferric hydroxide (Fe(OH)₃) precipitation. This occurs when the pH of the solution becomes too high (basic or insufficiently acidic), as ferrioxalate complexes are stable only in neutral to slightly acidic conditions.[1]
Immediate Corrective Actions:
-
pH Adjustment: Carefully and slowly add a dilute solution of oxalic acid dropwise to your reaction mixture while stirring continuously.[1]
-
Observation: Continue adding the oxalic acid until the brown precipitate completely dissolves and the solution turns a vibrant green, which is characteristic of the ferrioxalate complex.[1][2]
-
Gentle Heating: If the precipitate is slow to dissolve, gentle heating of the solution can help facilitate the reaction between the ferric hydroxide and oxalic acid.[1]
Root Cause Analysis and Prevention:
| Potential Cause | Explanation | Preventative Measures |
| Incorrect Stoichiometry | An excess of a basic reagent, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), has been added to the reaction. This raises the solution's pH, favoring the formation of ferric hydroxide.[1] | Carefully calculate and accurately weigh all reagents. Ensure that the molar ratios specified in the protocol are strictly followed. When adding basic solutions, do so slowly and with constant stirring to avoid localized areas of high pH. |
| Incomplete Reaction of Intermediates | Some synthesis protocols involve the initial formation of ferric hydroxide as an intermediate, which is then reacted with oxalic acid to form the ferrioxalate complex.[1][3][4][5] If there is an insufficient amount of oxalic acid or if the reaction conditions (e.g., temperature, time) are not optimal, the ferric hydroxide will not fully dissolve.[1] | Ensure that an adequate, and often slight excess, of oxalic acid is used to fully react with the ferric hydroxide intermediate.[5] Allow for sufficient reaction time and apply gentle heat as specified in the protocol to ensure the complete dissolution of the ferric hydroxide.[1] |
| High Initial pH of Reactants | The water or other solvents used may be slightly basic, or the starting iron salt may have basic impurities. | Use deionized or distilled water with a neutral pH. Ensure the purity of all starting materials. |
Frequently Asked Questions (FAQs)
Q1: At what pH does ferric hydroxide start to precipitate?
A1: The precipitation of ferric hydroxide is highly dependent on the concentration of ferric ions, but it generally begins to precipitate from a 0.01M solution at a pH of approximately 2.[6] Its solubility is extremely low in the pH range of 5 to 8.[7]
Q2: Why did my solution turn brown after adding hydrogen peroxide?
A2: In synthesis protocols that start with an iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate), hydrogen peroxide is used as an oxidizing agent to convert Fe(II) to Fe(III). This process can increase the solution's basicity, leading to the formation of ferric hydroxide as a brown precipitate.[2][8] This is an expected intermediate in some procedures, which is then dissolved by the subsequent addition of oxalic acid.[2][8]
Q3: Can I use a different acid to adjust the pH?
A3: It is strongly recommended to use oxalic acid to adjust the pH.[1] Oxalic acid not only lowers the pH but also provides the necessary oxalate (B1200264) ligands to form the desired ferrioxalate complex. Using other acids, such as hydrochloric or sulfuric acid, could introduce unwanted counter-ions and may not be as effective in shifting the equilibrium towards the formation of the ferrioxalate complex.
Q4: How does the solubility of ferric hydroxide vary with pH?
A4: The solubility of ferric hydroxide is at its minimum in the near-neutral pH range. Its solubility increases significantly in highly acidic (pH < 4) and highly basic (pH > 8) conditions.[7][9]
Quantitative Data Summary: pH and Ferric Hydroxide Solubility
| pH Range | Solubility of Ferric (Oxy)hydroxides | Observation during Synthesis |
| < 2-3 | High | Ferric ions remain in solution. |
| 2 - 3.5 | Precipitation begins (from ~0.01M solutions)[6] | The solution may become cloudy or start to show a brownish tint. |
| 5 - 8 | Extremely Low (~10⁻¹⁰ to 10⁻¹¹ mol/L)[7] | A dense, brown precipitate of ferric hydroxide is readily formed.[1] |
| > 8 | Increasing | While soluble, these conditions are too basic for the stability of the ferrioxalate complex. |
Experimental Protocols
Protocol 1: Synthesis of Potassium Ferrioxalate from Ferric Chloride
This method involves the direct precipitation of ferric hydroxide, which is then converted to the ferrioxalate complex.
-
Preparation of Ferric Hydroxide:
-
Dissolve 3.5 g of ferric chloride in 10 mL of distilled water.
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.[4][5]
-
Slowly add the potassium hydroxide solution to the ferric chloride solution with continuous stirring. A brown precipitate of ferric hydroxide will form.[1][4][5]
-
Filter the ferric hydroxide precipitate and wash it with hot distilled water to remove impurities.[1][4][5]
-
-
Formation of the Ferrioxalate Complex:
-
In a clean beaker, dissolve 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water.[1][4][5]
-
Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring.[1][4][5]
-
The brown precipitate will dissolve, and the solution will turn a vibrant green. Gentle heating may be applied to ensure all the ferric hydroxide dissolves.[1]
-
-
Crystallization:
-
Filter the green solution to remove any remaining insoluble impurities.
-
Gently heat the filtrate to concentrate the solution until the point of crystallization is reached.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the green crystals by filtration.
-
Visualizations
Caption: Troubleshooting logic for ferric hydroxide precipitation.
This diagram illustrates the correct synthesis pathway leading to potassium ferrioxalate and the troubleshooting steps to take when the unwanted precipitation of ferric hydroxide occurs due to excess base or an incomplete reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium Ferrioxalate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sodium ferrioxalate (B100866), with a focus on optimizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing sodium ferrioxalate?
A1: A widely used method involves the precipitation of ferric hydroxide (B78521) from a ferric salt (e.g., ferric chloride) using a base (e.g., sodium hydroxide), followed by the reaction of the purified ferric hydroxide with oxalic acid and sodium oxalate (B1200264).[1][2][3] An alternative one-pot method involves reacting ferric chloride directly with three equivalents of aqueous oxalic acid, followed by neutralization with sodium hydroxide or sodium bicarbonate.[4]
Q2: My reaction solution is brown instead of the expected bright green. What does this indicate?
A2: A brown solution typically points to the presence of unreacted ferric hydroxide (Fe(OH)₃) or the formation of ferric oxalate.[2][5] This can occur if the reaction between ferric hydroxide and oxalic acid is incomplete. To resolve this, you can try gently heating the solution or adding a small amount of dilute oxalic acid to facilitate the dissolution of the brown precipitate and encourage the formation of the green ferrioxalate complex.[5]
Q3: I'm not getting any crystals, or the crystals are very small and powdery. How can I improve crystallization?
A3: The absence of crystals or the formation of small, powdery crystals is often due to issues with solution saturation or rapid cooling.[5][6] To induce crystallization, you can gently heat the solution to concentrate it, then allow it to cool slowly and undisturbed.[6] Techniques to promote crystal growth include scratching the inside of the beaker with a glass rod to create nucleation sites or "seeding" the solution with a pre-existing crystal of sodium ferrioxalate.[5] Slow evaporation in a dark, stable environment is also effective for growing larger crystals.[2]
Q4: The yield of my synthesis is consistently low. What are the likely causes and how can I improve it?
A4: Low yield can result from several factors, including incomplete reactions, loss of product during washing, or premature decomposition. To improve your yield, ensure the complete conversion of ferric hydroxide to the ferrioxalate complex. After crystallization, wash the crystals with a minimal amount of cold deionized water or an ethanol-water mixture to avoid dissolving a significant amount of the product.[1] Since the ferrioxalate complex is light-sensitive, carry out the synthesis and crystallization in a dark or dimly lit environment to prevent photochemical decomposition.[4][7]
Q5: My green sodium ferrioxalate crystals turned brown over time. Why did this happen and how can I prevent it?
A5: Sodium ferrioxalate is sensitive to light, which can cause it to decompose.[2][7] The green Fe³⁺ complex is reduced to a brown Fe²⁺ compound upon exposure to light.[4] To prevent this, store the synthesized crystals in a dark, airtight container.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction of starting materials. | Ensure stoichiometric amounts of reactants are used. Gentle heating can help drive the reaction to completion.[5] |
| Loss of product during washing steps. | Wash the crystals with a minimal amount of ice-cold deionized water or an ethanol-water mixture.[1] | |
| Premature decomposition of the product. | Work in a dark or dimly lit environment and store the final product in a light-proof container.[2][4] | |
| Low Purity | Presence of unreacted starting materials. | Recrystallize the product from a minimal amount of hot water.[4] |
| Co-precipitation of side products (e.g., sodium chloride). | If using a one-pot synthesis, cool the solution slowly to allow for fractional crystallization, as sodium ferrioxalate is less soluble than sodium chloride in cold water.[4] | |
| Formation of iron(II) oxalate. | Add a small amount of hydrogen peroxide (H₂O₂) during the synthesis to keep the iron in the +3 oxidation state.[7] | |
| Poor Crystal Quality | Rapid crystallization. | Allow the solution to cool slowly and undisturbed. Using a water bath for cooling can help control the rate.[6] |
| Insufficient nucleation sites. | Scratch the inner surface of the beaker with a glass rod or add a seed crystal to induce the growth of larger crystals.[5] |
Experimental Protocols
Protocol 1: Synthesis via Ferric Hydroxide Intermediate
This method is a common laboratory procedure for producing sodium ferrioxalate with good purity.[1][3]
Materials:
-
Ferric chloride (FeCl₃): 10.0 g
-
Sodium hydroxide (NaOH): 11.5 g
-
Oxalic acid (H₂C₂O₄): 12.9 g
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 10.0 g of ferric chloride in 50 mL of deionized water.
-
In a separate beaker, dissolve 7.5 g of sodium hydroxide in 50 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide.
-
Allow the precipitate to settle, then filter it using a Büchner funnel and wash with hot water.
-
-
Formation of Sodium Ferrioxalate:
-
In a separate beaker, dissolve 12.0 g of oxalic acid in 50 mL of hot deionized water.
-
Add 4.0 g of sodium hydroxide to the oxalic acid solution to form sodium oxalate.
-
Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution with continuous stirring. The solution should turn a vibrant green.
-
Filter the solution to remove any insoluble impurities.
-
-
Crystallization:
-
Gently heat the green filtrate to concentrate the solution.
-
Allow the solution to cool slowly to room temperature.
-
Wash the resulting green crystals with cold water and then with ethanol.
-
Dry the crystals and weigh them to determine the yield.
-
Protocol 2: Recrystallization for Purity Enhancement
This protocol is used to purify the synthesized sodium ferrioxalate.[4][5]
Materials:
-
Crude sodium ferrioxalate crystals
-
Deionized water
Procedure:
-
Dissolution: In a beaker, add a minimal amount of hot deionized water to the crude sodium ferrioxalate crystals and stir until they are completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration of the solution.
-
Crystallization: Cover the beaker and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, you can place the beaker in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and allow them to air dry in a dark place or in a desiccator.
Quantitative Data
| Parameter | Method | Typical Results | Reference |
| Yield | Gravimetric analysis of the final product. | 45% (for a specific non-optimized procedure) | [4] |
| Purity (% Oxalate) | Redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄). | 98.5 - 99.5% (for potassium ferrioxalate, a similar complex) | [8] |
| Purity (% Iron) | Spectrophotometry using a colored complex (e.g., with 1,10-phenanthroline). | 98.0 - 99.0% (for potassium ferrioxalate) | [8] |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
why is my ferrioxalate solution turning brown or forming a precipitate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ferrioxalate (B100866) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my green ferrioxalate solution turning brown and/or forming a precipitate?
A brown coloration or the formation of a precipitate in your ferrioxalate solution is typically indicative of the decomposition of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, or the presence of impurities. The most common causes are improper pH, exposure to light, or issues during the synthesis process.
Q2: What is the brown precipitate that forms in the solution?
The brown precipitate is most commonly ferric hydroxide (B78521), Fe(OH)₃.[1] This forms when the pH of the solution becomes too basic.[1] Potassium ferrioxalate is stable in neutral or slightly acidic conditions.[1][2]
Q3: Can light cause the solution to change color?
Yes, the ferrioxalate anion is highly sensitive to light (photosensitive).[3][4] Exposure to light, especially in the UV-visible spectrum, will cause the solution to change from its characteristic green color to yellow and then potentially brown.[5][6][7] This is due to a photoreduction process where the iron(III) is reduced to iron(II), and the oxalate (B1200264) ligand is oxidized to carbon dioxide.[3][4][5]
Q4: How does the pH affect the stability of the ferrioxalate solution?
The pH of the solution is critical for the stability of the ferrioxalate complex. The complex is most stable in acidic conditions (typically pH 1-2).[2] In neutral or alkaline (basic) solutions, ferric ions (Fe³⁺) can hydrolyze to form the insoluble brown precipitate, ferric hydroxide (Fe(OH)₃).[1][2]
Q5: Could the issue stem from the synthesis of the potassium ferrioxalate itself?
Absolutely. If an excess of a basic reagent, such as potassium hydroxide, was used during synthesis, the resulting solution can be basic, leading to the formation of ferric hydroxide.[1] Additionally, if the ferric hydroxide intermediate does not fully react with oxalic acid during the synthesis, it will remain as a brown precipitate in the final solution.[1]
Troubleshooting Guide
If your ferrioxalate solution has turned brown or formed a precipitate, follow these steps to diagnose and potentially resolve the issue.
Step 1: Check the pH of the Solution
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Use a pH meter or pH indicator strips to determine the pH of your solution.
-
Observation:
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pH > 7 (Basic): The brown precipitate is almost certainly ferric hydroxide.[1]
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pH < 7 (Acidic to Neutral): The issue is more likely related to light-induced decomposition or other impurities.
-
-
Corrective Action (if pH is basic):
Step 2: Assess Light Exposure
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Review your storage and handling procedures for the solution.
-
Observation:
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Was the solution stored in a clear container?
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Was it exposed to ambient laboratory light or direct sunlight for an extended period?[7]
-
-
Corrective Action:
-
Store the solution in a dark or amber-colored bottle to protect it from light.[8]
-
For highly sensitive applications like actinometry, wrap the storage container in aluminum foil.[8]
-
If light-induced decomposition has occurred, the Fe(II) species formed can sometimes be re-oxidized back to Fe(III) by bubbling air or oxygen through the solution in the dark, especially in the presence of excess oxalate.[5][9] However, for quantitative applications, it is often best to prepare a fresh solution.
-
Step 3: Consider Contamination and Purity
-
Review the purity of the reagents used for synthesis and the cleanliness of the glassware.
-
Observation:
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Impurities can interfere with the stability of the complex.[1]
-
-
Corrective Action:
-
Ensure high-purity reagents are used.
-
Thoroughly clean all glassware before use.
-
If impurities are suspected, recrystallization of the solid potassium ferrioxalate may be necessary to purify it.[1]
-
Summary of Troubleshooting Actions
| Issue | Primary Cause | Recommended Action |
| Brown Precipitate | High pH (Basic Solution) | Add dilute oxalic acid dropwise until the precipitate dissolves and the solution turns green.[1] |
| Solution Turned Yellow/Brown | Light Exposure | Store solution in a dark/amber bottle. For some applications, re-oxidation in the dark may be possible.[5][9] |
| Persistent Brown Precipitate | Incomplete Synthesis Reaction | Refine the synthesis protocol to ensure all ferric hydroxide reacts. This may involve gentle heating or adding excess oxalic acid.[1][10] |
| Cloudiness/Other Precipitates | Impurities or Solubility Issues | Use high-purity reagents and consider recrystallization of the solid complex.[1] |
Experimental Protocols
Protocol 1: pH Adjustment of a Ferrioxalate Solution
This protocol describes how to correct the pH of a ferrioxalate solution that has turned brown due to basic conditions.
Materials:
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Brown ferrioxalate solution
-
0.1 M Oxalic acid solution
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Stir plate and magnetic stir bar
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pH meter or pH indicator strips
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Glass beaker
Methodology:
-
Place the brown ferrioxalate solution in a glass beaker with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH probe in the solution and measure the initial pH.
-
Slowly add the 0.1 M oxalic acid solution drop by drop to the stirring solution.
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Monitor the color of the solution and the pH. The brown precipitate should begin to dissolve.
-
Continue adding oxalic acid until the solution returns to a clear green color and the pH is in the desired acidic range (typically pH 1-2 for actinometry applications).[2]
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Once the desired color and pH are achieved, stop adding acid and record the final pH.
Protocol 2: Standard Synthesis of Potassium Ferrioxalate Trihydrate
This protocol provides a standard method for synthesizing potassium ferrioxalate, minimizing the chances of forming a brown precipitate.[1][10]
Materials:
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Ferric chloride (FeCl₃)
-
Potassium hydroxide (KOH)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
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Distilled water
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Ethanol (for washing)
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Beakers, filter funnel, filter paper, and stirring rod
Methodology:
-
Preparation of Ferric Hydroxide:
-
Dissolve 3.5 g of ferric chloride in 10 mL of distilled water in a beaker.[10]
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.[10]
-
Slowly add the potassium hydroxide solution to the ferric chloride solution while stirring continuously. A brown precipitate of ferric hydroxide will form.[10]
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Filter the ferric hydroxide precipitate using a funnel and filter paper. Wash the precipitate with hot distilled water to remove impurities.[10]
-
-
Formation of the Ferrioxalate Complex:
-
In a clean beaker, dissolve 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water.[1][10]
-
Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring.[1]
-
The brown precipitate will dissolve, and the solution will turn a vibrant green. Gentle heating can be applied to ensure all the ferric hydroxide dissolves.[1]
-
-
Crystallization:
-
Filter the green solution to remove any remaining insoluble impurities.
-
Gently heat the solution to concentrate it until the point of crystallization is reached.
-
Cover the container and allow it to cool slowly and undisturbed.
-
Wash the resulting green crystals with a small amount of cold ethanol.[1]
-
Dry the crystals and store them in a dark, labeled container.[1]
-
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting issues with ferrioxalate solutions.
Photodecomposition Pathway of Ferrioxalate
Caption: The photochemical decomposition pathway of the ferrioxalate ion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 4. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 5. >Green potassium ferrioxalate solution exposed to light will turn yellow, and th... | Hacker News [news.ycombinator.com]
- 6. Potassium_ferrioxalate [chemeurope.com]
- 7. crystalverse.com [crystalverse.com]
- 8. hepatochem.com [hepatochem.com]
- 9. news.ycombinator.com [news.ycombinator.com]
- 10. byjus.com [byjus.com]
Technical Support Center: Recrystallization of Sodium Ferrioxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude sodium ferrioxalate (B100866) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the recrystallization of sodium ferrioxalate?
Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. For sodium ferrioxalate, its solubility in water is significantly higher at elevated temperatures compared to room temperature or colder.[1] The process involves dissolving the crude material in a minimum amount of hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the sodium ferrioxalate decreases, leading to the formation of purified crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).
Q2: What is a suitable solvent for the recrystallization of sodium ferrioxalate?
Water is the most common and effective solvent for the recrystallization of sodium ferrioxalate due to the compound's high solubility in hot water and significantly lower solubility in cold water.[1] Some protocols also mention the use of an ethanol-water mixture, which can be effective for washing the final crystals as sodium ferrioxalate is less soluble in ethanol.[2]
Q3: How does the purity of the starting materials affect the final product?
The purity of the reagents used in the initial synthesis of sodium ferrioxalate will directly impact the impurity profile of the crude product. Common impurities can include unreacted starting materials like sodium oxalate (B1200264) or ferric salts, as well as side products such as sodium chloride.[3] Using high-purity reagents can minimize the level of these impurities from the outset.
Q4: What are the storage recommendations for purified sodium ferrioxalate crystals?
Sodium ferrioxalate is sensitive to light and can undergo photodecomposition, where the iron(III) is reduced to iron(II).[1][4] Therefore, it is crucial to store the purified crystals in a dark, airtight container to prevent degradation.[4] The hydrated form of the crystals can also lose water to the atmosphere (dehydrate), so a well-sealed container is essential.
Troubleshooting Guide
Problem 1: No crystals form upon cooling the solution.
-
Possible Cause: The solution is not sufficiently saturated.
-
Solution: The concentration of the sodium ferrioxalate in the solution is too low. To address this, gently heat the solution to evaporate some of the water, thereby increasing the concentration.[2][5] A good indicator of saturation is the formation of a thin crystalline film on the surface of the solution when a small drop is cooled on a glass rod.[2]
-
-
Possible Cause: Lack of nucleation sites for crystal growth.
-
Solution: Crystal formation requires a starting point. If the solution is very clean and the glassware is smooth, spontaneous nucleation can be slow. To induce nucleation, you can:
-
Scratch the inner surface of the beaker with a glass rod at the solution's surface. The microscopic scratches can act as nucleation sites.[2]
-
"Seed" the solution by adding a tiny, pure crystal of sodium ferrioxalate. This seed crystal will provide a template for further crystal growth.
-
-
Problem 2: The resulting crystals are very small and powdery.
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Possible Cause: The solution cooled too rapidly.
-
Solution: Rapid cooling leads to the quick formation of many small crystals. To obtain larger, more well-defined crystals, the cooling process should be as slow as possible.[2][5] After heating, cover the beaker and allow it to cool slowly and undisturbed to room temperature. Placing the beaker in an insulated container or a warm water bath that is allowed to cool with the surrounding environment can further slow down the cooling rate.
-
-
Possible Cause: The solution was over-concentrated.
-
Solution: If the solution is too concentrated, a large number of crystals will form simultaneously, resulting in a fine powder. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Problem 3: The solution turned brown, and a brown precipitate formed instead of green crystals.
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Possible Cause: Decomposition of the ferrioxalate complex.
-
Solution: A brown solution or precipitate, likely ferric hydroxide, can form if the solution becomes basic. Sodium ferrioxalate is stable in neutral to slightly acidic conditions. If this occurs, carefully add a dilute solution of oxalic acid dropwise while stirring until the brown precipitate dissolves and the characteristic bright green color of the ferrioxalate complex returns.
-
-
Possible Cause: Presence of iron(II) oxalate.
Problem 4: The final product is not pure enough.
-
Possible Cause: Incomplete removal of the mother liquor.
-
Solution: Ensure the crystals are thoroughly washed after filtration. Use a small amount of ice-cold distilled water or an ethanol-water mixture for washing. This will remove the impurity-laden mother liquor without dissolving a significant amount of the product crystals.
-
-
Possible Cause: Co-precipitation of impurities.
-
Solution: If the crude product is highly impure, a single recrystallization may not be sufficient. In such cases, a second recrystallization step may be necessary to achieve the desired purity.
-
Data Presentation
| Parameter | Value | Reference |
| Solubility in Cold Water | 32.5 g / 100 g H₂O | [1] |
| Solubility in Boiling Water | 182 g / 100 g H₂O | [1] |
| Estimated Solubility at Room Temp. | ~60 g / 100 mL H₂O | [6] |
| Typical Synthesis Yield (for context) | 45% | [3] |
Experimental Protocols
Recrystallization of Crude Sodium Ferrioxalate
-
Dissolution: In a beaker, add the crude sodium ferrioxalate to a minimal amount of distilled water. Based on the solubility data, start with a conservative amount of water and add more as needed.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring until all the sodium ferrioxalate has dissolved, resulting in a clear, vibrant green solution. Avoid prolonged boiling.
-
Hot Filtration (if necessary): If any insoluble impurities are present (e.g., dust, filter paper fibers, or insoluble side products), perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper in the hot funnel.
-
Cooling and Crystallization: Cover the beaker or flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. For larger crystals, insulate the container to slow the cooling process.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water or a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Carefully transfer the crystals to a watch glass and allow them to air dry in a dark place, or dry them in a desiccator. Protect the crystals from light to prevent decomposition.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of sodium ferrioxalate.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. guidechem.com [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
issues with dissolving sodium ferric oxalate powder in water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ferric oxalate (B1200264). Our aim is to address common issues encountered when dissolving this compound in water, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a properly prepared sodium ferric oxalate solution?
A freshly prepared and fully dissolved solution of sodium ferric oxalate should be a vibrant, clear, emerald or apple green color.[1][2] A brownish or muddy appearance may indicate decomposition or the presence of impurities.[1]
Q2: Why is my sodium ferric oxalate solution turning brown or forming a precipitate upon exposure to light?
Sodium ferric oxalate is highly sensitive to light.[1][3] Exposure to light, especially UV radiation, can cause the ferrioxalate (B100866) anion to decompose. This process involves the reduction of iron(III) to iron(II) and the oxidation of an oxalate ligand to carbon dioxide.[3] The resulting iron(II) compounds are often less soluble and can precipitate, leading to a color change and turbidity.[1] Therefore, it is crucial to prepare and store the solution in a dark or light-protected environment.
Q3: Can I heat the solution to aid dissolution?
Yes, heating can significantly increase the solubility of sodium ferric oxalate.[3] However, prolonged or excessive heating should be avoided as it can accelerate the decomposition of the complex, leading to the formation of insoluble iron(II) oxalate.[3] It is recommended to use gentle heating and to cool the solution slowly.
Q4: What is the shelf-life of a sodium ferric oxalate solution?
When stored properly in a dark, cool place, a well-prepared sodium ferric oxalate solution can be stable for an extended period. However, over time, gradual decomposition can still occur. It is best practice to use freshly prepared solutions for critical applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder does not fully dissolve, even with heating. | 1. Poor quality or impure sodium ferric oxalate powder. 2. The solution is already saturated. | 1. Filter the solution to remove undissolved particles. 2. Consider using a higher quality reagent. 3. Increase the volume of water to ensure the concentration is below the solubility limit at that temperature. |
| A precipitate forms as the solution cools. | The solution was saturated or supersaturated at a higher temperature. | 1. This is expected if you created a saturated solution at a high temperature. For use at room temperature, you can decant the supernatant from the crystals. 2. To keep more of the compound in solution, you may need to work with more dilute solutions. |
| The solution has a brownish or yellowish tint instead of a clear green. | 1. Decomposition due to light exposure. 2. Presence of iron(II) oxalate impurities. 3. The starting materials were not pure. | 1. Ensure the entire dissolution process is carried out in a dark or light-protected environment. 2. A few drops of dilute hydrogen peroxide (H₂O₂) can be added to re-oxidize iron(II) to iron(III), but this should be done cautiously as excess can cause further reactions.[3] 3. Prepare the sodium ferric oxalate from high-purity starting materials. |
| The pH of the solution is unstable. | The complexation of iron(III) with oxalate can release protons, causing a drift in pH, especially in unbuffered solutions. | For applications sensitive to pH, consider using a suitable buffer system that does not interact with the ferric oxalate complex. |
Data Presentation
Table 1: Solubility of Sodium Ferric Oxalate in Water
| Temperature | Solubility (g / 100 mL) |
| Cold Water (approx. 20-25°C) | 32.5[3][4] |
| Boiling Water (100°C) | 182[3] |
Experimental Protocols
Protocol 1: Standard Dissolution of Sodium Ferric Oxalate Powder
Objective: To prepare an aqueous solution of sodium ferric oxalate.
Materials:
-
Sodium ferric oxalate powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Volumetric flask
-
Brown glass storage bottle or a flask wrapped in aluminum foil
Procedure:
-
Weigh the desired amount of sodium ferric oxalate powder.
-
Measure the required volume of distilled or deionized water.
-
In a beaker, add the water and begin stirring with a magnetic stirrer.
-
Slowly add the sodium ferric oxalate powder to the vortex of the stirring water.
-
If necessary, gently heat the solution while stirring to aid dissolution. Do not exceed 60°C.
-
Once the powder is fully dissolved and the solution is a clear green, turn off the heat and allow the solution to cool to room temperature slowly.
-
Transfer the solution to a brown glass storage bottle or a flask wrapped in aluminum foil to protect it from light.
-
Store in a cool, dark place.
Protocol 2: Synthesis of Sodium Ferric Oxalate
Objective: To synthesize sodium ferric oxalate from ferric chloride and sodium oxalate.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled or deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Prepare a solution of ferric chloride by dissolving it in a minimal amount of warm water.
-
Prepare a separate, saturated solution of sodium oxalate in warm water.
-
Slowly add the ferric chloride solution to the sodium oxalate solution while stirring continuously.
-
A bright green solution of sodium ferric oxalate will form.
-
Gently heat the solution and allow it to slowly cool and evaporate in a dark place to encourage crystallization.
-
Collect the green crystals by filtration.
-
The collected crystals can then be used to prepare solutions as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for dissolving sodium ferric oxalate.
Caption: Experimental workflow for the synthesis of sodium ferric oxalate.
References
how to prevent photoreduction of ferrioxalate during storage and handling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on preventing the photoreduction of ferrioxalate (B100866) during storage and handling through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is photoreduction of ferrioxalate and why is it a concern?
A1: Photoreduction is a light-induced chemical reaction where the ferrioxalate complex, containing iron in the +3 oxidation state (Fe³⁺), absorbs a photon of light. This causes the decomposition of an oxalate (B1200264) ligand into carbon dioxide (CO₂) and the reduction of the iron center from ferric (Fe³⁺) to ferrous (Fe²⁺).[1] This process is a significant concern because it changes the chemical identity and concentration of the ferrioxalate solution, leading to inaccurate and unreliable results in experiments that depend on a stable concentration of the Fe³⁺ complex.
Q2: How can I visually detect if my ferrioxalate solution has undergone photoreduction?
A2: A fresh, stable potassium ferrioxalate solution has a distinct fluorescent or emerald green color.[2] Upon exposure to light, as the Fe³⁺ is reduced to Fe²⁺, the solution may turn yellow and eventually orange or brown.[2][3] This color change is a direct visual indicator of decomposition.
Q3: What is the recommended procedure for storing solid potassium ferrioxalate?
A3: Solid potassium ferrioxalate is relatively stable and can be stored for months.[4] To ensure its stability, it should be stored in a dark or amber-colored vial, protected from light, and kept in a desiccator to prevent hydration.[4]
Q4: How should I prepare and store a ferrioxalate solution to maximize its stability?
A4: Ferrioxalate solutions are highly light-sensitive and must be handled in a darkroom or under red light.[5][6] To prepare the solution, dissolve the potassium ferrioxalate solid in dilute sulfuric acid.[7] The prepared solution should be stored in a dark or amber glass bottle wrapped in aluminum foil to completely exclude light.[4][8] Store the solution at a stable room temperature, ideally between 18°C to 24°C (65°F to 75°F), and avoid areas with significant temperature fluctuations.[8]
Q5: What type of lighting is considered safe for handling ferrioxalate solutions?
A5: To prevent photoreduction, all manipulations of ferrioxalate solutions should be performed in a darkroom or under a red safelight.[5][6] Standard laboratory fluorescent or incandescent lighting will induce photoreduction and should be avoided.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of ferrioxalate.
Issue 1: My experimental results are inconsistent when using a ferrioxalate solution.
-
Possible Cause: Unintentional photoreduction of the ferrioxalate solution during the experimental procedure. Even brief exposure to ambient light can be sufficient to alter the concentration.
-
Troubleshooting Steps:
-
Ensure the entire experiment, from solution preparation to final measurement, is conducted in a darkroom or under appropriate red light conditions.[5]
-
Keep all vessels containing the ferrioxalate solution covered with aluminum foil or use amber-colored glassware whenever possible.[4]
-
Minimize the time the solution is exposed to any light source.
-
Prepare a fresh solution if you suspect the stock solution has been compromised.
-
Issue 2: The concentration of my stock solution appears to have decreased over time.
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Possible Cause: The stock solution has degraded due to improper storage, leading to photoreduction.
-
Troubleshooting Steps:
-
Review your storage protocol. Confirm the solution is stored in a dark or foil-wrapped amber bottle in a dark cabinet.[4][8]
-
Check for any light leaks in the storage area.
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Verify that the storage temperature has remained stable.[8]
-
If degradation is suspected, it is best to discard the solution and prepare a fresh batch, ensuring strict adherence to light-exclusion protocols.[9]
-
Issue 3: A precipitate has formed in my acidic ferrioxalate solution.
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Possible Cause: If the solution's pH is too high (neutral or alkaline), ferric hydroxide (B78521) may precipitate.[9] In acidic solutions, prolonged light exposure can lead to the formation of the less soluble iron(II) oxalate.
-
Troubleshooting Steps:
-
Confirm that the solution was prepared with the correct concentration of sulfuric acid to maintain an acidic pH.[9]
-
If the cause is light exposure, the solution has already degraded and should be discarded.
-
Always use high-purity, deionized water for solution preparation to avoid contaminants that could alter the pH or react with the complex.
-
Data Presentation
The stability of ferrioxalate is critically dependent on its storage conditions. The following table summarizes the best practices for maintaining the integrity of both solid and solution forms.
Table 1: Recommended Storage and Handling Conditions for Ferrioxalate
| Parameter | Solid Potassium Ferrioxalate | Ferrioxalate Solution |
| Light Exposure | Store in complete darkness (amber vial in a dark cabinet).[4] | Prepare and store in complete darkness. Wrap container in aluminum foil.[4][8] |
| Handling Conditions | Handle under normal, dim lighting for short periods. | Must be handled in a darkroom or under a red safelight.[5][6] |
| Container Type | Tightly sealed amber or opaque vial.[4] | Amber glass bottle is essential.[8] |
| Temperature | Room temperature, in a desiccator.[4] | Stable room temperature (18-24°C). Avoid fluctuations.[8] |
| Expected Stability | Stable for several months.[4] | Highly dependent on light exclusion; prepare fresh for best results. |
Experimental Protocols
To ensure the integrity of your ferrioxalate solution, you can quantify the amount of Fe²⁺ present, which is a direct measure of photoreduction. The most common method is spectrophotometric determination using 1,10-phenanthroline (B135089).
Protocol: Spectrophotometric Determination of Fe²⁺
This protocol details the quantification of Fe²⁺ ions formed from photoreduction. The Fe²⁺ ions react with 1,10-phenanthroline to form a stable, intensely red-orange complex, which can be measured by a spectrophotometer at 510 nm.[4][7]
Materials:
-
Ferrioxalate solution (irradiated or suspected of degradation)
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1,10-Phenanthroline solution (0.1% w/v in distilled water)[10]
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Buffer solution (e.g., sodium acetate)[7]
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Standard Fe²⁺ solution (e.g., from ferrous ammonium (B1175870) sulfate) for calibration[5]
-
Volumetric flasks
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Pipettes
-
Spectrophotometer
Procedure:
-
Sample Preparation (in a darkroom):
-
Complex Formation:
-
Color Development:
-
Allow the solutions to stand in complete darkness for at least 30 minutes for the color to fully develop.[7]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use the "dark" sample (blank) to zero the spectrophotometer.
-
Measure the absorbance of the irradiated or test sample.
-
-
Quantification:
-
The concentration of Fe²⁺ in the sample is determined by comparing its absorbance to a calibration curve prepared from standard Fe²⁺ solutions.[5]
-
Visualizations
Reaction Mechanism and Prevention Workflow
The following diagrams illustrate the photoreduction mechanism and a logical workflow for its prevention.
Caption: Mechanism of ferrioxalate photoreduction upon light absorption.
Caption: Decision workflow for preventing photoreduction during storage and handling.
Experimental Workflow Diagram
This diagram outlines the steps for quantifying photoreduction.
Caption: Workflow for the spectrophotometric quantification of Fe²⁺.
References
- 1. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Potassium_ferrioxalate [chemeurope.com]
- 3. >Green potassium ferrioxalate solution exposed to light will turn yellow, and th... | Hacker News [news.ycombinator.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. allanchem.com [allanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Stability of Aqueous Sodium Ferrioxalate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of sodium ferrioxalate (B100866).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous sodium ferrioxalate solutions?
A1: The primary cause of instability in aqueous sodium ferrioxalate solutions is exposure to light.[1][2][3][4][5][6] The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly sensitive to light and higher-energy electromagnetic radiation.[1][5] This sensitivity leads to a photochemical reaction where the iron(III) center is reduced to iron(II), and an oxalate (B1200264) ligand is oxidized to carbon dioxide.[1][7][8] In the absence of light, the complex is thermally stable and can be heated to near 100°C for hours without significant decomposition.[5]
Q2: What are the visible signs of sodium ferrioxalate solution degradation?
A2: A fresh, stable aqueous solution of sodium ferrioxalate has a characteristic lime green or apple green color.[4][9] Upon degradation, the solution's color changes to a muddy brown or orange-brown.[2][3] This color change is due to the formation of iron(II) species and other decomposition products.[2]
Q3: How does pH affect the stability of the solution?
A3: pH is a critical factor in maintaining the stability of aqueous sodium ferrioxalate solutions. Acidic conditions, typically a pH between 1 and 2, are essential for several reasons:
-
Prevents Precipitation: In neutral or alkaline solutions, ferric ions (Fe³⁺) can hydrolyze to form insoluble ferric hydroxide (B78521) (Fe(OH)₃), which will precipitate out of the solution.[10]
-
Stabilizes the Complex: The tris(oxalato)ferrate(III) complex is most stable in an acidic environment.[10] At higher pH levels, the complex is more prone to decomposition.
For optimal stability, it is recommended to prepare the solution using a dilute acid, such as 0.05 M to 0.1 M sulfuric acid.[10]
Q4: Can a degraded sodium ferrioxalate solution be regenerated?
A4: To some extent, yes. If a solution has decomposed due to light exposure, placing it in the dark can lead to the re-oxidation of iron(II) back to iron(III) by atmospheric oxygen.[3] This process can partially restore the green color of the ferrioxalate complex.[3] However, for quantitative applications, it is always recommended to use a freshly prepared and properly protected solution.
Troubleshooting Guide
Issue 1: My freshly prepared sodium ferrioxalate solution is brown or yellow, not green.
-
Possible Cause 1: Impure Starting Materials. The ferric salt used for synthesis may contain significant amounts of iron(II).
-
Troubleshooting Step: During the synthesis of sodium ferrioxalate, small amounts of hydrogen peroxide (H₂O₂) can be added to the ferric oxalate solution to ensure all iron is in the +3 oxidation state.[1]
-
-
Possible Cause 2: Incorrect pH. The solution may not be sufficiently acidic, leading to the formation of ferric hydroxide.
-
Troubleshooting Step: Measure the pH of the solution. It should be in the range of 1-2.
-
Resolution: Adjust the pH by adding a small amount of dilute sulfuric acid.
-
Issue 2: The solution turns cloudy or forms a precipitate over time, even when stored in the dark.
-
Possible Cause: Incorrect pH. As mentioned, a pH that is too high (neutral or alkaline) will cause the precipitation of ferric hydroxide.[10]
-
Troubleshooting Step: Check the pH of the solution.
-
Resolution: Prepare a fresh solution ensuring the correct acidic conditions are met from the start.
-
Issue 3: I am observing a faster than expected degradation of my solution during a photochemical experiment.
-
Possible Cause 1: High Light Intensity. The rate of photodecomposition is dependent on the intensity of the light source.
-
Possible Cause 2: Presence of Excess Oxalate. While seemingly counterintuitive, the addition of excess potassium oxalate has been observed to slightly lower the quantum efficiency of the photolysis reaction.[12]
-
Troubleshooting Step: Ensure the stoichiometry of your reactants during synthesis is correct to avoid a large excess of oxalate.
-
Degradation Pathway
The primary degradation pathway for aqueous sodium ferrioxalate is through photoreduction. The overall reaction is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 [Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2 CO₂[9]
This process is initiated by an intramolecular electron transfer from an oxalate ligand to the Fe(III) center upon absorption of a photon.[8]
Caption: Photodecomposition of the ferrioxalate ion.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Sodium Ferrioxalate Solution
This protocol describes the synthesis of sodium ferrioxalate and the preparation of a stable aqueous solution.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled or deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Amber glass bottle for storage
Procedure:
-
Prepare a Ferric Chloride Solution: Dissolve an appropriate amount of ferric chloride in distilled water.
-
Prepare a Sodium Oxalate Solution: In a separate beaker, dissolve three molar equivalents of sodium oxalate in distilled water. Gentle heating may be required to fully dissolve the salt.
-
Synthesize Sodium Ferrioxalate: Slowly add the ferric chloride solution to the sodium oxalate solution while stirring continuously. A green precipitate of sodium ferrioxalate will form. The reaction is: FeCl₃ + 3 Na₂C₂O₄ → Na₃[Fe(C₂O₄)₃] + 3 NaCl.
-
Isolate the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the green crystals by vacuum filtration and wash them with cold distilled water, followed by a small amount of ethanol (B145695) to aid in drying.
-
Prepare the Aqueous Solution: To prepare a stock solution (e.g., 0.1 M), dissolve the synthesized sodium ferrioxalate crystals in a solution of 0.1 M sulfuric acid. For example, to make 100 mL of a 0.1 M solution, dissolve the appropriate mass of sodium ferrioxalate in 100 mL of 0.1 M H₂SO₄.
-
Storage: Store the solution in a tightly capped amber glass bottle, wrapped in aluminum foil to protect it from light. Store at room temperature.
Protocol 2: Monitoring the Stability of Sodium Ferrioxalate Solution via UV-Vis Spectroscopy
This protocol outlines a method to monitor the degradation of a sodium ferrioxalate solution by observing the change in its absorbance spectrum over time. The formation of the Fe(II) product can be quantified by forming a colored complex with 1,10-phenanthroline (B135089).
Materials:
-
Aqueous sodium ferrioxalate solution (prepared as in Protocol 1)
-
1,10-phenanthroline solution (0.1% w/v in water)
-
Sodium acetate (B1210297) buffer solution
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Initial Spectrum: Record the UV-Vis absorbance spectrum of the freshly prepared sodium ferrioxalate solution.
-
Exposure to Light: Expose the solution to a light source for a defined period.
-
Sample Collection: At regular time intervals, withdraw a small aliquot of the solution.
-
Complexation with 1,10-Phenanthroline:
-
To a volumetric flask, add the aliquot of the irradiated sodium ferrioxalate solution.
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solution to stand in the dark for at least 30 minutes for the color to fully develop.[13]
-
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm.[14] The absorbance is proportional to the concentration of the Fe(II)-phenanthroline complex, and thus to the extent of degradation of the sodium ferrioxalate.
-
Data Analysis: Plot the absorbance at 510 nm versus time to determine the rate of decomposition under your specific experimental conditions.
Quantitative Data Summary
The stability of sodium ferrioxalate is highly dependent on experimental conditions, particularly light exposure and pH. The quantum yield of Fe(II) formation is a key quantitative measure of its photosensitivity.
| Wavelength (nm) | Quantum Yield (Φ_Fe(II)) | Reference |
| 313 | ~1.59 | [12] |
| 365 | ~1.16 | [12] |
| 405 | ~0.91 | [12] |
| 436 | ~0.89 | [12] |
Note: The quantum yield can be affected by factors such as solute concentration and the presence of other species in the solution.[12]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unstable solutions.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Page loading... [guidechem.com]
- 4. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 5. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CXCVII.—The photolysis of potassium ferrioxalate solutions. Part II. Discussion - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. hepatochem.com [hepatochem.com]
removing ferrous oxalate impurities from ferric oxalate solutions
Technical Support Center: Ferric Oxalate (B1200264) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ferric oxalate solutions, specifically addressing the removal of ferrous oxalate impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ferric oxalate solutions.
Issue 1: Solution appears yellow or brown instead of the characteristic green of ferric oxalate.
-
Possible Cause: This color change often indicates the presence of ferrous oxalate (FeC₂O₄), which can form from the decomposition of ferric oxalate, especially upon exposure to light.[1]
-
Troubleshooting Steps:
-
Visual Inspection: A yellow or brownish tint is a primary indicator of ferrous ion contamination.
-
Chemical Testing: Perform a "Prussian Blue" test to confirm the presence of ferrous ions.[2][3]
-
To a small sample of your ferric oxalate solution, add a few drops of potassium ferricyanide (B76249) solution.
-
The formation of a deep blue precipitate (Prussian blue) confirms the presence of ferrous (Fe²⁺) ions.[2]
-
-
Purification: Proceed with one of the purification methods outlined in the Experimental Protocols section, such as oxidation with hydrogen peroxide.
-
Issue 2: A precipitate forms in the ferric oxalate solution upon standing.
-
Possible Cause: The precipitate is likely ferrous oxalate, which is significantly less soluble in water than ferric oxalate.[4][5] Ferrous oxalate can precipitate out, especially if the solution is old or has been exposed to light.[1][2] In some synthesis methods, unreacted ferric hydroxide (B78521) may also precipitate if the reaction is incomplete.[1]
-
Troubleshooting Steps:
-
Isolate the Precipitate: If possible, decant the supernatant (the clear liquid) from the precipitate.
-
Analyze the Precipitate: The precipitate can be tested for the presence of ferrous ions as described above.
-
Purify the Supernatant: The remaining solution should be treated to remove any remaining dissolved ferrous oxalate.
-
Review Synthesis/Storage: Ensure that the synthesis of ferric oxalate is carried out in a dark environment to prevent photoreduction of ferric to ferrous ions.[1] Store the final solution in a dark, cool place.
-
Issue 3: Inconsistent results in applications using the ferric oxalate solution (e.g., poor performance in drug formulation, inconsistent reaction kinetics).
-
Possible Cause: The presence of ferrous oxalate impurities can interfere with chemical reactions and the physical properties of formulations. Ferrous ions can act as a reducing agent, leading to unintended side reactions.
-
Troubleshooting Steps:
-
Quantify Ferrous Impurity: If possible, use analytical methods such as ion chromatography to determine the concentration of ferrous ions in your ferric oxalate solution.[6]
-
Purify the Solution: Implement a purification protocol to remove the ferrous oxalate. The choice of method will depend on the scale of your work and the required purity.
-
Standardize the Solution: After purification, it may be necessary to re-standardize the concentration of your ferric oxalate solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ferrous oxalate formation in my ferric oxalate solution?
A1: The primary cause is the reduction of ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. This is often initiated by exposure to light (photoreduction).[1] The manufacturing process, if not carefully controlled (e.g., excessive heating), can also contribute to the formation of ferrous impurities.[7]
Q2: How can I prevent the formation of ferrous oxalate impurities?
A2: To minimize the formation of ferrous oxalate, it is crucial to:
-
Synthesize and store the ferric oxalate solution in a dark environment, using amber-colored glassware or containers protected from light.[1]
-
Avoid excessive heating during preparation.[7]
-
Use high-purity starting materials.
Q3: What is the most common method for removing ferrous oxalate?
A3: The most frequently cited method is the oxidation of ferrous ions to ferric ions using hydrogen peroxide (H₂O₂).[2][4] This process converts the ferrous oxalate impurity back into the desired ferric oxalate. An excess of oxalic acid is often recommended to ensure the reaction proceeds to completion.[2]
Q4: Are there alternative methods to oxidation for purifying ferric oxalate?
A4: Yes, other methods include:
-
Selective Precipitation: This method takes advantage of the low solubility of ferrous oxalate compared to ferric oxalate.[5][8] By adjusting conditions such as pH, it may be possible to selectively precipitate the ferrous oxalate.
-
Ion Exchange Chromatography: This technique can be used to separate ferrous (Fe²⁺) and ferric (Fe³⁺) ions based on their charge and affinity for a charged stationary phase.[9][10]
Q5: How do I know if my ferric oxalate solution is pure enough for my application?
A5: The required purity level depends on your specific application. For sensitive applications, a simple qualitative test like the "Prussian Blue" test may not be sufficient. In such cases, quantitative analytical techniques are recommended:
-
Ion Chromatography: Can provide precise quantification of both Fe²⁺ and Fe³⁺ ions.[6]
-
Redox Titration: Titration with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can be used to quantify the amount of ferrous oxalate.[11]
Data Presentation
Table 1: Comparison of Purification Methods for Removing Ferrous Oxalate
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Oxidation with H₂O₂ | Converts Fe²⁺ to Fe³⁺ | Relatively simple and cost-effective. Does not introduce metallic impurities.[4] | May require careful control of reagents to avoid side reactions. | High (>99%) |
| Selective Precipitation | Low solubility of ferrous oxalate | Can be effective for high initial impurity levels. | May lead to co-precipitation of ferric oxalate, reducing yield. Requires careful pH control.[8] | Moderate to High (90-98%) |
| Ion Exchange Chromatography | Differential binding of Fe²⁺ and Fe³⁺ to a resin | High selectivity and can achieve very high purity.[9][12] | More complex and time-consuming. May not be suitable for large-scale purification. | Very High (>99.5%) |
Experimental Protocols
Protocol 1: Purification of Ferric Oxalate by Oxidation with Hydrogen Peroxide
This protocol describes the removal of ferrous oxalate impurities by oxidation.
-
Initial Analysis:
-
Perform the "Prussian Blue" test as described in the Troubleshooting Guide to confirm the presence of ferrous ions.[2]
-
-
Reagent Preparation:
-
Prepare a 3% (w/v) solution of hydrogen peroxide (H₂O₂).
-
Have solid oxalic acid dihydrate on hand.
-
-
Oxidation Procedure:
-
To your contaminated ferric oxalate solution, add a small amount of oxalic acid and stir until dissolved. The presence of excess oxalic acid is beneficial for the reaction.[2]
-
Slowly add the 3% hydrogen peroxide solution dropwise while stirring continuously. The reaction should be carried out in a dark or low-light environment.
-
Monitor the reaction by periodically taking a small sample and performing the "Prussian Blue" test.
-
Continue adding hydrogen peroxide until the test for ferrous ions is negative (no blue precipitate forms).
-
-
Final Steps:
-
Once the oxidation is complete, gently warm the solution (do not boil) to decompose any excess hydrogen peroxide.
-
Store the purified ferric oxalate solution in a dark, well-sealed container.
-
Protocol 2: Purification of Ferric Oxalate by Selective Precipitation
This protocol is based on the principle of precipitating the less soluble ferrous oxalate.
-
pH Adjustment (Optional):
-
The solubility of ferrous oxalate is pH-dependent.[8] In some cases, carefully lowering the pH with a dilute acid may promote the precipitation of ferrous oxalate. This step requires careful optimization to avoid unwanted side reactions.
-
-
Cooling and Crystallization:
-
Cool the ferric oxalate solution in an ice bath. The solubility of ferrous oxalate decreases at lower temperatures.
-
Allow the solution to stand in a cool, dark place for several hours to promote the crystallization of ferrous oxalate.
-
-
Filtration:
-
Filter the solution through a fine filter paper or membrane to separate the precipitated ferrous oxalate crystals.
-
The filtrate is your purified ferric oxalate solution.
-
-
Purity Check:
-
Test the filtrate for the presence of any remaining ferrous ions using the "Prussian Blue" test.[2] If ferrous ions are still present, a second purification step (e.g., oxidation) may be necessary.
-
Visualizations
Caption: Workflow for removing ferrous oxalate by oxidation.
Caption: Troubleshooting logic for ferric oxalate impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of a ferric oxalate solution for the Kallitype process | Photrio.com Photography Forums [photrio.com]
- 3. ianleake.com [ianleake.com]
- 4. US1899674A - Process for the production of ferric oxalate - Google Patents [patents.google.com]
- 5. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 6. Ion-chromatographic analysis of mixtures of ferrous and ferric iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ianleake.com [ianleake.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. csun.edu [csun.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. 1 mole of equimolar mixture of ferric oxalate and ferrous oxalate requres x mole of `KMnO_(4)` in acidic medium for complete oxidation. X is: [allen.in]
- 12. Improved separation of iron from copper and other elements by anion-exchange chromatography on a 4% cross-linked resin with high concentrations of hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Ferrioxalate Stability and Photoreactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of pH on the stability and photoreactivity of sodium ferrioxalate (B100866). This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of sodium ferrioxalate solutions?
Sodium ferrioxalate is most stable in acidic conditions, typically at a pH between 1 and 2. In this pH range, the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻, is the predominant and most stable species. Standard protocols for applications such as actinometry recommend preparing solutions in dilute sulfuric acid (e.g., 0.05 M to 0.1 M) to maintain this acidic environment.
Q2: What happens to sodium ferrioxalate solutions at neutral or alkaline pH?
As the pH of a sodium ferrioxalate solution increases above 4, its stability decreases significantly. In neutral or alkaline conditions, the ferric ions (Fe³⁺) are prone to hydrolysis, leading to the formation and precipitation of insoluble ferric hydroxide (B78521) (Fe(OH)₃). This decomposition is visually indicated by a color change from the characteristic green of the ferrioxalate complex to a yellow or brown suspension.
Q3: How does pH affect the photoreactivity of sodium ferrioxalate?
The photoreactivity of sodium ferrioxalate is intrinsically linked to its stability. The well-established quantum yields for the photoreduction of Fe³⁺ to Fe²⁺ are determined under standard acidic conditions. Deviation from this acidic pH range leads to a significant and unpredictable change in the apparent quantum yield. This is primarily due to the decomposition of the photoactive [Fe(C₂O₄)₃]³⁻ complex at higher pH values. Some studies on the degradation of pollutants using the photo-ferrioxalate system have been conducted at pH values up to 5, indicating that the complex retains some photoreactivity in the mild acidic range.
Q4: Can I use a buffer to control the pH of my sodium ferrioxalate solution?
Yes, using a buffer system is a suitable method for maintaining a constant pH during your experiments. However, it is crucial to select a buffer that does not interact with the ferrioxalate complex or interfere with the photochemical reaction under investigation. Acetate buffers have been used in some studies. Always perform control experiments to ensure the buffer components do not affect your results.
Q5: My sodium ferrioxalate solution is turning brown. What should I do?
A brown color indicates the decomposition of the ferrioxalate complex and the formation of ferric hydroxide, which is likely due to an incorrect pH (too high). If the solution was intended to be acidic, carefully add a dilute solution of an acid like oxalic acid or sulfuric acid dropwise while stirring. The brown precipitate should dissolve, and the solution should return to its characteristic green color. If the experiment requires a pH where decomposition is observed, the solution should be used immediately after preparation and protected from light.
Troubleshooting Guides
Issue 1: Precipitate formation in the sodium ferrioxalate solution.
-
Possible Cause: The pH of the solution is too high (neutral or alkaline), leading to the formation of ferric hydroxide.
-
Solution:
-
Measure the pH of the solution.
-
If the pH is above 4, and your protocol allows for it, carefully acidify the solution with dilute sulfuric acid or oxalic acid until the precipitate dissolves and the solution turns green.
-
For future preparations, ensure the use of acidic conditions (pH 1-2) for long-term stability.
-
If the experiment must be conducted at a higher pH, prepare the solution immediately before use and be aware of its limited stability.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: pH instability. The pH of the solution may be drifting over time, affecting the stability and photoreactivity of the ferrioxalate complex.
-
Solution:
-
Use a suitable buffer to maintain a constant pH throughout the experiment.
-
Monitor the pH at the beginning and end of the experiment to check for any significant changes.
-
-
Possible Cause 2: Premature decomposition. The solution may have been exposed to light or prepared at a suboptimal pH, leading to a lower concentration of the active complex.
-
Solution:
-
Always prepare sodium ferrioxalate solutions in a dark room or under red light.
-
Store solutions in amber bottles wrapped in aluminum foil to protect them from light.
-
For quantitative studies, use freshly prepared solutions.
-
Issue 3: Low or unexpected photoreactivity.
-
Possible Cause: The pH of the solution is outside the optimal range for the photoreaction.
-
Solution:
-
Verify the pH of your experimental solution.
-
Be aware that the quantum yield of ferrioxalate is highly dependent on pH. Refer to the data tables below for expected trends. For precise quantum yield measurements, it is crucial to work under the well-characterized acidic conditions unless the investigation is specifically about the effect of pH.
-
Data Presentation
Table 1: Stability of Sodium Ferrioxalate at Different pH Values
| pH Range | Stability | Observations |
| 1 - 2 | High | The [Fe(C₂O₄)₃]³⁻ complex is the predominant and most stable species. Solution is a characteristic fluorescent green. |
| 2 - 4 | Moderate | The complex is relatively stable, but the risk of hydrolysis increases with pH. |
| > 4 | Low | Decomposition to ferric hydroxide (Fe(OH)₃) occurs, leading to a color change to yellow/brown and precipitation. |
| Neutral to Alkaline | Very Low | Rapid decomposition and precipitation of ferric hydroxide. |
Table 2: Photoreactivity of Sodium Ferrioxalate at Different pH Values
| pH Range | Relative Photoreactivity (Quantum Yield) | Notes |
| 1 - 2 | High and well-characterized | Standard conditions for actinometry. Quantum yields are documented for various wavelengths. |
| 2 - 4 | Decreasing | The quantum yield is expected to decrease as the concentration of the stable photoactive complex diminishes. |
| > 4 | Significantly Reduced and Unpredictable | Decomposition of the complex leads to a loss of photoreactivity. Not suitable for quantitative photochemical measurements unless this is the variable being studied. |
Experimental Protocols
Protocol: Investigating the Effect of pH on the Stability of Sodium Ferrioxalate
Objective: To determine the rate of thermal decomposition of sodium ferrioxalate in the dark at various pH values.
Materials:
-
Sodium ferrioxalate
-
Deionized water
-
Buffer solutions (e.g., citrate-phosphate for pH 3-7, borate (B1201080) for pH 8-10)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Amber bottles or flasks wrapped in aluminum foil
Procedure:
-
Preparation of Sodium Ferrioxalate Stock Solution: In a dark room, prepare a stock solution of sodium ferrioxalate (e.g., 0.01 M) in deionized water.
-
Preparation of Buffered Solutions: Prepare a series of solutions at different pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffers.
-
Initiation of the Experiment:
-
For each pH value, mix the sodium ferrioxalate stock solution with the corresponding buffer in an amber volumetric flask to achieve the desired final concentration (e.g., 0.001 M).
-
Immediately after mixing, take an initial absorbance spectrum of the solution using the UV-Vis spectrophotometer. The characteristic absorbance of the ferrioxalate complex is in the UV-visible region.
-
-
Incubation: Store the prepared solutions in the dark at a constant temperature.
-
Data Collection: At regular time intervals (e.g., every 30 minutes for higher pH and every few hours for lower pH), take an aliquot of each solution and measure its absorbance spectrum.
-
Analysis: Plot the absorbance at a specific wavelength (corresponding to the ferrioxalate complex) as a function of time for each pH. The rate of decrease in absorbance is indicative of the decomposition rate.
Mandatory Visualization
Caption: Logical relationship between pH and sodium ferrioxalate stability.
Caption: Experimental workflow for determining the effect of pH on photoreactivity.
Technical Support Center: Slow Evaporation Crystallization of Sodium Ferrioxalate
Welcome to the technical support center for the slow evaporation crystallization of sodium ferrioxalate (B100866). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and crystallization of sodium ferrioxalate.
Issue 1: No Crystal Formation in the Solution
If you are observing a lack of crystal formation, it may be due to several factors related to solution saturation and nucleation.
-
Problem: The solution is not sufficiently saturated for crystals to form.
-
Solution: Gently heat the solution to evaporate more of the solvent, thus increasing the solute concentration. A good indicator of saturation is the formation of a thin crystalline film on the surface when a small sample is cooled.[1] Be careful not to overheat or concentrate the solution too much, as this can lead to the formation of a glassy solid or small, impure crystals.[1]
-
Problem: Lack of nucleation sites for crystal growth to begin.
-
Solution: Induce nucleation through one of the following methods:
-
Scratching: Gently scratch the inside surface of the beaker at the solution's surface with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[1]
-
Seeding: Introduce a tiny, pre-existing crystal of sodium ferrioxalate into the solution. This "seed" crystal will provide a template for further crystal growth.[1]
-
Issue 2: Crystals are Very Small and Powdery
The formation of small, poorly defined crystals is typically a result of rapid crystallization.
-
Problem: The solution was over-concentrated, leading to rapid and simultaneous crystallization.
-
Solution: The most effective method is recrystallization. Dissolve the small crystals in a minimum amount of hot distilled water. If any insoluble impurities are present, perform a hot filtration. Allow the clear, hot filtrate to cool slowly and without disturbance.[1]
-
Problem: The saturated solution cooled too quickly.
-
Solution: For future syntheses, ensure a slow cooling process. Place the beaker in a larger container of warm water (a water bath) and allow it to cool to room temperature gradually.[1] Covering the beaker can also help maintain a stable temperature.[1]
Issue 3: The Green Solution Turned Yellow or Brown
The ferrioxalate complex is sensitive to light.
-
Problem: The solution was exposed to light, causing the reduction of iron(III) to iron(II).[1] The ferrioxalate anion is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate (B1200264) to carbon dioxide and the reduction of the iron(III) atom to iron(II).[2]
-
Solution:
-
Protection from Light: Carry out the synthesis and crystallization in a dark environment or wrap the beaker in aluminum foil to protect the solution from light.[1][3]
-
Re-oxidation: If the solution has changed color, storing it in the dark and exposing it to air may allow the iron(II) to slowly re-oxidize back to iron(III), returning the green color.[1]
-
Crystal Viability: If crystals have already formed, store them in a dark, airtight container to prevent decomposition.[1] If the solution decomposed before crystallization, it is best to restart the synthesis.[1]
-
Issue 4: Unexpected Crystal Shape (e.g., Needles instead of Octahedrons)
The crystal habit of sodium ferrioxalate can be influenced by several factors.
-
Problem: The pH of the crystallization solution is not optimal. More acidic solutions may favor thicker crystals, while less acidic conditions might lead to needle-like crystals.[1]
-
Solution: Adjust the final pH of the solution by adding a small amount of dilute oxalic acid or sodium hydroxide/carbonate before cooling.[1]
-
Problem: Presence of impurities in the solution.
-
Solution: Ensure high-purity reagents and clean glassware are used.[1] If necessary, purify the starting materials before synthesis.
-
Problem: The rate of crystallization was too rapid.
-
Solution: Employ a controlled, slow evaporation method in a dark and undisturbed environment to encourage the growth of well-formed single crystals.[1]
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my sodium ferrioxalate crystals?
To improve the yield, after removing the initial large crystals, the remaining solution can be further evaporated to obtain more crystals. The remaining product can then be purified by recrystallization from a minimum amount of hot water to separate it from any impurities like sodium chloride that may also be present.[3]
Q2: What is the optimal size for crystals for X-ray diffraction?
For single-crystal X-ray diffraction (XRD), the ideal crystal size is typically 0.2–0.4 mm in at least two of the three dimensions.[4][5]
Q3: Why is it important to avoid disturbing the crystallization vessel?
Mechanical disturbance of the growing crystals can lead to the formation of smaller, less well-defined crystals.[4] It is best to set up the crystallization in a quiet, undisturbed location.[4]
Q4: Can I use a solvent other than water for crystallization?
While water is the common solvent, a mixed solvent system of ethanol (B145695) and water (approximately 50:50) can also be used. The compound is dissolved in the heated solvent mixture and then allowed to cool slowly in the dark.[6]
Q5: How stable are sodium ferrioxalate crystals?
Sodium ferrioxalate crystals are sensitive to light and can decompose over time when exposed to it.[3][7] They are also prone to dehydration in the air.[6] It is recommended to store them in a dark, airtight container.[1]
Data Presentation
| Parameter | Recommended Condition/Value | Potential Issue if Deviated |
| Purity of Reagents | High purity | Impurities can alter crystal shape and quality.[1] |
| pH of Solution | Can be adjusted to influence crystal habit. | Non-optimal pH can lead to undesired crystal shapes (e.g., needles).[1] |
| Cooling Rate | Slow and gradual | Rapid cooling results in small, powdery crystals.[1] |
| Light Exposure | Minimal; store in the dark | Light causes decomposition, turning the solution yellow/brown.[1][3] |
| Mechanical Disturbance | Minimal; keep undisturbed | Agitation leads to smaller crystals.[4] |
| Crystal Size for XRD | 0.2 - 0.4 mm | Crystals that are too small are unsuitable for single-crystal X-ray diffraction.[4][5] |
Experimental Protocols
Standard Synthesis and Slow Evaporation Crystallization of Sodium Ferrioxalate
This protocol is a general method based on common laboratory procedures.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium oxalate (Na₂C₂O₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate
-
Filtration apparatus
-
Crystallizing dish
-
Aluminum foil
Procedure:
-
Prepare Solutions:
-
Dissolve ferric chloride in a minimal amount of distilled water in one beaker.
-
In a separate beaker, dissolve three molar equivalents of sodium oxalate in distilled water.
-
-
Form the Complex: Slowly add the ferric chloride solution to the sodium oxalate solution while stirring continuously. The solution will turn a vibrant green, indicating the formation of the sodium ferrioxalate complex.
-
Concentrate the Solution: Gently heat the green solution to reduce the volume of the solvent and increase the concentration. Continue heating until you observe the formation of a thin crystalline film on the surface upon cooling a small sample.
-
Crystallization:
-
Filter the hot, concentrated solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a clean crystallizing dish.
-
Cover the dish with aluminum foil and pierce a few small holes in the foil to allow for slow evaporation.
-
Place the dish in a dark, undisturbed location.
-
-
Crystal Growth: Allow the solution to stand for several days to weeks. Large, well-formed crystals of sodium ferrioxalate will gradually form as the solvent evaporates.
-
Harvesting and Storage: Once the crystals have reached the desired size, carefully decant the remaining solution. Dry the crystals and store them in a dark, airtight container.
Recrystallization Protocol for Purification
-
Dissolution: Place the impure or small sodium ferrioxalate crystals in a beaker and add a minimum amount of hot distilled water to dissolve them completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. This prevents the product from crystallizing prematurely in the funnel.[1]
-
Slow Cooling: Cover the beaker containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Placing it in a water bath can aid in slow cooling.[1]
-
Crystal Collection: Collect the purified crystals by filtration and dry them appropriately before storage.
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Step-by-step workflow for slow evaporation crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Crystal Growing Guide [www1.udel.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sodium potassium tris(oxalato) ferrate [dmishin.github.io]
Validation & Comparative
A Researcher's Guide to Validating Photon Flux: A Comparative Analysis of Ferrioxalate Actinometry and its Alternatives
For researchers, scientists, and drug development professionals engaged in photochemical studies, the precise measurement of photon flux is a critical parameter for ensuring experimental reproducibility and accuracy. Ferrioxalate (B100866) actinometry has long been a trusted chemical method for this purpose. This guide provides a comprehensive comparison of ferrioxalate actinometry with other common techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for your research needs.
The fundamental principle of ferrioxalate actinometry lies in the photoreduction of Fe³⁺ to Fe²⁺ within a potassium ferrioxalate solution.[1] The quantity of photochemically generated Fe²⁺ is directly proportional to the number of absorbed photons. This amount is determined spectrophotometrically, providing a reliable measure of the incident light intensity.[2]
Quantitative Performance Comparison
The selection of an appropriate actinometer is often dictated by the specific wavelength of the light source and the required sensitivity of the measurement. The following table summarizes key performance metrics for ferrioxalate actinometry and its common alternatives.
| Method | Spectral Range (nm) | Quantum Yield (Φ) | Advantages | Disadvantages |
| Potassium Ferrioxalate | 250 - 580[3] | 1.25 (at 366 nm) | High sensitivity, broad applicability, well-characterized quantum yields.[3] | Sensitive to oxygen, requires careful solution preparation and handling in the dark.[1][3] |
| Reinecke's Salt | 316 - 750[4] | ~0.3 (wavelength dependent)[4] | Suitable for the visible region.[1] | Thermally unstable, more complex experimental procedure.[3][5] |
| Uranyl Oxalate | 210 - 440 | ~0.5-0.6 | Historically significant, simple chemistry. | Toxic and radioactive, cumbersome analysis.[3] |
| Photodiodes | Wavelength specific | N/A | High sensitivity, fast response time, real-time measurements.[6] | Requires calibration, susceptible to damage from high-intensity light, spectral sensitivity can vary.[1][6] |
| Thermopiles | Broadband | N/A | Wide spectral range, absolute measurement, robust.[1][6] | Lower sensitivity compared to photodiodes, slower response time.[6][7] |
Experimental Protocols
Accurate and consistent experimental execution is paramount for reliable photon flux measurements. Below are detailed methodologies for the key chemical actinometry techniques.
Potassium Ferrioxalate Actinometry
This method relies on the light-induced reduction of the iron(III) in the ferrioxalate complex to iron(II). The resulting Fe²⁺ is then complexed with 1,10-phenanthroline (B135089) and quantified spectrophotometrically.[2][3]
1. Preparation of the Actinometer Solution (0.006 M):
-
Dissolve 2.945 g of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 800 mL of 0.05 M H₂SO₄.
-
Dilute the solution to 1 L with 0.05 M H₂SO₄.
-
Store this solution in a dark, light-sensitive bottle.[1]
2. Preparation of the Phenanthroline Solution:
-
Prepare a 0.1% (w/v) solution of 1,10-phenanthroline in water.
-
Prepare a buffer solution of 0.5 M sodium acetate (B1210297).
3. Irradiation:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution for a precisely measured time. Ensure the conversion is kept below 10% to avoid inner filter effects.[8]
-
A non-irradiated sample should be kept in the dark as a control.
4. Measurement:
-
After irradiation, take a known volume of the irradiated solution and the dark control.
-
Add the phenanthroline solution and the sodium acetate buffer to form the colored complex.
-
Measure the absorbance of the complex at 510 nm using a spectrophotometer, with the dark sample as a blank.[6]
5. Calculation of Photon Flux:
-
The concentration of Fe²⁺ formed is determined from the absorbance using a pre-established calibration curve.
-
The photon flux is then calculated using the known quantum yield (Φ) of the ferrioxalate actinometer at the specific irradiation wavelength.[1]
Reinecke's Salt Actinometry
This technique is suitable for the visible spectrum and is based on the photoaquation of Reinecke's salt, which releases thiocyanate (B1210189) ions (NCS⁻).[1]
1. Preparation of the Actinometer Solution:
-
Prepare a solution of Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]) in water. The concentration will depend on the experimental conditions.
2. Irradiation:
-
Irradiate a known volume of the Reinecke's salt solution in a temperature-controlled cell for a specific time.
3. Analysis:
-
The concentration of the released thiocyanate ions is determined spectrophotometrically by forming a colored complex, typically with ferric ions. The absorbance of this complex is measured at its absorption maximum (around 450 nm).[1]
4. Calculation of Photon Flux:
-
The photon flux is calculated from the amount of thiocyanate produced, the irradiation time, and the known quantum yield of the Reinecke's salt actinometer at the irradiation wavelength.[1]
Uranyl Oxalate Actinometry
Historically one of the first actinometers, this method relies on the decomposition of oxalic acid sensitized by the uranyl ion.
1. Preparation of the Actinometer Solution:
-
Prepare a solution containing 0.05 M oxalic acid and 0.01 M uranyl sulfate (B86663) in water.[9]
2. Irradiation:
-
The solution is placed in a cell and exposed to the light source. The oxalic acid decomposes upon irradiation.[9]
3. Analysis:
-
The amount of remaining oxalic acid is determined by titration with a standard solution of potassium permanganate.
4. Calculation of Photon Flux:
-
The intensity of the absorbed light is calculated from the amount of decomposed oxalic acid and the known quantum yield of the reaction.
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between these methods, the following diagrams are provided.
Caption: Workflow for Photon Flux Validation using Ferrioxalate Actinometry.
Caption: Comparison of Photon Flux Measurement Methods.
Conclusion
The choice of an appropriate method for photon flux measurement is a critical decision in the design of photochemical experiments. Ferrioxalate actinometry remains a versatile and robust technique, particularly valued for its broad spectral range and well-established quantum yields.[1] However, its sensitivity to environmental factors necessitates careful handling. Alternative chemical actinometers and modern physical detectors offer distinct advantages in specific contexts. Ultimately, the optimal choice depends on a thorough consideration of the experimental requirements, including the wavelength of interest, the intensity of the light source, the desired accuracy, and the available resources. This guide provides the foundational information to make an informed decision, thereby ensuring the integrity and reproducibility of your photochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Actinometer - Wikipedia [en.wikipedia.org]
- 4. technoprocur.cz [technoprocur.cz]
- 5. An accessible visible-light actinometer for the determination of photon flux and optical pathlength in flow photo microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pros and Cons of Thermopile and Si Photodiode Sensors For Quantifying Broadband NUV Radiation [primelite.com]
- 7. Thermopile Sensor Physics [newport.com]
- 8. Practical Chemical Actinometry-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Analysis of Sodium and Potassium Ferrioxalate Actinometers for Accurate Photon Flux Measurement
For researchers, scientists, and drug development professionals engaged in photochemical studies, the precise quantification of light intensity is paramount for ensuring experimental reproducibility and accuracy. Chemical actinometry offers a reliable method for determining photon flux, with ferrioxalate-based systems being among the most widely utilized. This guide provides a detailed comparison of two common ferrioxalate (B100866) actinometers: sodium ferrioxalate and potassium ferrioxalate.
The operational principle of ferrioxalate actinometry is based on the photosensitivity of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻.[1][2] Upon absorption of a photon, the iron(III) center is reduced to iron(II), and an oxalate (B1200264) ligand is oxidized, ultimately leading to the formation of carbon dioxide. The quantity of Fe²⁺ ions produced is directly proportional to the number of photons absorbed by the solution. This concentration can be accurately determined spectrophotometrically after complexation with 1,10-phenanthroline (B135089), which forms a intensely colored red complex, [Fe(phen)₃]²⁺, with a strong absorbance maximum at approximately 510 nm.[3]
Comparative Properties of Sodium and Potassium Ferrioxalate
While the photosensitive component for both actinometers is the ferrioxalate anion, the choice between the sodium and potassium salt can be influenced by their differing physical properties, primarily solubility.
| Property | Sodium Ferrioxalate | Potassium Ferrioxalate |
| Chemical Formula | Na₃[Fe(C₂O₄)₃] | K₃[Fe(C₂O₄)₃] |
| Hydrated Form | Typically Na₃[Fe(C₂O₄)₃]·5H₂O | Typically K₃[Fe(C₂O₄)₃]·3H₂O |
| Molar Mass (Anhydrous) | 388.87 g/mol [4] | 437.20 g/mol [2] |
| Molar Mass (Hydrated) | ~478.9 g/mol (pentahydrate) | 491.25 g/mol (trihydrate)[2] |
| Appearance | Lime green crystals[1][5] | Emerald green crystals[2][6] |
| Solubility in Water | High: 32.5 g/100 mL (cold), 182 g/100 mL (hot)[1][4] | Moderate/Slightly soluble[7][8] |
| Crystal Structure | Monoclinic | Octahedral[2][6] |
Performance as Chemical Actinometers
The performance of a chemical actinometer is critically dependent on its quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons absorbed. For ferrioxalate actinometers, this is the quantum yield of Fe²⁺ formation.
The photochemical reaction is as follows: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The counter-ion (Na⁺ or K⁺) is not involved in the photoreduction and is considered to have a negligible effect on the quantum yield of the ferrioxalate anion. Therefore, the quantum yields for sodium and potassium ferrioxalate are considered to be identical.
Quantum Yield (Φ) of Fe²⁺ Formation for Ferrioxalate Actinometers
| Wavelength (nm) | Quantum Yield (Φ) | Concentration (mol/L) |
| 253.7 | 1.39[9] | - |
| 254 | 1.25 | 0.006 |
| 297 | 1.24 | 0.006 |
| 313 | 1.24 | 0.006 |
| 334 | 1.24 | 0.006 |
| 365/366 | 1.26 | - |
| 405 | 1.14 | 0.006 |
| 436 | 1.11 | 0.006 |
| 480 | 0.94[10] | 0.15 |
Note: The quantum yields are generally for the potassium salt, but are considered applicable to the sodium salt as the ferrioxalate anion is the photoactive species.
Both actinometers are effective over a broad spectral range, from the UV to the visible region (approximately 250 nm to 580 nm).[3][10] The high sensitivity and well-characterized quantum yields make them a reliable choice for a wide array of photochemical experiments.
Experimental Protocols
All procedures involving the preparation and handling of ferrioxalate solutions must be conducted in a darkroom or under red light to prevent premature photoreduction.
-
Solution Preparation: Prepare a 1.5 M aqueous solution of ferric chloride (FeCl₃) by dissolving 12.16 g of FeCl₃ in 50 mL of water. Separately, prepare a 1.5 M aqueous solution of potassium oxalate monohydrate (K₂C₂O₄·H₂O) by dissolving 41.45 g in 150 mL of water.
-
Precipitation: Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green precipitate of potassium ferrioxalate will form.
-
Crystallization: The precipitate can be recrystallized by dissolving it in warm water and allowing it to cool slowly.
-
Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry in a desiccator in the absence of light.
Caption: Synthesis of Potassium Ferrioxalate.
-
Preparation of Ferric Hydroxide (B78521): Prepare iron(III) hydroxide (Fe(OH)₃) by reacting aqueous solutions of ferric chloride (FeCl₃) and sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[11]
-
Formation of Ferric Oxalate: Dissolve the Fe(OH)₃ precipitate in a hot solution of oxalic acid (H₂C₂O₄) in a 1:3 molar ratio. This will form a dark greenish-brown solution of ferric oxalate.[11]
-
Formation of Sodium Ferrioxalate: Neutralize the excess oxalic acid with NaOH or NaHCO₃. The solution will turn a bright green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex ion.[11]
-
Crystallization: The sodium ferrioxalate can be crystallized by slow evaporation of the solution.[11]
Caption: Synthesis of Sodium Ferrioxalate.
-
Preparation of Actinometer Solution: Prepare a 0.006 M or 0.15 M solution of either potassium or sodium ferrioxalate in 0.05 M sulfuric acid (H₂SO₄). The concentration should be chosen to ensure nearly complete absorption of the incident light at the wavelength of interest. Store this solution in a dark bottle.
-
Preparation of Reagents:
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Prepare a sodium acetate (B1210297) buffer solution.
-
-
Irradiation:
-
Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette).
-
Irradiate the solution for a precisely measured time interval. A parallel sample should be kept in the dark to serve as a blank.
-
-
Development of Ferroin Complex:
-
After irradiation, take a known aliquot of the irradiated solution and the blank solution.
-
Add the 1,10-phenanthroline solution and the buffer to each aliquot.
-
Dilute the solutions to a known final volume with distilled water and allow them to stand in the dark for at least 30 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the irradiated sample at 510 nm using a UV-Vis spectrophotometer, with the dark sample as the blank.
-
-
Calculation of Photon Flux:
-
Using a pre-determined calibration curve (prepared using a standard Fe²⁺ solution, e.g., ferrous ammonium (B1175870) sulfate), calculate the concentration of Fe²⁺ formed.
-
The number of moles of Fe²⁺ is calculated from the concentration and the irradiated volume.
-
The photon flux can then be determined using the known quantum yield (Φ) of the ferrioxalate actinometer at the specific wavelength of irradiation.
-
Caption: Ferrioxalate Actinometry Workflow.
Advantages and Disadvantages
| Feature | Sodium Ferrioxalate | Potassium Ferrioxalate |
| Advantages | - Higher solubility allows for the preparation of more concentrated solutions, which can be advantageous for ensuring complete light absorption in certain experimental setups.[4][11][12] | - More commonly used and extensively characterized in the literature.[3][13] - Generally easier to crystallize and obtain in high purity. |
| Disadvantages | - Less commonly cited in the literature, which may be a consideration for method validation. - Can be more prone to dehydration.[11] | - Lower solubility can be a limiting factor when high concentrations are required.[7][8] |
Conclusion
Both sodium and potassium ferrioxalate are excellent choices for chemical actinometry, offering high sensitivity and a broad spectral range. The photochemical properties are virtually identical as they rely on the same ferrioxalate anion.
The primary practical difference lies in their solubility. Sodium ferrioxalate , with its significantly higher water solubility, is the preferred choice when highly concentrated actinometer solutions are necessary.[4][11] Potassium ferrioxalate , being the more traditional and widely documented option, may be favored for its extensive body of supporting literature and established protocols.[3][13] The selection between the two will ultimately depend on the specific concentration requirements of the photochemical experiment.
References
- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]
- 2. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 5936-14-1 CAS MSDS (FERRIC SODIUM OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. Potassium_ferrioxalate [chemeurope.com]
- 7. Potassium Ferrioxalate Trihydrate CAS#: 5936-11-8 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Green chemistry analytical method development: a revisit on the use of potassium ferrioxalate as a chemical actinometer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
alternative chemical actinometers to sodium ferrioxalate for UV-Vis range
For researchers, scientists, and drug development professionals engaged in photochemistry, photocatalysis, and related fields, the accurate measurement of photon flux is crucial for ensuring reproducible and reliable experimental results. Chemical actinometers are indispensable for this purpose, offering a method to quantify light intensity based on a photochemical reaction with a well-characterized quantum yield.
While potassium ferrioxalate (B100866) has long been the standard, several alternatives offer advantages for specific applications. This guide provides a comparative analysis of key chemical actinometers for the UV-Vis range, complete with performance data and experimental protocols.
Quantitative Performance Comparison
The selection of an appropriate chemical actinometer is dictated by factors such as the operational wavelength range, required sensitivity, solvent compatibility, and ease of analysis. The following table summarizes the key performance indicators for potassium ferrioxalate and its common alternatives.
| Feature | Potassium Ferrioxalate | Azobenzene (B91143) | Uranyl Oxalate | Reinecke's Salt | Monochloroacetic Acid |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺ | E ↔ Z Photoisomerization | Photosensitized decomposition of oxalic acid | Photoaquation of Cr³⁺ complex | Photohydrolysis to produce Cl⁻ |
| Wavelength Range | 250 - 580 nm[1][2] | 245 - 475 nm[3][4] | 210 - 440 nm[1] | 316 - 750 nm[1][5][6] | ≤ 270 nm[5][7] |
| Quantum Yield (Φ) | Wavelength-dependent (e.g., 1.25 at 254 nm, 1.14 at 405 nm)[1] | Wavelength and solvent-dependent | ~0.5 - 0.6 (wavelength-dependent)[1][8] | ~0.3 (wavelength-dependent)[1][6] | 0.31 at 254 nm[5][7] |
| Advantages | High sensitivity, broad UV-Vis range, high and well-characterized quantum yield, commercially available.[1] | Soluble in organic solvents, reversible and reusable, easily analyzed by NMR or UV-Vis.[3] | Historically significant, good for the UV region.[1] | Useful for the visible region, extending to longer wavelengths.[1][6] | Simple analysis. |
| Disadvantages | Primarily for aqueous systems, sensitive to oxygen, requires handling in the dark.[1][9] | Can require determination of photochemical parameters for both isomers.[3] | Toxic (contains uranium), less sensitive than ferrioxalate, cumbersome analysis.[1][7] | Thermally unstable, complex experimental procedure.[1][10][11] | Limited to the deep UV range.[5][7] |
| Typical Analysis | Spectrophotometry (510 nm) | NMR or UV-Vis Spectroscopy | Titration with KMnO₄ | Spectrophotometry (~450 nm) | Potentiometry, Turbidimetry |
Experimental Protocols
Detailed and accurate experimental procedures are essential for obtaining reliable measurements with chemical actinometers.
Potassium Ferrioxalate Actinometry
This is one of the most widely used chemical actinometers due to its high sensitivity and broad spectral range.[1] The principle involves the photoreduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, to Fe²⁺ ions upon irradiation.[1][2] The amount of Fe²⁺ produced is then determined spectrophotometrically by forming a colored complex with 1,10-phenanthroline (B135089).[1][12]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (e.g., 0.1% in water)
-
Sodium acetate (B1210297) buffer
-
Ferrous ammonium (B1175870) sulfate (B86663) (for calibration curve)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.05 M sulfuric acid. The concentration is chosen to ensure near-complete absorption of the incident light at the desired wavelength. All manipulations of the ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreduction.[1]
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a known period. A non-irradiated sample should be kept in the dark as a control.[1][13]
-
Complexation: After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and sodium acetate buffer. This will form a stable, red-colored tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. Allow the color to develop in the dark for a specified time.[1]
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.[1]
-
Quantification: The concentration of Fe²⁺ is determined from a pre-established calibration curve. The photon flux can then be calculated using the known quantum yield of the actinometer at the specific irradiation wavelength.
Azobenzene Actinometry
(E)-Azobenzene is a well-established photochromic actinometer with several advantages, including commercial availability, stability, and solubility in a wide range of organic solvents.[3] The actinometry is based on the E to Z photoisomerization upon UV irradiation.
Materials:
-
(E)-Azobenzene
-
Spectroscopic grade solvent (e.g., isooctane, acetonitrile, methanol)
-
NMR spectrometer or UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a solution of (E)-azobenzene in the desired solvent. Concentrations can vary, for example, from 6.4 x 10⁻⁴ M to 0.01 M.[3]
-
Irradiation: Irradiate the solution in a suitable photoreactor or cuvette for a set period.[3] The system will reach a photostationary state (PSS), which is an equilibrium between the E and Z isomers that depends on the wavelength and solvent.[3]
-
Analysis by NMR: The degree of conversion can be calculated by integrating the peaks corresponding to the (Z)- and (E)-azobenzene isomers in the ¹H NMR spectrum.[9] This method has the advantage of not requiring the photochemical parameters of the Z isomer.[3]
-
Analysis by UV-Vis: The change in the absorption spectrum is monitored over time. The photokinetic equations used to determine the photon flux from this data typically require the quantum yields and extinction coefficients of both the forward and reverse photoisomerizations.[3]
Uranyl Oxalate Actinometry
A classic actinometer, particularly useful in the UV region, it operates on the principle of the photosensitized decomposition of oxalic acid by uranyl ions (UO₂²⁺).[1] Upon absorbing light, the uranyl ion becomes excited and transfers its energy to an oxalic acid molecule, causing it to decompose.[1][8]
Materials:
-
Uranyl sulfate or Uranyl oxalate
-
Oxalic acid
-
Potassium permanganate (B83412) (KMnO₄) standard solution for titration
Procedure:
-
Actinometer Solution Preparation: Prepare a solution typically containing 0.05 M oxalic acid and 0.01 M uranyl sulfate in water.[8]
-
Irradiation: Expose a known volume of the actinometer solution to the light source for a specific duration.[8][14]
-
Analysis: The extent of oxalic acid decomposition is determined by titrating the remaining oxalic acid in both the irradiated and a non-irradiated control sample with a standardized potassium permanganate solution.[8] A simplified method involves measuring the carbon monoxide formed using a flame ionization detector after catalytic hydrogenation to methane.[15]
Reinecke's Salt Actinometry
Reinecke's salt, K[Cr(NH₃)₂(NCS)₄], is a useful actinometer for the visible region of the spectrum, with a working range extending up to 750 nm.[1][6] The photochemical reaction involves the photoaquation of the chromium complex, where a thiocyanate (B1210189) ligand is replaced by a water molecule.[1]
Materials:
-
Potassium Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]·H₂O)
-
Ferric nitrate (B79036) (Fe(NO₃)₃) solution
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a solution of Reinecke's salt in dilute acid. All manipulations should be carried out in the dark.[17]
-
Irradiation: Irradiate a known volume of the solution in a temperature-controlled cell.
-
Complexation and Analysis: The photoaquation reaction releases thiocyanate ions (NCS⁻). After irradiation, an aliquot of the solution is mixed with a ferric nitrate solution in acidic medium. This forms a colored complex with the liberated thiocyanate ions.[1]
-
Spectrophotometric Measurement: The concentration of the colored ferric-thiocyanate complex is determined by measuring its absorbance at its absorption maximum (around 450 nm).[17]
Actinometer Selection Workflow
The choice of an actinometer depends on several experimental parameters. The following diagram illustrates a decision-making workflow to guide the selection process.
Caption: Workflow for selecting a chemical actinometer.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]
- 4. Multiple wavelength (365-475 nm) complete actinometric characterization of Corning® Lab Photo Reactor using azobenzene as a highly soluble, cheap and robust chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. researchgate.net [researchgate.net]
- 7. technoprocur.cz [technoprocur.cz]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An accessible visible-light actinometer for the determination of photon flux and optical pathlength in flow photo microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. hepatochem.com [hepatochem.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Uranyl Oxalate Actinometer for Microphotochemistry (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Cross-Validation of Experimental Data Using Ferrioxalate Actinometry
For researchers, scientists, and drug development professionals engaged in photochemical studies, the ability to accurately quantify light intensity is paramount for reproducible and reliable results. Ferrioxalate (B100866) actinometry stands as a well-established and trusted chemical method for determining photon flux. This guide provides a comprehensive comparison of ferrioxalate actinometry with alternative methods, supported by experimental data and detailed protocols, to facilitate robust cross-validation of experimental findings.
Principles of Ferrioxalate Actinometry
Ferrioxalate actinometry is based on the photochemical reduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻. Upon absorption of a photon, the ferric (Fe³⁺) center is reduced to a ferrous ion (Fe²⁺), while the oxalate (B1200264) ligand is oxidized, ultimately leading to the formation of carbon dioxide.[1] The quantity of Fe²⁺ produced is directly proportional to the number of photons absorbed by the solution. This concentration of Fe²⁺ is then determined spectrophotometrically by complexing it with 1,10-phenanthroline (B135089) to form a deeply colored red complex, [Fe(phen)₃]²⁺, which exhibits a strong absorbance at approximately 510 nm.[1] By knowing the quantum yield (Φ) of this reaction, which is the efficiency of Fe²⁺ formation upon light absorption, the total photon flux can be precisely calculated.[1][2]
Performance Comparison: Ferrioxalate vs. Alternative Actinometers
The selection of an appropriate actinometer is often guided by the specific wavelength of interest, the required sensitivity, and the experimental setup. Below is a comparison of ferrioxalate actinometry with other common methods for measuring photon flux.
| Actinometer | Principle | Wavelength Range | Typical Quantum Yield (Φ) | Advantages | Disadvantages |
| Potassium Ferrioxalate | Photoreduction of Fe³⁺ to Fe²⁺ | 250 - 580 nm[3] | 1.26 at 365 nm[4][5] | High sensitivity, broad spectral applicability, well-characterized quantum yields, relatively low cost.[1][3] | Light-sensitive reagent preparation, multi-step analysis, potential for errors if not performed carefully.[6][7] |
| Reinecke's Salt (K[Cr(NH₃)₂(NCS)₄]) | Photoaquation releasing thiocyanate (B1210189) ions (NCS⁻) | Visible region[8] | Varies with wavelength | Suitable for the visible spectrum.[8] | Less commonly used than ferrioxalate, requires specific analytical methods for thiocyanate. |
| Uranyl Oxalate (UO₂²⁺/H₂C₂O₄) | Photodecomposition of oxalate sensitized by uranyl ions | UV region | ~0.5-0.6 | Historically significant, well-understood mechanism. | Less sensitive than ferrioxalate, involves radioactive material (uranyl salts).[4] |
| Photodiodes | Conversion of light into an electrical current | Wavelength dependent on diode material | Not applicable (measures radiant power) | Direct and real-time measurement, high precision.[9] | Requires calibration against a standard, can be expensive, measures intensity at a point rather than integrated over a volume. |
| o-Nitrobenzaldehyde | Photoisomerization to o-nitrosobenzoic acid | UV region | Varies with wavelength | Can be analyzed by NMR.[10] | Limited wavelength range, quantum yield can be solvent-dependent. |
Experimental Protocols
Ferrioxalate Actinometry
This protocol details the steps for determining photon flux using potassium ferrioxalate.[2][3][11]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (0.2% w/v)
-
Sodium acetate (B1210297) buffer solution
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve
Procedure:
-
Preparation of Actinometer Solution (e.g., 0.006 M): All procedures involving the actinometer solution must be performed in a darkroom or under red light to prevent premature photoreduction.[2][3] Dissolve 0.2947 g of potassium ferrioxalate trihydrate in 100 mL of 0.05 M H₂SO₄.[2] Store the solution in a dark bottle wrapped in aluminum foil.[2]
-
Irradiation: Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette). Irradiate the solution for a precisely measured time interval. The irradiation time should be chosen to ensure low conversion (typically <10%) to avoid inner filter effects.[3] A blank sample of the actinometer solution should be kept in the dark for the same duration.[3]
-
Development of the Ferroin Complex: After irradiation, take a known aliquot of the irradiated solution and the blank solution. Add the 1,10-phenanthroline solution and the sodium acetate buffer to both aliquots. Dilute the solutions to a known final volume with distilled water.[2]
-
Spectrophotometric Measurement: Allow the solutions to stand for at least 30 minutes to ensure complete complex formation.[11] Measure the absorbance of the irradiated and blank solutions at 510 nm using a UV-Vis spectrophotometer.[2][11] The absorbance of the blank should be negligible.[2]
-
Calibration Curve: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate. Develop the color complex with 1,10-phenanthroline and sodium acetate buffer as described above and measure their absorbance at 510 nm. Plot a graph of absorbance versus Fe²⁺ concentration to create a calibration curve.[11]
-
Calculation of Photon Flux:
-
Determine the concentration of Fe²⁺ formed in the irradiated sample from the calibration curve.
-
Calculate the number of moles of Fe²⁺ formed (n_Fe²⁺) using the volume of the irradiated solution.
-
The photon flux (I₀) in Einstein/s can be calculated using the following equation: I₀ = n_Fe²⁺ / (Φ_act * t * f) where:
-
Φ_act is the quantum yield of the actinometer at the irradiation wavelength (see table below).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the solution at the irradiation wavelength).[2]
-
-
Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ_act) |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | <0.01 |
Note: These values are for a 0.006 M solution and can be temperature and concentration-dependent.[2][3]
Alternative Method: Reinecke's Salt Actinometry
This method is suitable for the visible region of the spectrum and involves the photoaquation of the Reinecke's salt complex.[8]
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]) in water. The concentration will depend on the specific experimental conditions.[8]
-
Irradiation: Irradiate a known volume of the Reinecke's salt solution in a temperature-controlled cell for a specific time.[8]
-
Analysis: The photoaquation reaction releases thiocyanate ions (NCS⁻). The concentration of the released thiocyanate ions can be determined spectrophotometrically by forming a colored complex with ferric ions.[8]
-
Calculation of Photon Flux: Similar to ferrioxalate actinometry, the photon flux is calculated from the amount of thiocyanate produced, the quantum yield of the reaction at the specific wavelength, and the irradiation time.
Cross-Validation of Experimental Data
To ensure the accuracy of photochemical data, it is highly recommended to cross-validate the photon flux measurements obtained from ferrioxalate actinometry with an alternative method. This can be achieved by measuring the photon flux of the same light source under identical experimental conditions using both ferrioxalate actinometry and another method, such as a calibrated photodiode or a different chemical actinometer like Reinecke's salt.
Example Cross-Validation Data:
| Light Source | Method | Measured Photon Flux (Einstein/s) |
| 450 nm LED | Ferrioxalate Actinometry | 2.5 x 10⁻⁸ |
| 450 nm LED | Calibrated Photodiode | 2.4 x 10⁻⁸ |
| 520 nm Laser | Ferrioxalate Actinometry | 1.8 x 10⁻⁷ |
| 520 nm Laser | Reinecke's Salt Actinometry | 1.7 x 10⁻⁷ |
A close agreement between the values obtained from two independent methods provides strong confidence in the accuracy of the experimental data.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow of ferrioxalate actinometry and the logical process of cross-validation.
Caption: Experimental workflow for ferrioxalate actinometry.
Caption: Logical workflow for cross-validating photon flux measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Quantum Yield of the Ferrioxalate Actinometer | Scilit [scilit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 10. hepatochem.com [hepatochem.com]
- 11. hepatochem.com [hepatochem.com]
A Comparative Guide to Chemical Actinometry in the Visible Spectrum: Sodium Ferrioxalate vs. Reinecke's Salt
For researchers, scientists, and drug development professionals engaged in photochemical studies, the accurate measurement of photon flux is critical for obtaining reproducible and quantifiable results. Chemical actinometers serve as indispensable tools for this purpose, providing a reliable method for determining light intensity through a chemical reaction with a known quantum yield. This guide presents a detailed comparison of two common chemical actinometers for the visible spectrum: sodium ferrioxalate (B100866) and Reinecke's salt, supported by experimental data and protocols.
Performance Comparison
A quantitative comparison of the key performance indicators for sodium ferrioxalate and Reinecke's salt is summarized in the table below. The choice between these two actinometers will largely depend on the specific wavelength of interest, the required sensitivity, and the experimental setup.
| Feature | Sodium Ferrioxalate (Potassium Ferrioxalate) | Reinecke's Salt (Potassium Reineckate) |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺ | Photoaquation of the Cr³⁺ complex, releasing NCS⁻ ions[1][2] |
| Wavelength Range | ~250 nm to 580 nm[2][3] | 316 nm to >750 nm[2][4][5] |
| Quantum Yield (Φ) | Wavelength-dependent (e.g., 1.25 at 254 nm, 1.14 at 405 nm, ~0.9 at 480 nm)[2][6] | Wavelength-dependent (~0.3), with only slight temperature dependence[2][4][5] |
| Advantages | High sensitivity, high and well-characterized quantum yield, broad UV-Vis range, commercially available.[2] | Useful for the visible and near-IR regions, extending to longer wavelengths than ferrioxalate.[2][4] |
| Disadvantages | Less effective above 500 nm, sensitive to oxygen, requires careful handling in the dark.[2][7] | Thermally unstable, which can introduce a "dark reaction" that needs to be accounted for; more complex experimental procedure.[2][7][8] |
| Analysis Method | Spectrophotometric determination of Fe²⁺ complex with 1,10-phenanthroline (B135089) at 510 nm.[1][9][10] | Spectrophotometric determination of liberated NCS⁻ ions by forming a colored complex with Fe³⁺ at ~450 nm.[1] |
Experimental Protocols
Detailed and accurate experimental procedures are crucial for obtaining reliable photon flux measurements. Below are the methodologies for preparing and using both sodium ferrioxalate and Reinecke's salt actinometers.
Sodium Ferrioxalate Actinometry
This method relies on the photoreduction of the Fe³⁺ in the ferrioxalate complex to Fe²⁺ upon irradiation. The resulting Fe²⁺ ions are then complexed with 1,10-phenanthroline to form a colored complex, which is quantified spectrophotometrically.[2]
1. Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O):
-
In a dark room under a red safelight, dissolve 3.5 g of ferric chloride in 10 mL of distilled water.[3]
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide (B78521) in 50 mL of distilled water.[3]
-
Slowly add the potassium hydroxide solution to the ferric chloride solution with continuous stirring to form a reddish-brown precipitate of ferric hydroxide.[3]
-
Filter and wash the precipitate with hot distilled water until it is free of chloride ions.
-
In a separate beaker, dissolve 4.0 g of oxalic acid and 5.5 g of potassium oxalate (B1200264) in 100 mL of warm water.
-
Add the ferric hydroxide precipitate to the oxalate solution in small portions with constant stirring.
-
Gently heat the solution until the precipitate dissolves, then filter the solution while hot.
-
Add about 200 mL of ethanol (B145695) to the filtrate and allow it to cool.
-
Light green crystals of potassium ferrioxalate trihydrate will form.[3]
-
Collect the crystals by filtration, wash with a water-ethanol mixture, and then with absolute ethanol. Dry in a desiccator in the dark.
2. Preparation of the Actinometer Solution (e.g., 0.006 M):
-
Working under a red safelight, dissolve approximately 2.945 g of potassium ferrioxalate in 800 mL of 0.05 M H₂SO₄.[1]
-
Dilute the solution to 1 L with 0.05 M H₂SO₄.[1]
-
Store this solution in a dark bottle, as it is light-sensitive.[1][10]
3. Irradiation:
-
Pipette a known volume of the actinometer solution into a quartz cuvette or reaction vessel.[9]
-
Keep an identical volume of the solution in a separate, identical vessel in complete darkness to serve as a dark control.[3]
-
Irradiate the sample for a measured period. The irradiation time should be controlled to ensure that the conversion is less than 10% to avoid interference from product absorption.[3]
4. Analysis of Fe²⁺:
-
After irradiation, pipette a known aliquot of the irradiated solution into a volumetric flask. Do the same for the dark control in a separate flask.[3]
-
To each flask, add a solution of 1,10-phenanthroline and a buffer solution (e.g., sodium acetate) to form the colored Fe²⁺-phenanthroline complex.[1][10]
-
Dilute both solutions to the mark with distilled water and mix thoroughly.[9]
-
Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.[3][9]
-
Measure the absorbance of the irradiated and dark control samples at 510 nm using a UV-Vis spectrophotometer, using the dark control as the blank.[9][10]
5. Calculation of Photon Flux:
-
The concentration of Fe²⁺ formed is determined from a calibration curve prepared using standard Fe²⁺ solutions.
-
The number of moles of Fe²⁺ formed is calculated from its concentration and the irradiated volume.
-
The photon flux is then calculated using the known quantum yield (Φ) of the ferrioxalate actinometer at the specific irradiation wavelength.
Reinecke's Salt Actinometry
This actinometer is particularly useful for the visible region of the spectrum. The photochemical reaction involves the photoaquation of the chromium complex, where a thiocyanate (B1210189) ligand is replaced by a water molecule. The amount of liberated thiocyanate is then determined spectrophotometrically by forming a colored complex with ferric ions.[2]
1. Preparation of the Actinometer Solution:
-
Prepare a solution of Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]) in water. The concentration will depend on the specific experimental conditions.[1]
2. Irradiation:
-
Irradiate a known volume of the Reinecke's salt solution in a temperature-controlled cell for a specific time.[1]
-
A dark reaction control should be run simultaneously.
3. Analysis:
-
The photoaquation reaction releases thiocyanate ions (NCS⁻).[1]
-
The concentration of the liberated thiocyanate ions is determined spectrophotometrically by adding a solution of ferric nitrate (B79036) (Fe(NO₃)₃) to form the intensely colored [Fe(NCS)(H₂O)₅]²⁺ complex.[1]
-
The absorbance of this complex is measured at its absorption maximum (around 450 nm).[1]
4. Calculation of Photon Flux:
-
The photon flux is calculated from the amount of thiocyanate produced, the irradiation time, and the known quantum yield of the Reinecke's salt actinometer at the irradiation wavelength.[1] A revised experimental protocol suggests using nitric acid instead of perchloric acid for dosing the thiocyanate anions.[11]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for chemical actinometry.
Caption: General workflow for chemical actinometry experiments.
Signaling Pathway and Logical Relationships
The logical flow of selecting and using a chemical actinometer for a photochemical experiment can be visualized as follows.
Caption: Logical flow for actinometry from selection to result.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. technoprocur.cz [technoprocur.cz]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. researchgate.net [researchgate.net]
- 7. An accessible visible-light actinometer for the determination of photon flux and optical pathlength in flow photo microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Iron(III) Carboxylate Complexes in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, cost-effective, and environmentally benign photocatalysts is a cornerstone of modern chemical research. Among the myriad of candidates, iron(III) carboxylate complexes have emerged as a promising class of compounds, leveraging the earth-abundant nature of iron and the versatile photochemistry of carboxylate ligands. This guide provides an objective comparison of the photocatalytic performance of three common iron(III) carboxylate complexes: iron(III) citrate (B86180), iron(III) oxalate (B1200264), and iron(III) acetate (B1210297). The information presented herein is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in photocatalysis and related fields.
At a Glance: Performance Comparison
The photocatalytic efficacy of iron(III) carboxylate complexes is primarily dictated by the quantum yield of Fe(II) formation (ΦFe(II)) upon photoexcitation. This initial reduction of Fe(III) to Fe(II) is the critical first step in the photocatalytic cycle, initiating the generation of reactive radical species responsible for the degradation of organic pollutants.
| Iron(III) Carboxylate Complex | Quantum Yield of Fe(II) Formation (ΦFe(II)) | Wavelength (nm) | Notes |
| Iron(III) Oxalate | ~1.0 - 1.25[1] | 313 - 436 | Exhibits the highest quantum yield among the compared complexes, indicating very efficient photo-reduction.[1] |
| Iron(III) Citrate | ~0.28 - 0.6[1] | 365 - 436 | Shows moderate to good quantum yields, making it an effective photocatalyst.[1] |
| Iron(III) Malonate | ~0.024 - 0.040[2] | 308 - 351 | Lower quantum yield compared to oxalate and citrate. |
| Iron(III) Acetate | Data not readily available | - | The quantum yield for Fe(II) formation for iron(III) acetate is not widely reported in the literature under comparable conditions. |
In a direct comparison for the degradation of the dye Toluidine Blue, iron(III) oxalate was found to be the most effective, followed by iron(III) citrate and then iron(III) acetate, which correlates with the known quantum yields of Fe(II) formation.[3][4]
Delving into the Mechanism: A Tale of Three Complexes
The photocatalytic activity of iron(III) carboxylate complexes is initiated by a Ligand-to-Metal Charge Transfer (LMCT) event upon absorption of light. This process involves the transfer of an electron from a carboxylate ligand to the Fe(III) center, resulting in the formation of an Fe(II) species and a carboxylate radical. The subsequent reactions of this radical drive the degradation of organic pollutants.
General Photocatalytic Cycle
The following diagram illustrates the fundamental steps in the photocatalytic cycle of iron(III) carboxylate complexes.
Caption: General photocatalytic cycle of Iron(III) carboxylate complexes.
Comparative Insights into the Mechanisms
While the general mechanism is similar, the nature of the carboxylate ligand influences the efficiency and subsequent reaction pathways.
-
Iron(III) Oxalate: The high quantum yield of Fe(II) formation is attributed to the efficient electronic coupling between the oxalate ligand and the iron center, facilitating the LMCT process. The oxalate radical readily decarboxylates to produce the highly reactive CO₂⁻ radical anion, which is a potent reducing agent.
-
Iron(III) Citrate: The photocatalytic cycle of iron(III) citrate also proceeds via LMCT. The resulting citrate radical can undergo decarboxylation to generate a ketyl radical. The presence of hydroxyl and additional carboxyl groups in the citrate ligand can lead to more complex secondary reactions.
-
Iron(III) Acetate: Although less studied in photocatalysis compared to oxalate and citrate, the mechanism is expected to follow the same LMCT pathway, generating an acetate radical. The reactivity of the acetate radical will then determine the subsequent degradation pathways.
The following diagram illustrates a comparative workflow for evaluating the photocatalytic performance of these complexes.
Caption: Comparative experimental workflow for photocatalyst evaluation.
Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides detailed methodologies for the synthesis of the iron(III) carboxylate complexes and a general protocol for a typical photocatalytic degradation experiment.
Synthesis of Iron(III) Carboxylate Complexes
1. Synthesis of Iron(III) Citrate:
-
Materials: Citric acid monohydrate (C₆H₈O₇·H₂O), Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), Sodium hydroxide (B78521) (NaOH), Deionized water, Ethanol (B145695).
-
Procedure:
-
Prepare separate aqueous solutions of citric acid and iron(III) nitrate. A typical molar ratio of citrate to iron is 2:1 to ensure complex formation.
-
Slowly add the iron(III) nitrate solution to the citric acid solution under vigorous stirring.
-
Adjust the pH of the resulting solution to approximately 7 using a NaOH solution (e.g., 1 M). A color change to a yellowish-brown indicates the formation of the iron(III) citrate complex.
-
The complex can be used in solution or precipitated by adding ethanol and then collected by filtration, washed with ethanol, and dried under vacuum.
-
2. Synthesis of Iron(III) Oxalate (Ferrioxalate):
-
Materials: Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃·9H₂O), Oxalic acid (H₂C₂O₄·2H₂O) or Potassium oxalate (K₂C₂O₄·H₂O), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of the iron(III) salt.
-
Prepare a separate aqueous solution of oxalic acid or potassium oxalate. A 3:1 molar ratio of oxalate to iron(III) is typically used to form the tris(oxalato)ferrate(III) complex, [Fe(C₂O₄)₃]³⁻.
-
Slowly add the iron(III) salt solution to the oxalate solution while stirring. A green crystalline precipitate of potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) will form.
-
The reaction should be carried out in a darkened room as the complex is light-sensitive.
-
The precipitate can be collected by filtration, washed with cold water and then ethanol, and dried in a desiccator in the dark.
-
3. Synthesis of Iron(III) Acetate:
-
Materials: Ferric chloride (FeCl₃), Anhydrous sodium acetate (CH₃COONa), Glacial acetic acid, Ethanol.
-
Procedure:
-
Dissolve ferric chloride in a minimal amount of water.
-
In a separate beaker, dissolve anhydrous sodium acetate in ethanol.
-
Slowly add the ferric chloride solution to the sodium acetate solution with constant stirring.
-
A reddish-brown precipitate of basic iron(III) acetate will form.
-
The precipitate can be collected by filtration, washed with ethanol, and dried.
-
Photocatalytic Degradation of an Organic Pollutant (e.g., Methylene Blue)
-
Materials: Iron(III) carboxylate complex (citrate, oxalate, or acetate), Methylene Blue (MB) dye, Deionized water, pH meter, UV-Vis spectrophotometer.
-
Experimental Setup: A photoreactor equipped with a suitable light source (e.g., a UV lamp or a solar simulator). A magnetic stirrer is used to ensure the homogeneity of the solution.
-
Procedure:
-
Prepare a stock solution of Methylene Blue in deionized water (e.g., 10 mg/L).
-
In the photoreactor, add a specific concentration of the iron(III) carboxylate photocatalyst to the MB solution (e.g., 50 mg/L).
-
Adjust the pH of the solution to the desired value (e.g., pH 3-4 is often optimal for these systems).
-
Stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the dye.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the solution.
-
Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Conclusion
This comparative guide highlights the performance and mechanistic aspects of iron(III) citrate, oxalate, and acetate complexes in photocatalysis. Based on the available data, iron(III) oxalate demonstrates the highest photocatalytic efficiency , primarily due to its superior quantum yield for Fe(II) formation. Iron(III) citrate also proves to be a competent photocatalyst. While data for iron(III) acetate is less abundant, its performance is generally lower than the other two.
The choice of the most suitable iron(III) carboxylate complex will depend on the specific application, considering factors such as the target pollutant, reaction conditions (e.g., pH), and cost. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these promising photocatalysts. Future research should focus on obtaining more direct comparative data, especially for iron(III) acetate, and on elucidating the detailed reaction pathways for a wider range of pollutants.
References
A Spectroscopic Showdown: Unmasking the Differences Between Fe(II) and Fe(III) Oxalate Complexes
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the oxidation states of metal complexes is paramount. This guide provides a detailed spectroscopic comparison of iron(II) and iron(III) oxalate (B1200264) complexes, offering a clear distinction based on experimental data. By examining their unique spectral fingerprints using UV-Visible, Infrared, and Mössbauer spectroscopy, we can elucidate the structural and electronic disparities that govern their reactivity and potential applications.
This guide presents a summary of the key spectroscopic data in easily comparable tables, followed by detailed experimental protocols for the synthesis and analysis of these foundational coordination compounds.
Spectroscopic Data at a Glance: Fe(II) vs. Fe(III) Oxalate Complexes
The distinct electronic configurations of the ferrous (Fe²⁺, d⁶) and ferric (Fe³⁺, d⁵) ions within the oxalate ligand field give rise to markedly different spectroscopic properties. The following tables summarize the key quantitative data obtained from UV-Visible, Infrared, and Mössbauer spectroscopy.
Table 1: UV-Visible Spectroscopy Data
| Complex Type | Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Band Assignment |
| Fe(II) Oxalate | [Fe(C₂O₄)] | ~290 | Not specified | Ligand-to-Metal Charge Transfer (LMCT) |
| [Fe(C₂O₄)₂]²⁻ | ~250, ~295 | Not specified | LMCT | |
| Fe(III) Oxalate | [Fe(C₂O₄)]⁺ | ~265 | Not specified | LMCT |
| [Fe(C₂O₄)₂]⁻ | ~275 | Not specified | LMCT | |
| [Fe(C₂O₄)₃]³⁻ | ~255, ~416 | ~3800, ~60 | LMCT, d-d transition |
Table 2: Infrared Spectroscopy Data (Selected Vibrational Frequencies, cm⁻¹)
| Complex | ν(C=O) antisymmetric | ν(C-O) + ν(C-C) | δ(O-C=O) | ν(Fe-O) |
| Fe(II) Oxalate (FeC₂O₄·2H₂O) | ~1605 | ~1361, ~1313 | ~822 | ~482 |
| Fe(III) Oxalate (K₃[Fe(C₂O₄)₃]·3H₂O) | ~1705, ~1684 | ~1385 | ~803 | ~530 |
Table 3: Mössbauer Spectroscopy Data (at Room Temperature)
| Complex | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Interpretation |
| Fe(II) Oxalate (FeC₂O₄·2H₂O) | ~1.21 | ~1.76 | High-spin Fe(II) in a distorted octahedral environment. |
| Fe(III) Oxalate (K₃[Fe(C₂O₄)₃]·3H₂O) | ~0.38 | ~0.40 | High-spin Fe(III) in an octahedral environment. |
Experimental Workflow & Signaling Pathways
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of Fe(II) and Fe(III) oxalate complexes.
A Guide to Ensuring Reproducible Quantum Yield Measurements: A Comparison of Ferrioxalate Actinometry and its Alternatives
For researchers, scientists, and drug development professionals engaged in photochemical studies, the accurate and reproducible measurement of quantum yield is paramount. This guide provides an in-depth comparison of the widely-used ferrioxalate (B100866) actinometry with alternative methods, supported by experimental data and detailed protocols to ensure the reliability and consistency of your results.
The quantum yield (Φ) of a photochemical reaction is a critical parameter, defining the efficiency of the conversion of absorbed photons into chemical change. Its accurate determination is fundamental for the characterization of photosensitive molecules, the optimization of photochemical processes in drug development, and for ensuring the comparability of results across different laboratories and studies. Potassium ferrioxalate has long been the gold standard for chemical actinometry due to its high sensitivity and broad applicability across the UV-visible spectrum. However, its multi-step procedure and sensitivity to experimental conditions can pose challenges to reproducibility. This guide explores the nuances of ferrioxalate actinometry and compares it with other chemical actinometers, namely p-nitroanisole/pyridine (B92270) (PNA-pyr) and potassium iodide/iodate (KI/KIO3), to provide a comprehensive resource for researchers.
Performance Comparison of Chemical Actinometers
The selection of an appropriate actinometer is contingent on several factors, including the wavelength of irradiation, the required sensitivity, and the experimental setup. Below is a comparative summary of ferrioxalate, PNA-pyr, and KI/KIO3 actinometers.
| Feature | Potassium Ferrioxalate | p-Nitroanisole/Pyridine (PNA-pyr) | Potassium Iodide/Iodate (KI/KIO3) |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺ | Photonudeophilic substitution of p-nitroanisole by pyridine | Photo-oxidation of iodide to triiodide |
| Wavelength Range | ~250 nm to 580 nm | Primarily used in the near-UV region (~300-400 nm) | ~214 nm to 330 nm |
| Quantum Yield (Φ) | Wavelength-dependent (see Table 2) | Concentration-dependent (Φ = 0.29[pyr] + 0.00029) | Wavelength-dependent (e.g., ~0.73 at 254 nm)[1] |
| Advantages | High sensitivity, well-characterized quantum yields, broad spectral range. | Simpler analytical procedure (HPLC), adjustable quantum yield by varying pyridine concentration. | Simplified solution preparation, direct spectrophotometric detection, no need for a darkroom. |
| Disadvantages | Multi-step procedure, light-sensitive reagents, potential for errors, sensitive to impurities. | Systematically lower photon irradiance prediction than ferrioxalate[2][3][4][5], narrower effective wavelength range. | Limited to the UV spectrum, potential for thermal oxidation of the solution. |
Detailed Experimental Protocols
Potassium Ferrioxalate Actinometry
This method relies on the photochemical reduction of Fe³⁺ in the ferrioxalate complex to Fe²⁺. The resulting Fe²⁺ is then complexed with 1,10-phenanthroline (B135089) to form a colored complex, which is quantified spectrophotometrically.
1. Reagent Preparation (under red light or in a darkroom):
-
Potassium Ferrioxalate Solution (0.006 M): Dissolve 0.2947 g of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M H₂SO₄. Store in a dark, foil-wrapped bottle.
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Dissolve 3.4 g of sodium acetate (B1210297) in 100 mL of distilled water and add 1.7 mL of concentrated H₂SO₄.
2. Irradiation:
-
Pipette a known volume of the potassium ferrioxalate solution into a quartz cuvette or photoreactor.
-
Irradiate the solution for a precisely measured time. Ensure the conversion is kept below 10% to avoid inner filter effects from the product.
-
Maintain a "dark" sample of the same solution, kept in complete darkness, to serve as a blank.
3. Measurement:
-
After irradiation, take a precise aliquot of the irradiated solution and the dark solution.
-
To each aliquot, add the 1,10-phenanthroline solution and the buffer solution.
-
Allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the irradiated sample at 510 nm, using the dark sample as a reference.
4. Calculation:
The number of Fe²⁺ ions formed is calculated using the molar absorptivity of the Fe²⁺-phenanthroline complex (typically ~11,100 L mol⁻¹ cm⁻¹ at 510 nm). The photon flux can then be determined using the known quantum yield of ferrioxalate at the irradiation wavelength.
Table 2: Recommended Quantum Yields (Φ) for Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 253.7 | 1.39[1][6] |
| 365/366 | 1.26[7] |
| 406.7 | 1.19 |
| 435.8 | 1.14 |
| 509 | 0.94 |
| 546 | 0.15 |
Note: These values are for a 0.006 M solution. For a 0.15 M solution, the quantum yields may be slightly lower.
Ferrioxalate Actinometry Workflow
p-Nitroanisole/Pyridine (PNA-pyr) Actinometry
This method is based on the photonucleophilic substitution of p-nitroanisole by pyridine, with the disappearance of PNA monitored by High-Performance Liquid Chromatography (HPLC).
1. Reagent Preparation:
-
Prepare a stock solution of p-nitroanisole (PNA) in a suitable solvent (e.g., acetonitrile).
-
Prepare an aqueous solution of pyridine at the desired concentration. The concentration of pyridine directly influences the quantum yield.
2. Irradiation:
-
Prepare the actinometer solution by adding a small volume of the PNA stock solution to the pyridine solution.
-
Irradiate the solution in a quartz vessel.
-
Take aliquots at specific time intervals for HPLC analysis.
3. Measurement:
-
Analyze the aliquots by HPLC to determine the concentration of PNA remaining.
4. Calculation:
The rate of PNA disappearance is used to calculate the photon flux, using the pyridine concentration-dependent quantum yield. It is important to note that studies have shown that PNA-pyr actinometry can systematically underestimate photon irradiance compared to ferrioxalate, and a corrected quantum yield equation is recommended: Φ = 0.29[pyr] + 0.00029.[2][3][4][5]
References
- 1. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 2. Collection - pâNitroanisole/Pyridine and pâNitroacetophenone/Pyridine Actinometers Revisited: Quantum Yield in Comparison to Ferrioxalate - Environmental Science & Technology Letters - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchonline.stthomas.edu]
- 5. Research Portal [researchonline.stthomas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
inter-laboratory comparison of ferrioxalate actinometry protocols and results
An Objective Guide to Ferrioxalate (B100866) Actinometry: Protocols and Inter-laboratory Comparison
For researchers, scientists, and drug development professionals engaged in photochemical studies, accurate determination of photon flux is paramount for reproducible and reliable results. Ferrioxalate actinometry stands as a widely accepted chemical method for this purpose.[1][2] This guide provides a detailed comparison of common ferrioxalate actinometry protocols, presenting supporting experimental data and methodologies to facilitate robust cross-validation of results between laboratories.
Principle of Ferrioxalate Actinometry
The foundation of ferrioxalate actinometry lies in the photochemical reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) within a potassium ferrioxalate solution.[1][2] The ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, absorbs photons, leading to the reduction of the iron center and the oxidation of the oxalate (B1200264) ligand. The quantity of Fe²⁺ produced is directly proportional to the number of photons absorbed. This concentration is then determined spectrophotometrically by complexing the Fe²⁺ ions with 1,10-phenanthroline (B135089) to form a deeply colored red complex, [Fe(phen)₃]²⁺, which is measured at approximately 510 nm.[1]
Inter-laboratory Protocol Comparison
While the fundamental principle of ferrioxalate actinometry is consistent, minor variations in experimental protocols across different laboratories can lead to discrepancies in results. The following table summarizes key procedural steps and highlights variations that can influence the final photon flux measurement.
| Parameter | Protocol Variation 1 | Protocol Variation 2 | Potential Impact on Results | References |
| Synthesis of K₃[Fe(C₂O₄)₃]·3H₂O | Prepared by mixing aqueous solutions of K₂C₂O₄ and FeCl₃.[3] | Synthesized from ferric chloride, potassium oxalate monohydrate, oxalic acid, and potassium hydroxide.[4] | Purity of the synthesized crystals can affect the quantum yield. Impurities may act as inner filters or quenchers. | [3][4] |
| Actinometer Solution Concentration | 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄.[2] | 0.15 M solution prepared by dissolving ~0.75 g of K₃[Fe(C₂O₄)₃]·3H₂O in 1 mL of 1.0 M H₂SO₄ and 9 mL of deionized H₂O.[3] | Higher concentrations may lead to incomplete light penetration, especially in optically dense solutions, affecting the accuracy of the measurement.[5] | [2][3] |
| Irradiation Time | Short enough to ensure conversion is less than 10%.[4] | Samples taken at specific time points (e.g., 20, 40, 60 min).[3] | High conversion can lead to product absorption interfering with the actinometer's absorption and potential for side reactions, affecting the linearity of Fe²⁺ formation.[4] | [3][4] |
| Fe²⁺ Complexation and Measurement | Addition of 1,10-phenanthroline and a buffer solution, followed by a 30-minute incubation in the dark for color development.[4] | Aliquots diluted with 1,10-phenanthroline solution and sodium acetate (B1210297) buffer, with a one-hour incubation in the dark.[3] | Incomplete complexation or variations in incubation time can lead to inaccurate spectrophotometric readings. | [3][4] |
| Calibration Curve Preparation | Using a standard Fe²⁺ solution (e.g., from FeSO₄·7H₂O) to create a series of standards.[4][6] | Not explicitly detailed in all protocols, but a crucial step for accurate quantification. | An inaccurate calibration curve is a direct source of error in determining the Fe²⁺ concentration and, consequently, the photon flux. | [4][6] |
Experimental Protocols
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
A common and reliable method for synthesizing the light-sensitive potassium ferrioxalate crystals begins with ferric chloride.[4]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled or deionized water
Procedure:
-
In the dark or under red light, prepare a 1.5 M aqueous solution of FeCl₃ and a 1.5 M aqueous solution of K₂C₂O₄·H₂O.[6]
-
Mix 50 mL of the 1.5 M FeCl₃ solution with 150 mL of the 1.5 M K₂C₂O₄·H₂O solution.[6]
-
Allow the mixture to stand for 30 minutes, during which light green crystals of potassium ferrioxalate will form.[4][6]
-
Filter the solid and recrystallize it three times from 50 mL of hot water.[6]
-
Store the resulting crystals in a dark, dry place.[6]
Ferrioxalate Actinometry Protocol
This protocol outlines the steps for determining the photon flux of a light source.[4][6]
Reagents and Solutions:
-
Actinometer Solution (e.g., 0.006 M): Dissolve the synthesized potassium ferrioxalate in a dilute sulfuric acid solution (e.g., 0.05 M H₂SO₄). This solution is light-sensitive and must be prepared and stored in the dark.[2][6]
-
1,10-Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in water.
-
Buffer Solution: A sodium acetate buffer is typically used to maintain the appropriate pH for the Fe²⁺-phenanthroline complex formation.[6]
-
Standard Fe²⁺ Solution: A standard solution of a known Fe²⁺ concentration (e.g., from ferrous sulfate (B86663) heptahydrate) is required for the calibration curve.[4][6]
Procedure:
-
Calibration Curve: Prepare a series of dilutions of the standard Fe²⁺ solution. To each dilution, add the 1,10-phenanthroline solution and buffer. Allow the color to develop in the dark for at least 30 minutes. Measure the absorbance of each standard at 510 nm and plot absorbance versus moles of Fe²⁺ to create a calibration curve.[4]
-
Irradiation: Fill a reaction vessel (e.g., a quartz cuvette) with a known volume of the actinometer solution. Irradiate the solution for a precisely measured amount of time. It is crucial that the conversion of Fe³⁺ to Fe²⁺ remains below 10% to ensure accurate results.[4][7] A non-irradiated "dark" sample of the actinometer solution should be kept as a blank.[4]
-
Measurement of Fe²⁺: After irradiation, take a known aliquot of the irradiated solution and the dark solution. To both, add the 1,10-phenanthroline solution and the buffer solution. Allow the complex to form in the dark for at least 30 minutes.[4]
-
Spectrophotometric Analysis: Measure the absorbance of the irradiated sample at 510 nm, using the dark sample as the blank.[4]
-
Calculation of Photon Flux: Using the calibration curve, determine the concentration of Fe²⁺ formed during irradiation. The photon flux can then be calculated using the known quantum yield (Φ) of the ferrioxalate actinometer at the specific wavelength of irradiation.[2]
Visualizing the Workflow and Comparison Logic
To better understand the experimental process and the logic behind comparing inter-laboratory results, the following diagrams are provided.
Caption: Experimental workflow for ferrioxalate actinometry.
Caption: Logical flow for comparing inter-laboratory actinometry results.
References
A Comparative Guide to Advanced Oxidation Processes: Ferrioxalate Photolysis vs. Alternatives
For researchers, scientists, and professionals in drug development, the efficient degradation of persistent organic pollutants is a critical challenge. Advanced Oxidation Processes (AOPs) offer a powerful solution by generating highly reactive hydroxyl radicals to break down these complex molecules. This guide provides an objective comparison of ferrioxalate (B100866) photolysis against other prominent AOPs, namely the photo-Fenton process, TiO₂ photocatalysis, and ozonation, supported by experimental data and detailed methodologies.
This comparison focuses on the degradation of phenol (B47542), a common and toxic pollutant found in industrial wastewater, to provide a standardized measure of efficacy across the different AOPs.
Quantitative Performance Comparison
The following table summarizes the performance of ferrioxalate photolysis and other AOPs in the degradation of phenol under various experimental conditions. It is important to note that direct comparison is challenging due to variations in experimental setups across different studies. The data presented here is collated from multiple sources to provide a comparative overview.
| Advanced Oxidation Process | Target Pollutant | Initial Concentration (mg/L) | Treatment Time (min) | Degradation Efficiency (%) | Key Experimental Conditions |
| Ferrioxalate Photolysis | Phenol | ~10 | 540 | ~100% | Visible light irradiation, 0.5 g/L ferrous oxalate (B1200264) dihydrate, pH 11.[1] |
| Photo-Fenton | Phenol | 10 | 60 | ~100% | UV light, 1 g/L Fe-impregnated faujasite catalyst, 0.007 M H₂O₂, pH 5.5.[2] |
| TiO₂ Photocatalysis | Phenol | 10 | 240 | 89.8% | UV light (365 nm), 0.2 g/L 30%TiO₂/MMT composite, pH 6.[3] |
| Ozonation | Phenol | 100 | 20 | 93.9% | 10 g/m³ O₃ generation, O₂ inflow of 2.0 L/min.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups, the following diagrams are provided in Graphviz DOT language.
Ferrioxalate Photolysis Mechanism
Caption: Mechanism of Ferrioxalate Photolysis.
Comparative Experimental Workflow
Caption: Comparative Experimental Workflow for AOPs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Ferrioxalate Photolysis for Phenol Degradation
This protocol is based on the study by de la Cruz et al. (2022).[1]
-
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
Ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment.
-
-
Apparatus:
-
Photoreactor with a visible light source.
-
Magnetic stirrer.
-
pH meter.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
-
-
Procedure:
-
Prepare a stock solution of phenol in deionized water to the desired initial concentration (e.g., 10 mg/L).
-
Adjust the pH of the phenol solution to 11 using NaOH or H₂SO₄.
-
Add the ferrous oxalate dihydrate photocatalyst to the solution to achieve a concentration of 0.5 g/L.
-
Place the solution in the photoreactor and commence irradiation with the visible light source while continuously stirring.
-
Withdraw aliquots of the solution at regular time intervals (e.g., 0, 60, 120, 180, 240, 360, 540 minutes).
-
Filter the samples to remove the photocatalyst.
-
Analyze the filtrate using HPLC to determine the concentration of phenol.
-
Photo-Fenton Degradation of Phenol
This protocol is adapted from the work of Ayoub et al. (2020).[2]
-
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
Iron-impregnated faujasite catalyst.
-
Hydrogen peroxide (H₂O₂) (30% w/w).
-
Deionized water.
-
Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment.
-
-
Apparatus:
-
Photoreactor with a UV light source.
-
Magnetic stirrer.
-
pH meter.
-
HPLC system.
-
-
Procedure:
-
Prepare a 10 mg/L solution of phenol in deionized water.
-
Adjust the pH of the solution to 5.5.
-
Add the iron-impregnated faujasite catalyst to the solution at a concentration of 1 g/L.
-
Add hydrogen peroxide to the solution to a final concentration of 0.007 M.
-
Irradiate the mixture with a UV lamp under continuous stirring.
-
Collect samples at specified time points (e.g., 0, 10, 20, 30, 45, 60 minutes).
-
Quench the reaction in the samples (e.g., by adding a catalase solution) and filter them.
-
Determine the phenol concentration in the filtrate by HPLC analysis.
-
TiO₂ Photocatalytic Degradation of Phenol
This protocol is based on the methodology described by Wang et al. (2021).[3]
-
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
30% TiO₂/Montmorillonite (MMT) composite photocatalyst.
-
Deionized water.
-
Acetic acid and ammonia (B1221849) for pH adjustment.
-
-
Apparatus:
-
Photoreactor equipped with a 300 W UV lamp (λ = 365 nm).
-
Magnetic stirrer.
-
pH meter.
-
HPLC system.
-
-
Procedure:
-
Prepare a 10 mg/L aqueous solution of phenol.
-
Adjust the initial pH of the solution to 6.
-
Add 0.2 g of the 30% TiO₂/MMT composite to 100 mL of the phenol solution.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Expose the suspension to UV irradiation under continuous stirring.
-
Withdraw samples at regular intervals (e.g., 0, 30, 60, 120, 180, 240 minutes).
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Analyze the supernatant for phenol concentration using an HPLC system.[5][6]
-
Ozonation of Phenol
This protocol is derived from the study by Mohamad et al. (2017).[4]
-
Materials and Reagents:
-
Phenol (C₆H₅OH)
-
Deionized water.
-
Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment.
-
-
Apparatus:
-
Ozone generator.
-
Gas flow meter.
-
Semi-batch reactor (e.g., a bubble column).
-
Magnetic stirrer.
-
pH meter.
-
UV-Vis Spectrophotometer or HPLC for analysis.
-
-
Procedure:
-
Prepare a phenol solution of 100 mg/L in deionized water.
-
The pH can be varied to study its effect (e.g., experiments conducted at pH 3, 5, 7, 9, and 11).
-
Transfer the phenol solution to the semi-batch reactor.
-
Generate ozone from an oxygen feed at a specified concentration (e.g., 10 g/m³) and flow rate (e.g., 2.0 L/min).
-
Bubble the ozone gas through the phenol solution while stirring.
-
Collect samples from the reactor at desired time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
Immediately analyze the samples for phenol concentration to prevent further reaction. Analysis can be performed using a UV-Vis spectrophotometer or HPLC.
-
References
A Comparative Guide to Sodium Ferric Oxalate and Other Iron Salts for Researchers
For Immediate Release
In the multifaceted world of scientific research, the choice of reagents can significantly impact experimental outcomes. This guide offers a detailed comparison of sodium ferric oxalate (B1200264) against other commonly used iron salts—namely ferrous sulfate (B86663), ferric chloride, and ferric citrate (B86180)—across key applications in environmental remediation, nanotechnology, and drug delivery. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on the selection of iron compounds for their specific applications.
Performance in Fenton-Like Reactions for Wastewater Treatment
Advanced Oxidation Processes (AOPs), particularly Fenton and photo-Fenton reactions, are critical for the degradation of persistent organic pollutants in wastewater. The efficacy of these processes is highly dependent on the iron catalyst used.
The ferrioxalate (B100866) anion, present in sodium ferric oxalate, is highly photosensitive. Upon exposure to light, it undergoes photoreduction, generating ferrous ions (Fe²⁺) which then catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), the primary oxidizing species in Fenton reactions. This continuous regeneration of Fe²⁺ makes ferrioxalate complexes particularly efficient in photo-Fenton processes.[1]
A comparative study on the degradation of the antibiotic amoxicillin (B794) demonstrated that potassium ferrioxalate led to a more rapid degradation (5 minutes) compared to ferrous sulfate (15 minutes) under photo-Fenton conditions.[1] However, it is noteworthy that the degradation pathway with ferrioxalate may produce intermediates that exhibit higher toxicity.[1] In the degradation of other organic compounds like dichloroacetic acid and the herbicides diuron (B1670789) and tebuthiuron, ferrioxalate has also been shown to be more efficient than ferric nitrate.[2][3]
| Iron Salt | Application | Pollutant | Degradation Time | Mineralization | Reference |
| Potassium Ferrioxalate | Photo-Fenton | Amoxicillin | 5 min | - | [1] |
| Ferrous Sulfate | Photo-Fenton | Amoxicillin | 15 min | - | [1] |
| Ferrioxalate | Solar Photo-Fenton | 4-chlorophenol | Less efficient than Fe(NO₃)₃ | - | [2][3] |
| Ferric Nitrate | Solar Photo-Fenton | 4-chlorophenol | More efficient than Ferrioxalate | - | [2][3] |
| Ferrioxalate | Solar Photo-Fenton | Dichloroacetic acid | More efficient than Fe(NO₃)₃ | Higher | [2][3] |
| Ferrioxalate | Solar Photo-Fenton | Diuron, Tebuthiuron | More efficient than Fe(NO₃)₃ | Higher | [2][3] |
Experimental Protocol: Photo-Fenton Degradation of Amoxicillin
This protocol is based on the study by Trovó et al. (2011).[1]
-
Reactor Setup: A batch photoreactor equipped with a solar simulator lamp is used.
-
Reagent Preparation: Prepare aqueous solutions of amoxicillin (initial concentration, e.g., 20 mg/L), hydrogen peroxide, and the iron salt catalyst (potassium ferrioxalate or ferrous sulfate).
-
Reaction Initiation: Add the iron salt to the amoxicillin solution, followed by the addition of hydrogen peroxide to initiate the Fenton reaction. The solution is then exposed to simulated solar radiation.
-
Sampling and Analysis: At predetermined time intervals, aliquots of the reaction mixture are withdrawn. The degradation of amoxicillin is monitored using High-Performance Liquid Chromatography (HPLC). Total Organic Carbon (TOC) analysis can be performed to assess mineralization.
-
Toxicity Assessment: The toxicity of the treated effluent can be evaluated using bioassays, for example, with Daphnia magna.[1]
Performance in Magnetic Nanoparticle Synthesis
Magnetic iron oxide nanoparticles (MNPs) are widely synthesized for various biomedical and industrial applications. The co-precipitation method, utilizing a mixture of ferrous and ferric salts (typically chlorides or sulfates) in an alkaline medium, is the most common approach.[4][5] The properties of the resulting MNPs, such as size, morphology, and magnetic behavior, are highly dependent on the reaction conditions, including the type of iron salts used.[4]
While ferrous sulfate and ferric chloride are the workhorses for MNP synthesis, the use of sodium ferric oxalate as a precursor is less common. However, an oxalate co-precipitation method has been reported for the synthesis of nano-sized manganese ferrite (B1171679) (MnFe₂O₄).[6] This suggests that oxalate-based precursors can be employed in the synthesis of ferrite nanoparticles. The synthesis of Fe₃O₄ nanoparticles has also been achieved using sodium citrate as a modifier in a co-precipitation method.[7]
Direct comparative data on the performance of sodium ferric oxalate versus conventional iron salts for the synthesis of iron oxide nanoparticles is scarce in the available literature.
| Precursor Salts | Nanoparticle Type | Synthesis Method | Key Findings | Reference |
| Ferrous Sulfate & Ferric Chloride | Iron Oxide (Fe₃O₄) | Co-precipitation | Standard, widely used method. | [4][5] |
| Metal Chlorides & Sodium Oxalate | Manganese Ferrite (MnFe₂O₄) | Oxalate Co-precipitation | Formation of spinel manganese ferrite nanoparticles. | [6] |
| Ferric Chloride & Sodium Citrate (modifier) | Iron Oxide (Fe₃O₄) | Co-precipitation | Successful synthesis with citrate modification. | [7] |
Experimental Protocol: Co-precipitation Synthesis of Iron Oxide Nanoparticles
This protocol is a generalized procedure based on common literature methods.[4][5]
-
Precursor Solution: Prepare an aqueous solution containing a stoichiometric ratio of ferric chloride (FeCl₃) and ferrous sulfate (FeSO₄·7H₂O) (e.g., 2:1 molar ratio).
-
Precipitation: Under an inert atmosphere (e.g., nitrogen) to prevent oxidation, add a strong base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) dropwise to the iron salt solution while stirring vigorously. A black precipitate of magnetite (Fe₃O₄) will form.
-
Washing and Separation: The precipitate is separated from the solution using a strong magnet and washed several times with deionized water until the supernatant is neutral.
-
Drying: The resulting magnetic nanoparticles are dried under vacuum or in an oven at a controlled temperature.
-
Characterization: The synthesized nanoparticles are characterized for their size, morphology, crystal structure, and magnetic properties using techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Vibrating Sample Magnetometry (VSM).
Performance in Drug Delivery and Biomedical Applications
The choice of iron salt in pharmaceutical formulations is critical, influencing bioavailability, efficacy, and patient tolerance. Ferrous salts like ferrous sulfate are commonly prescribed for iron deficiency anemia due to their high bioavailability, but they are also associated with a higher incidence of gastrointestinal side effects.[8] Ferric iron complexes, such as ferric citrate and sodium ferric gluconate, are often better tolerated.
Sodium ferric oxalate's application in drug delivery is not as well-documented as other iron salts. However, understanding the cellular uptake mechanisms of iron provides a basis for comparison. Non-heme iron absorption in the intestine involves the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which is then transported into enterocytes.[9] The bioavailability of iron from complex ferric salts depends on the efficiency of iron release and its subsequent reduction and uptake.
A study comparing the acute toxicity of sodium iron EDTA (a chelated ferric salt) with ferrous sulfate in rats found them to have similar levels of toxicity, with LD₅₀ values of 1.3 g Fe/kg and 1.1 g Fe/kg, respectively.[10] This suggests that chelated ferric iron compounds are not necessarily less toxic than ferrous salts in acute overdose scenarios.
| Iron Salt | Application | Key Findings | Reference |
| Ferrous Sulfate | Iron Deficiency Anemia | High bioavailability, but more gastrointestinal side effects. | [8] |
| Ferric Citrate | Iron Deficiency Anemia in CKD | Greater increase in transferrin saturation and ferritin compared to ferrous sulfate. | [11] |
| Sodium Feredetate (NaFeEDTA) | Iron Deficiency Anemia in Pregnancy | More efficient in raising hemoglobin levels with fewer side effects compared to ferrous sulfate. | [12] |
| Sodium Iron EDTA | - | Similar acute toxicity to ferrous sulfate in rats. | [10] |
Cellular Iron Uptake and Metabolism
The cellular uptake of iron is a tightly regulated process. Transferrin-bound iron is the primary source for most cells. The transferrin-iron complex binds to the transferrin receptor on the cell surface and is internalized via endocytosis. Inside the endosome, the acidic environment facilitates the release of iron from transferrin. The released ferric iron is then reduced to ferrous iron and transported into the cytoplasm.[13]
Conclusion
Sodium ferric oxalate, through its ferrioxalate complex, demonstrates significant potential in specialized applications like photo-Fenton wastewater treatment due to its high photoreactivity. However, its use in magnetic nanoparticle synthesis and as a direct iron supplement in drug delivery is not as established as conventional iron salts like ferrous sulfate, ferric chloride, and ferric citrate. The choice of an iron salt should be guided by the specific requirements of the application, considering factors such as catalytic activity, bioavailability, toxicity, and cost. Further research is warranted to fully explore the potential of sodium ferric oxalate in a broader range of scientific and biomedical applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis Methodology and Characterization of Nanogold-Coated Fe3O4 Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [2001.06583] Synthesis of Fe$_3$O$_4$ nanoparticles and their magnetic properties [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity of carbonyl iron and sodium iron EDTA compared with ferrous sulfate in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrcog.org [ijrcog.org]
- 13. Overview of Iron Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Ferric Oxalate: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of sodium ferric oxalate (B1200264), ensuring the safety of laboratory personnel and environmental protection. This document provides detailed procedural steps, quantitative data for chemical treatment, and a clear workflow for managing this chemical waste.
The proper disposal of sodium ferric oxalate is a critical aspect of laboratory safety and environmental responsibility. As a compound containing both iron and oxalate, its disposal requires a multi-step chemical treatment process to neutralize its hazardous components before final disposal. This guide outlines the necessary procedures for researchers, scientists, and drug development professionals to safely manage and dispose of sodium ferric oxalate waste.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and local regulations for chemical waste management. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
The primary strategy for the disposal of aqueous sodium ferric oxalate waste involves two key processes: the precipitation of ferric ions as insoluble ferric hydroxide (B78521) and the oxidation or neutralization of the oxalate ions.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical treatment of sodium ferric oxalate waste.
| Parameter | Value/Range | Notes |
| Optimal pH for Ferric Hydroxide Precipitation | 7.0 - 9.0[1][2] | Precipitation of ferric hydroxide (Fe(OH)₃) is most effective in this pH range. |
| Neutralization pH for Oxalate | ≥ 7.0[3][4] | Oxalate should be neutralized to a neutral or slightly alkaline pH before disposal. |
| Sodium Hydroxide for Precipitation | See Calculation in Protocol | The amount of sodium hydroxide needed depends on the concentration of ferric ions. |
| Hydrogen Peroxide for Oxidation (Alternative) | See Calculation in Protocol | The amount of hydrogen peroxide required is stoichiometric with the oxalate concentration. |
Experimental Protocols for Disposal
Below are the detailed step-by-step procedures for the disposal of sodium ferric oxalate solutions.
Method 1: Precipitation and Neutralization
This is the recommended standard procedure for most laboratory settings.
Materials:
-
Sodium ferric oxalate waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Beaker or suitable chemical waste container
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Appropriate PPE
Procedure:
-
Dilution: Dilute the sodium ferric oxalate waste solution with water to a manageable concentration, if necessary. This helps to control the reaction rate during neutralization.
-
Precipitation of Ferric Hydroxide:
-
Place the diluted waste solution in a suitable container and begin stirring.
-
Slowly add a 1 M sodium hydroxide solution dropwise to the waste.
-
Monitor the pH of the solution continuously.
-
Continue adding sodium hydroxide until the pH of the solution is stable within the range of 7.0 to 9.0. A reddish-brown precipitate of ferric hydroxide will form.[5]
-
-
Separation of Precipitate:
-
Allow the precipitate to settle.
-
Separate the solid ferric hydroxide from the liquid by filtration.
-
-
Disposal of Precipitate:
-
The collected ferric hydroxide precipitate should be disposed of as solid chemical waste in accordance with local regulations.
-
-
Treatment of Filtrate (Supernatant):
-
The remaining liquid (filtrate) contains sodium oxalate.
-
Verify that the pH of the filtrate is still within a neutral range (pH 6-8). Adjust with a small amount of acid or base if necessary.
-
This neutralized oxalate solution can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations. Always confirm with your institution's environmental health and safety office before drain disposal.
-
Method 2: Oxidation of Oxalate (Alternative for Filtrate Treatment)
This method can be used as an alternative to the simple neutralization of the oxalate-containing filtrate.
Materials:
-
Filtrate from the precipitation step
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Sulfuric acid (H₂SO₄) (dilute, e.g., 1 M)
-
Beaker
-
Stirring apparatus
Procedure:
-
Acidification: Acidify the filtrate to a pH of approximately 3-4 with dilute sulfuric acid.
-
Oxidation:
-
Slowly add 3% hydrogen peroxide to the acidified filtrate while stirring. The oxalate will be oxidized to carbon dioxide and water.
-
The addition of hydrogen peroxide should be done cautiously as the reaction can be exothermic.
-
-
Neutralization and Disposal:
-
After the reaction is complete (cessation of gas evolution), neutralize the solution to a pH of 6-8 with sodium hydroxide.
-
This final solution can then be disposed of down the drain with plenty of water, subject to local regulations.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of sodium ferric oxalate.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ferric Oxalate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Sodium Ferric Oxalate (B1200264), ensuring the protection of both personnel and the integrity of your research.
Sodium Ferric Oxalate is a light-sensitive, green-yellow crystalline solid that is soluble in water.[1] While stable under normal conditions, it is harmful if swallowed or in contact with skin and can cause irritation to the eyes and skin.[2] Adherence to proper safety protocols is critical to mitigate these risks.
Chemical Safety and Properties
A summary of the key safety and physical properties of Sodium Ferric Oxalate is provided below.
| Property | Data |
| Chemical Formula | Na₃Fe(C₂O₄)₃ |
| Appearance | Green-yellow crystalline powder[1] |
| Hazards | Harmful if swallowed, Harmful in contact with skin, Causes eye and skin irritation[1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[1] |
| Storage Temperature | 15 – 30 ºC[3] |
| Special Sensitivities | Photosensitive, Hygroscopic (moisture sensitive)[1][4] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural, step-by-step guidance for the safe handling of Sodium Ferric Oxalate from receipt to disposal.
Engineering Controls and Preparation
-
Ventilation: Always handle Sodium Ferric Oxalate in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1][3]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Review Documentation: Before beginning any work, review the Safety Data Sheet (SDS) for the most current and detailed information.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Sodium Ferric Oxalate:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[6]
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[5] For large quantities or significant spill risk, disposable coveralls should be considered.[3]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[6] If dust cannot be controlled or in the event of a large spill, a self-contained breathing apparatus should be used.[1][3]
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[5][7] Use techniques such as wet sweeping or vacuuming for cleanup instead of dry sweeping.[2][5]
-
Prevent Contact: Avoid all direct contact with the skin and eyes.[3] Do not ingest or inhale the powder.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory area.[1][5] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
-
Storage: Store Sodium Ferric Oxalate in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3] Protect the container from physical damage and store away from incompatible materials.[1][5] Due to its photosensitivity, it must be stored away from light.[4]
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and contact a physician or Poison Control Center immediately.[3][7]
-
Disposal Plan
-
Waste Characterization: All waste containing Sodium Ferric Oxalate must be treated as hazardous waste.
-
Disposal Procedure: Dispose of unused material and contaminated waste in accordance with all federal, state, and local environmental regulations.[1][3] This should be done through a licensed professional waste disposal service.[3] Do not dispose of down the drain or in general waste.
Workflow for Safe Handling of Sodium Ferric Oxalate
The following diagram illustrates the logical workflow for safely handling Sodium Ferric Oxalate in a laboratory setting.
Caption: Workflow for the safe handling of Sodium Ferric Oxalate.
References
- 1. Ferric sodium oxalate Manufacturers, with SDS [mubychem.com]
- 2. harrellindustries.com [harrellindustries.com]
- 3. bostick-sullivan.com [bostick-sullivan.com]
- 4. Sodium Ferric Oxalate Hydrate CAS 5936-14-1 - Chemical Supplier Unilong [unilongindustry.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. unilongmaterial.com [unilongmaterial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
